molecular formula C10H11BrO2 B1442899 2-Bromomethyl-4-methyl-benzoic acid methyl ester CAS No. 622847-32-9

2-Bromomethyl-4-methyl-benzoic acid methyl ester

Cat. No.: B1442899
CAS No.: 622847-32-9
M. Wt: 243.1 g/mol
InChI Key: WHOZAPAPEBTBCC-UHFFFAOYSA-N
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Description

2-Bromomethyl-4-methyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(bromomethyl)-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOZAPAPEBTBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromomethyl-4-methyl-benzoic acid methyl ester (CAS No. 622847-32-9), a key synthetic intermediate in organic chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge, outlines a highly probable synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with closely related structural analogs. The document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, providing both theoretical grounding and practical insights into the handling and utilization of this versatile building block.

Introduction and Chemical Identity

This compound, with the IUPAC name methyl 2-(bromomethyl)-4-methylbenzoate, is a substituted aromatic carboxylic acid ester. Its structure features a benzene ring substituted with a bromomethyl group, a methyl group, and a methoxycarbonyl group. The strategic placement of the reactive bromomethyl group ortho to the ester and para to the methyl group makes it a valuable intermediate for the synthesis of more complex molecular architectures. While its direct applications are not widely reported, its structural motifs are present in various biologically active molecules, suggesting its potential as a precursor in drug discovery and development.

Physicochemical Properties

Detailed experimental data for this compound is limited. The following table summarizes its known and predicted properties.

PropertyValueSource
CAS Number 622847-32-9--INVALID-LINK--
Molecular Formula C₁₀H₁₁BrO₂--INVALID-LINK--
Molecular Weight 243.10 g/mol --INVALID-LINK--
IUPAC Name methyl 2-(bromomethyl)-4-methylbenzoate--INVALID-LINK--
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.Inferred

Synthesis and Mechanism

The most logical and widely employed method for the synthesis of benzylic bromides from methyl-substituted aromatic compounds is the Wohl-Ziegler reaction . This free-radical chain reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions.

The synthesis of this compound would proceed in two main stages: esterification of the parent carboxylic acid followed by benzylic bromination.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Wohl-Ziegler Bromination A 2,4-Dimethylbenzoic Acid D Methyl 2,4-dimethylbenzoate A->D B Methanol (CH3OH) B->D C Acid Catalyst (e.g., H2SO4) C->D G This compound D->G E N-Bromosuccinimide (NBS) E->G F Radical Initiator (AIBN/BPO) F->G

Caption: Synthetic pathway for this compound.

Representative Experimental Protocol

Step 1: Synthesis of Methyl 2,4-dimethylbenzoate

  • To a solution of 2,4-dimethylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dimethylbenzoate.

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate in a suitable solvent such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative like acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp.[1]

  • Monitor the reaction by TLC or GC-MS. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the CCl₄ solvent.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.

Wohl_Ziegler cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• R• + Br2 R• + Br2 R-Br + Br• R-Br + Br• R• + Br2->R-Br + Br• Ar-CH3 + Br• Ar-CH3 + Br• Ar-CH2• + HBr Ar-CH2• + HBr Ar-CH3 + Br•->Ar-CH2• + HBr Ar-CH2• + Br2 Ar-CH2• + Br2 Ar-CH2Br + Br• Ar-CH2Br + Br• Ar-CH2• + Br2->Ar-CH2Br + Br• Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 Ar-CH2• + Br• Ar-CH2• + Br• Ar-CH2Br Ar-CH2Br Ar-CH2• + Br•->Ar-CH2Br Ar-CH2• + Ar-CH2• Ar-CH2• + Ar-CH2• Ar-CH2-CH2-Ar Ar-CH2-CH2-Ar Ar-CH2• + Ar-CH2•->Ar-CH2-CH2-Ar Initiation Initiation Propagation Propagation Termination Termination

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-methylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-(bromomethyl)-4-methylbenzoate, a potentially valuable yet lesser-documented organic intermediate. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it may be a novel or infrequently synthesized molecule, its synthesis is highly feasible through established chemical transformations. This document will therefore focus on a proposed synthetic route, predicted physicochemical properties, potential applications in drug discovery and organic synthesis, and essential safety protocols.

Chemical Identity and Structure

Methyl 2-(bromomethyl)-4-methylbenzoate is a disubstituted aromatic ester. Its structure, characterized by a benzene ring with a methyl ester group, a bromomethyl group at position 2, and a methyl group at position 4, suggests its utility as a versatile building block in organic synthesis. The presence of the reactive bromomethyl group makes it a potent alkylating agent, enabling the introduction of the 2-methoxycarbonyl-5-methylbenzyl moiety into a variety of molecules.

Table 1: Predicted Physicochemical Properties of Methyl 2-(bromomethyl)-4-methylbenzoate

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₁BrO₂Based on chemical structure
Molecular Weight 243.10 g/mol Calculated from atomic weights
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy with similar brominated benzoates
Boiling Point > 250 °C (decomposes)Extrapolation from related compounds
Melting Point < 25 °CAnalogy with similar brominated benzoates
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); insoluble in waterGeneral solubility of non-polar organic compounds

Proposed Synthesis: A Mechanistic Approach

The most logical and efficient synthetic route to methyl 2-(bromomethyl)-4-methylbenzoate is via the free-radical bromination of its precursor, methyl 2,4-dimethylbenzoate. This reaction, a variation of the well-established Wohl-Ziegler bromination, selectively targets the benzylic protons of a methyl group on an aromatic ring.

The Precursor: Methyl 2,4-dimethylbenzoate

The synthesis begins with the readily available 2,4-dimethylbenzoic acid. Esterification of this carboxylic acid with methanol, typically under acidic catalysis (e.g., sulfuric acid), yields methyl 2,4-dimethylbenzoate. This is a standard and high-yielding reaction in organic chemistry.

Selective Benzylic Bromination

The key step is the selective bromination of one of the two methyl groups of methyl 2,4-dimethylbenzoate. The methyl group at the 2-position is sterically hindered by the adjacent ester group, which can influence the regioselectivity of the bromination. However, both methyl groups are activated for benzylic bromination. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride or cyclohexane.

The reaction proceeds via a free-radical chain mechanism:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or UV irradiation to generate free radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of methyl 2,4-dimethylbenzoate, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with another molecule of NBS to yield the desired product, methyl 2-(bromomethyl)-4-methylbenzoate, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate NBS and continue the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

Diagram 1: Proposed Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination 2,4-Dimethylbenzoic_Acid 2,4-Dimethylbenzoic Acid Methyl_2,4-dimethylbenzoate Methyl 2,4-dimethylbenzoate 2,4-Dimethylbenzoic_Acid->Methyl_2,4-dimethylbenzoate CH3OH, H2SO4 (cat.) Methyl_2,4-dimethylbenzoate_2 Methyl 2,4-dimethylbenzoate Product Methyl 2-(bromomethyl)-4-methylbenzoate Methyl_2,4-dimethylbenzoate_2->Product NBS, AIBN (initiator), CCl4, heat

Caption: Synthetic pathway to methyl 2-(bromomethyl)-4-methylbenzoate.

Experimental Protocol

Materials:

  • Methyl 2,4-dimethylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filter the reaction mixture to remove the succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure methyl 2-(bromomethyl)-4-methylbenzoate.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the bromomethyl group can be identified by a characteristic singlet in the ¹H NMR spectrum around 4.5-4.8 ppm.

Potential Applications in Drug Development and Organic Synthesis

The bifunctional nature of methyl 2-(bromomethyl)-4-methylbenzoate, possessing both a reactive electrophilic center (the bromomethyl group) and a modifiable ester group, makes it a valuable intermediate for the synthesis of complex organic molecules.

As a Building Block for Heterocyclic Synthesis

The bromomethyl group is an excellent precursor for the formation of heterocyclic rings. It can react with various nucleophiles, such as amines, thiols, and alcohols, to construct five- or six-membered rings, which are common scaffolds in many pharmaceutical agents.

Diagram 2: Application in Heterocycle Synthesis

G Start Methyl 2-(bromomethyl)-4-methylbenzoate Product Heterocyclic Product (e.g., Benzodiazepine derivative) Start->Product Reaction Nucleophile Dinucleophile (e.g., o-phenylenediamine) Nucleophile->Product Reaction

Caption: General scheme for heterocycle synthesis.

In the Synthesis of Bioactive Molecules

The 2-methoxycarbonyl-5-methylbenzyl moiety that can be introduced using this reagent may be a key structural feature in various bioactive molecules. Its utility is analogous to other substituted benzyl bromides that are widely used in the synthesis of pharmaceuticals. For example, similar structures are found in certain classes of enzyme inhibitors and receptor antagonists.

In Medicinal Chemistry as a Linker

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as amines or alcohols, using standard peptide coupling reagents. This allows methyl 2-(bromomethyl)-4-methylbenzoate to function as a linker, connecting different pharmacophores to create novel drug candidates.

Safety and Handling

As a brominated organic compound and a potential alkylating agent, methyl 2-(bromomethyl)-4-methylbenzoate should be handled with caution.

  • Toxicity: While specific toxicity data is unavailable, it should be treated as a hazardous substance. Alkylating agents are often irritants and can be harmful if inhaled, ingested, or absorbed through the skin.

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-(bromomethyl)-4-methylbenzoate, while not a commonly cataloged chemical, represents a synthetically accessible and potentially valuable building block for researchers in organic synthesis and drug discovery. The proposed synthetic route via benzylic bromination of methyl 2,4-dimethylbenzoate is based on well-established and reliable chemical principles. Its reactive nature opens up possibilities for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and medicinal chemistry. As with any reactive chemical, adherence to strict safety protocols is paramount during its synthesis and handling.

2-Bromomethyl-4-methyl-benzoic acid methyl ester structure and properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a bifunctional organic compound with significant potential as a building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, properties, synthesis, reactivity, and applications, with a strong emphasis on scientific integrity and practical insights.

Molecular Structure and Identification

This compound, with the CAS number 622847-32-9 , is a substituted toluene derivative. Its structure features a benzene ring substituted with a bromomethyl group, a methyl group, and a methyl ester group. The strategic placement of these functional groups makes it a versatile reagent in organic synthesis.[1]

The IUPAC name for this compound is methyl 2-(bromomethyl)-4-methylbenzoate .[1] Its molecular formula is C10H11BrO2, and it has a molecular weight of approximately 243.1 g/mol .[1]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The properties of this molecule are dictated by its functional groups. The presence of the bromine atom and the polar ester group influences its solubility and reactivity.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 622847-32-9[1]
Molecular Formula C10H11BrO2[1]
Molecular Weight 243.1 g/mol [1]
IUPAC Name methyl 2-(bromomethyl)-4-methylbenzoate[1]
SMILES COC(=O)C1=CC=C(C)C=C1CBr[1][2]
InChI InChI=1S/C10H11BrO2/c1-7-3-4-9(10(12)13-2)8(5-7)6-11/h3-5H,6H2,1-2H3[2]

Spectroscopic Data:

Spectroscopic analysis is crucial for confirming the structure and purity of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, the protons of the methyl group, and the protons of the methyl ester.[2]

  • ¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methyl carbons.[2]

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and other bands corresponding to the aromatic ring and C-Br bond.[2]

Synthesis and Reactivity

Proposed Synthesis:

A common and effective method for the synthesis of benzylic bromides is the radical bromination of the corresponding methyl-substituted precursor. In this case, this compound can be synthesized from methyl 2,4-dimethylbenzoate.

Synthesis_Workflow Reactant Methyl 2,4-dimethylbenzoate Reaction Radical Bromination Reactant->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN or BPO) Solvent (e.g., CCl4) Reagents->Reaction Workup Filtration Washing Drying Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Bromomethyl-4-methyl-benzoic acid methyl ester Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on established procedures for similar bromination reactions.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl4).

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (around 80-90 °C) and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality in Experimental Choices:

  • NBS as Brominating Agent: NBS is chosen as the source of bromine because it provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over addition to the aromatic ring.

  • Radical Initiator: AIBN or BPO is essential to initiate the radical chain reaction by generating the initial bromine radicals.

  • Solvent: A non-polar solvent like CCl4 is used to dissolve the reactants and facilitate the radical reaction.

Reactivity:

The reactivity of this compound is dominated by the benzylic bromide. The C-Br bond is relatively weak and is prone to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This allows for the facile introduction of a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions. The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.

Applications in Research and Drug Development

As a bifunctional molecule, this compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific applications for this exact isomer are not widely documented, its structural motifs are found in various biologically active compounds. Related isomers, such as methyl 4-(bromomethyl)benzoate, are crucial intermediates in the synthesis of drugs like the anticancer agent Imatinib, as well as potential anti-HIV agents and aldose reductase inhibitors.[4][5]

Building_Block_Concept cluster_0 Core Molecule cluster_1 Nucleophiles cluster_2 Synthesized Derivatives Core 2-Bromomethyl-4-methyl-benzoic acid methyl ester Prod1 Amine-linked derivative Core->Prod1 Nucleophilic Substitution Prod2 Thioether-linked derivative Core->Prod2 Nucleophilic Substitution Prod3 Ether-linked derivative Core->Prod3 Nucleophilic Substitution Nuc1 Amine (R-NH2) Nuc1->Prod1 Nuc2 Thiol (R-SH) Nuc2->Prod2 Nuc3 Alcohol (R-OH) Nuc3->Prod3

Caption: Role as a versatile building block in organic synthesis.

This compound allows for the introduction of the 2-methoxycarbonyl-5-methylbenzyl moiety into various molecular scaffolds. This can be particularly useful in generating libraries of related compounds for high-throughput screening in the early stages of drug discovery.

Safety and Handling

Hazard Identification:

Based on data for similar bromomethylated aromatic compounds, this compound is expected to be a hazardous substance.[6][7][8]

  • Corrosive: Likely to cause severe skin burns and eye damage.[8]

  • Lachrymator: Can cause tearing and irritation to the eyes and respiratory tract.[9]

  • Toxic: May be harmful if swallowed or inhaled.

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.[6][7]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][7]

First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and bases.[6][9]

References

1H NMR spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS No. 622847-32-9). As a key intermediate in organic synthesis and drug development, unequivocal structural confirmation is paramount. This document, intended for researchers, chemists, and drug development professionals, offers a detailed prediction of the proton NMR spectrum, including chemical shifts (δ), integration values, and multiplicity patterns. Furthermore, it outlines a robust, self-validating experimental protocol for acquiring a high-fidelity spectrum and discusses the rationale behind key procedural steps, ensuring both accuracy and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. ¹H NMR, specifically, provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For complex intermediates like this compound, a thorough understanding of its ¹H NMR spectrum is critical for verifying its identity, assessing purity, and ensuring the success of subsequent synthetic steps.

The subject molecule is a 1,2,4-trisubstituted benzene derivative, featuring three distinct functional groups that each exert a unique electronic influence on the molecule's protons: an electron-withdrawing methyl ester group (-COOCH₃), a weakly electron-withdrawing bromomethyl group (-CH₂Br), and an electron-donating methyl group (-CH₃). These competing electronic effects result in a nuanced and well-resolved aromatic region, while the aliphatic protons provide clear, singlet resonances characteristic of their respective environments.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound contains five distinct proton environments, which are expected to produce five unique signals in the ¹H NMR spectrum.

Figure 1: Structure of this compound with Proton Labeling

(Note: Standard IUPAC numbering is adjusted for clarity in proton assignment discussion.)

Aromatic Protons (δ 7.0 - 8.0 ppm)

The 1,2,4-substitution pattern gives rise to three distinct aromatic protons. Their chemical shifts are influenced by the electronic nature of the substituents on the ring.[1][2]

  • H-6 (Predicted δ ~ 7.8-8.0 ppm, Doublet, 1H): This proton is positioned ortho to the strongly electron-withdrawing methyl ester group, which causes a significant downfield shift (deshielding).[3][4] It is expected to appear as a doublet due to coupling with the adjacent H-5 proton (ortho-coupling, ³J). The typical range for ortho coupling constants is 7-10 Hz.[2][5]

  • H-5 (Predicted δ ~ 7.2-7.4 ppm, Doublet of Doublets, 1H): This proton is located ortho to the electron-donating methyl group, which provides a shielding effect. It experiences coupling from two different neighboring protons: ortho-coupling with H-6 (³J ≈ 7-10 Hz) and meta-coupling with H-3 (⁴J ≈ 2-3 Hz).[6] This will result in a doublet of doublets splitting pattern.

  • H-3 (Predicted δ ~ 7.4-7.6 ppm, Doublet, 1H): This proton is ortho to the bromomethyl group and meta to the electron-withdrawing methyl ester. It will be split into a doublet by meta-coupling with H-5 (⁴J ≈ 2-3 Hz).[6] Its chemical shift will be moderately downfield.

Bromomethyl Protons (-CH₂Br) (δ ~ 4.5-4.8 ppm)
  • Signal (Predicted δ ~ 4.7 ppm, Singlet, 2H): The protons of the bromomethyl group are benzylic and are attached to a carbon bearing an electronegative bromine atom. This combination of the aromatic ring current and bromine's inductive effect results in a characteristic downfield shift.[7][8] The resonance of benzylic bromides is typically observed in the δ 3.4–4.7 ppm region.[7] As there are no adjacent non-equivalent protons, this signal will appear as a sharp singlet, integrating to two protons.

Methyl Ester Protons (-OCH₃) (δ ~ 3.8-4.0 ppm)
  • Signal (Predicted δ ~ 3.9 ppm, Singlet, 3H): The methyl protons of the ester group are attached to an oxygen atom, which is highly electronegative. This deshielding environment consistently places their signal in the δ 3.7-4.1 ppm range.[9][10] This signal will be a singlet, integrating to three protons.

Aromatic Methyl Protons (-CH₃) (δ ~ 2.3-2.5 ppm)
  • Signal (Predicted δ ~ 2.4 ppm, Singlet, 3H): The protons of the methyl group attached directly to the aromatic ring are in a benzylic position.[11] Their chemical shift is slightly downfield compared to a simple alkane methyl group.[12] This signal will appear as a singlet, integrating to three protons.

Data Summary

The predicted ¹H NMR spectral data for this compound are summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-6 (Aromatic)~ 7.8-8.01HDoublet (d)³J ≈ 7-10
H-3 (Aromatic)~ 7.4-7.61HDoublet (d)⁴J ≈ 2-3
H-5 (Aromatic)~ 7.2-7.41HDoublet of Doublets (dd)³J ≈ 7-10, ⁴J ≈ 2-3
-CH₂Br (Bromomethyl)~ 4.72HSinglet (s)N/A
-OCH₃ (Methyl Ester)~ 3.93HSinglet (s)N/A
Ar-CH₃ (Aromatic Methyl)~ 2.43HSinglet (s)N/A

Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the acquisition of a high-quality, reproducible ¹H NMR spectrum, the following self-validating protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the process.

Sample Preparation
  • Analyte Weighing: Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

    • Rationale: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a standard 5 mm NMR tube without risking solubility issues or signal distortion from oversaturation.

  • Solvent Selection & Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: CDCl₃ is a standard choice for its ability to dissolve a wide range of non-polar to moderately polar organic compounds.[4] The deuterium atom provides a lock signal for the spectrometer to maintain field stability. TMS is the universally accepted internal standard, with its protons defined as 0.0 ppm for chemical shift referencing.[11][13]

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is at least 4-5 cm to be within the detection region of the NMR probe.

    • Rationale: Proper filling height is crucial for optimal magnetic field shimming and to avoid artifacts from the liquid-gas meniscus.

NMR Instrument Setup & Data Acquisition (400 MHz Spectrometer)
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃.

    • Rationale: The lock system compensates for any magnetic field drift during the experiment, ensuring stable and accurate frequency measurements.

  • Shimming: Perform automated or manual shimming on the sample.

    • Rationale: Shimming optimizes the homogeneity of the magnetic field (B₀) across the sample volume. Poor shimming results in broad, distorted peaks and loss of resolution, which can obscure fine coupling details.[6]

  • Tuning and Matching: Tune and match the NMR probe to the resonant frequency of ¹H nuclei.

    • Rationale: This step maximizes the efficiency of radiofrequency (RF) pulse transmission and signal detection, which is critical for achieving a high signal-to-noise ratio.

  • Acquisition Parameters: Set the following standard ¹H acquisition parameters:

    • Pulse Angle: 30-45 degrees. (Rationale: A smaller flip angle allows for a shorter relaxation delay without saturating the signal, increasing throughput.)

    • Acquisition Time (at): 2-4 seconds. (Rationale: Ensures sufficient time to capture the full decay of the signal (FID), leading to high digital resolution.)

    • Relaxation Delay (d1): 1-2 seconds. (Rationale: Allows protons to return to thermal equilibrium between scans, ensuring quantitative integration.)

    • Number of Scans (ns): 8-16. (Rationale: Signal-to-noise improves with the square root of the number of scans. This range provides excellent quality for a moderately concentrated sample.)

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID).

    • Rationale: The window function improves the signal-to-noise ratio at the cost of a minor loss in resolution. The Fourier transform converts the time-domain signal (FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial baseline correction to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

  • Integration: Integrate all signals to determine the relative ratios of the protons. Calibrate the integration by setting one of the known singlet signals (e.g., -OCH₃) to its theoretical value of 3.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the NMR data acquisition process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Analyte (15-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock tune Tune & Match Probe lock->tune acquire Acquire FID (16 Scans) tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS phase->ref integrate Integrate Signals ref->integrate analysis Spectral Analysis & Structure Confirmation integrate->analysis

Caption: A flowchart of the experimental workflow for acquiring and processing the ¹H NMR spectrum.

Potential Impurities and Synthetic Considerations

The most common synthesis of this compound involves the free-radical bromination of methyl 2,4-dimethylbenzoate using a reagent like N-bromosuccinimide (NBS).[14] Potential impurities that could be observed in the ¹H NMR spectrum include:

  • Starting Material (Methyl 2,4-dimethylbenzoate): The presence of this would be indicated by two distinct aromatic methyl singlets around δ 2.3-2.5 ppm and the absence of the -CH₂Br signal at ~δ 4.7 ppm.

  • Dibrominated Side-Product: Bromination at the 4-methyl position could also occur, leading to a more complex spectrum. The appearance of a second bromomethyl singlet and altered aromatic patterns would signal this impurity.

Careful monitoring of the reaction and purification by column chromatography or recrystallization is essential to obtain a pure sample, which can be verified by the clean, well-resolved spectrum described in this guide.

Conclusion

The ¹H NMR spectrum of this compound provides a unique and definitive fingerprint for its structural verification. The key diagnostic features are the three distinct aromatic signals with characteristic splitting patterns, and the three sharp singlets in the aliphatic region corresponding to the bromomethyl, methyl ester, and aromatic methyl protons. By following the detailed analytical interpretation and the robust experimental protocol outlined in this guide, researchers and scientists can confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity of their work in drug discovery and chemical development.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of Methyl 2-(bromomethyl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 2-(bromomethyl)-4-methylbenzoate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and characterization of organic molecules. This document moves beyond a simple data sheet, offering insights into spectral prediction, experimental design, and data validation, reflecting a field-proven approach to spectroscopic analysis.

Introduction: The Role of ¹³C NMR in Structural Elucidation

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the spectrum, providing information about its chemical environment, hybridization, and connectivity.[2][3] For a molecule such as methyl 2-(bromomethyl)-4-methylbenzoate, which possesses multiple substituents on an aromatic ring, ¹³C NMR is crucial for confirming its specific isomeric structure.

The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to the electronic environment.[1] Electronegative atoms and the presence of π-systems, for instance, significantly influence the resonance frequency of a carbon nucleus.[1][4] In this guide, we will first predict the ¹³C NMR spectrum of methyl 2-(bromomethyl)-4-methylbenzoate based on established substituent effects and then outline a robust experimental protocol for its acquisition and validation.

Predicted ¹³C NMR Spectrum of Methyl 2-(bromomethyl)-4-methylbenzoate

Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum for methyl 2-(bromomethyl)-4-methylbenzoate, we can predict the chemical shifts by analyzing the substituent effects of the methyl (-CH₃), bromomethyl (-CH₂Br), and methyl ester (-COOCH₃) groups on the benzene ring. The prediction is based on the known ¹³C NMR data of related compounds such as toluene, methyl benzoate, and other substituted aromatic systems.[4][5]

The structure of methyl 2-(bromomethyl)-4-methylbenzoate with the IUPAC numbering is shown below:

Caption: Molecular structure of methyl 2-(bromomethyl)-4-methylbenzoate.

Below is a table summarizing the predicted ¹³C NMR chemical shifts for methyl 2-(bromomethyl)-4-methylbenzoate.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O 166 - 170The carbonyl carbon of an ester typically resonates in this downfield region.[6][7]
C4 140 - 145Aromatic carbon attached to the electron-donating methyl group, expected to be deshielded.
C2 135 - 140Aromatic carbon bearing the bromomethyl group; the inductive effect of the bromine will cause deshielding.
C1 130 - 135Aromatic carbon attached to the ester group.
C6 128 - 132Aromatic CH ortho to the ester group.
C5 127 - 131Aromatic CH ortho to the methyl group.
C3 125 - 129Aromatic CH meta to the ester and methyl groups.
-OCH₃ 51 - 55The methyl carbon of the ester group.[8]
-CH₂Br 30 - 35The benzylic carbon is deshielded by the attached bromine atom.
-CH₃ 20 - 25The methyl carbon attached to the aromatic ring.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹³C NMR spectrum, a systematic approach to sample preparation and instrument setup is essential. The following protocol is a self-validating system designed to ensure data integrity.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be considered.

  • Concentration: Prepare a solution of approximately 10-50 mg of methyl 2-(bromomethyl)-4-methylbenzoate in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[9]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Decoupling: Use broadband proton decoupling to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[1]

  • Pulse Sequence: A standard single-pulse sequence with a 90° pulse angle is typically sufficient.

  • Acquisition Time (AT): Set the acquisition time to 1-2 seconds.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required compared to ¹H NMR.[1] Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Spectral Assignment and Validation

A crucial step after acquiring the spectrum is the unambiguous assignment of each signal to a specific carbon atom in the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer)

To aid in the assignment, a DEPT experiment is highly recommended. This technique differentiates carbon signals based on the number of attached protons:

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows signals only for CH carbons.

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

Quaternary carbons (including the C=O) will be absent in all DEPT spectra. This information is invaluable for distinguishing between the different types of carbons in methyl 2-(bromomethyl)-4-methylbenzoate.

2D NMR Techniques

For complete and confident assignment, especially of the aromatic carbons, two-dimensional (2D) NMR experiments are powerful tools:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly useful for assigning quaternary carbons and for confirming the connectivity of different fragments within the molecule.

The following diagram illustrates the workflow for acquiring and validating the ¹³C NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter lock_shim Lock and Shim filter->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire_1d Acquire 1D ¹³C Spectrum setup_params->acquire_1d acquire_dept Acquire DEPT Spectra acquire_1d->acquire_dept acquire_2d Acquire 2D (HSQC, HMBC) Spectra acquire_dept->acquire_2d ft Fourier Transform & Phasing acquire_2d->ft reference Reference to TMS ft->reference assign_1d Initial Assignment of 1D Spectrum reference->assign_1d assign_dept Refine Assignment with DEPT assign_1d->assign_dept assign_2d Confirm with 2D Data assign_dept->assign_2d compare Compare with Predicted Spectrum assign_2d->compare report Final Report and Data Archiving compare->report

Caption: Workflow for ¹³C NMR data acquisition and validation.

Conclusion

This guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the ¹³C NMR spectrum of methyl 2-(bromomethyl)-4-methylbenzoate. By combining theoretical predictions with a rigorous and self-validating experimental protocol, researchers can confidently elucidate and confirm the structure of this and other complex organic molecules. The use of advanced techniques such as DEPT and 2D NMR is emphasized as a best practice for unambiguous spectral assignment, ensuring the highest level of scientific integrity in structural characterization.

References

An In-Depth Technical Guide to the FTIR Spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Bromomethyl-4-methyl-benzoic acid methyl ester, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple peak-listing to offer a mechanistic interpretation of the spectrum, grounded in the principles of molecular vibrations and electronic effects. We will dissect the spectrum region by region, correlating specific absorption bands with the molecule's distinct functional groups: the aromatic ring, the methyl ester, the benzylic bromide, and the methyl substituent. This guide is designed to be a self-validating resource, providing not only the "what" but the "why" behind the spectral features, supported by authoritative references.

Introduction: The Molecule and the Method

This compound is a bespoke building block in organic synthesis, valued for its reactive bromomethyl group and ester functionality, which allow for sequential chemical modifications. Accurate and unambiguous characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps.

FTIR spectroscopy is an indispensable analytical technique for this purpose.[1][2] It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[4] This absorption pattern creates a unique spectral "fingerprint," revealing the functional groups present.[2][4][5] For the target molecule, FTIR allows for rapid confirmation of the key ester group, the aromatic substitution pattern, and the presence of aliphatic C-H bonds.

Structural Features and Expected Vibrational Modes

To interpret the spectrum, we must first deconstruct the molecule into its constituent functional groups, each with its own set of characteristic vibrations.

  • Aromatic Ring (1,2,4-Trisubstituted): The benzene ring gives rise to several distinct absorptions.

  • Methyl Ester (-COOCH₃): This is arguably the most prominent feature, with a strong carbonyl (C=O) stretch and characteristic C-O stretches.

  • Aliphatic Groups (-CH₃ and -CH₂Br): The methyl group on the ring and the bromomethyl group provide signals in the C-H stretching and bending regions.

  • Carbon-Bromine Bond (C-Br): This bond has a characteristic stretching vibration in the low-frequency fingerprint region.

The interplay of these groups, particularly the conjugation of the ester with the aromatic ring, influences the precise position of their absorption bands.

A Guided Tour Through the FTIR Spectrum

An FTIR spectrum is typically analyzed in two main parts: the Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹) and the Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹).

This region is dominated by stretching vibrations of key functional groups.

  • Aromatic and Aliphatic C-H Stretching (3100 cm⁻¹ - 2850 cm⁻¹):

    • Aromatic =C-H Stretch (~3100-3000 cm⁻¹): A key diagnostic feature for any aromatic compound is the presence of C-H stretching vibrations just above 3000 cm⁻¹.[6][7] These bands are typically of weak to medium intensity.[8][9] For this compound, we expect to see one or more small, sharp peaks in this area, corresponding to the C-H bonds on the benzene ring.

    • Aliphatic C-H Stretch (~3000-2850 cm⁻¹): Just below 3000 cm⁻¹, we find the stretching vibrations for the sp³-hybridized C-H bonds of the methyl (-CH₃) and bromomethyl (-CH₂Br) groups.[9][10] These absorptions are typically strong and sharp.[5]

  • The Carbonyl (C=O) Stretch: The Most Conspicuous Peak (~1720 cm⁻¹):

    • The C=O stretch of the methyl ester is the most intense and readily identifiable absorption in the spectrum.[11][12] For a typical saturated, aliphatic ester, this peak appears around 1750-1735 cm⁻¹.[6][13][14] However, in our molecule, the ester is conjugated with the aromatic ring. This resonance effect delocalizes the pi electrons of the carbonyl, slightly weakening the C=O bond and lowering its vibrational frequency.[15] Therefore, we expect a very strong, sharp peak in the range of 1730-1715 cm⁻¹ , characteristic of an α,β-unsaturated or aromatic ester.[13]

  • Aromatic C=C Ring Stretching (~1600 cm⁻¹ and ~1500-1450 cm⁻¹):

    • The stretching of the carbon-carbon double bonds within the benzene ring produces a series of absorptions.[7] Two of the most characteristic and reliable bands appear near 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range.[6][7][8][16] These bands are of variable intensity, from medium to strong, and their presence is a strong confirmation of the aromatic core.[11]

This region contains a high density of peaks, many of which arise from complex bending and stretching vibrations involving the entire molecular skeleton. While complex, it contains highly diagnostic information.[17]

  • Ester C-O Stretches (~1300-1000 cm⁻¹):

    • Esters are characterized by two distinct C-O single bond stretching vibrations, which contribute to a unique pattern sometimes called the "Rule of Three" (a strong C=O stretch plus two strong C-O stretches).[18] These appear as two or more strong bands in the 1300-1000 cm⁻¹ region.[13] We can assign the higher frequency band (around 1300-1250 cm⁻¹ ) to the asymmetric C-O-C stretch (Ar-CO-O) and a strong band around 1150-1100 cm⁻¹ to the symmetric O-C-C stretch (O-CH₃).

  • C-H Bending Vibrations:

    • Aliphatic C-H Bends (~1465 cm⁻¹ and ~1380 cm⁻¹): The methyl and bromomethyl groups will exhibit scissoring and rocking/bending vibrations. Look for a medium intensity band around 1450 cm⁻¹ for the CH₂ and CH₃ bending, and another near 1375 cm⁻¹ for the CH₃ symmetric bend ("umbrella" mode).[3]

    • Aromatic C-H Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the aromatic ring.[7] For a 1,2,4-trisubstituted ring, which has two adjacent free hydrogens, a strong band is expected in the 840-800 cm⁻¹ region.[19]

  • The Carbon-Bromine (C-Br) Stretch (~690-515 cm⁻¹):

    • The stretching vibration of the C-Br bond is found at low frequencies due to the high mass of the bromine atom. This peak is expected to be of medium to strong intensity in the 690-515 cm⁻¹ range.[17] Its presence confirms the bromination of the methyl group.

Summary of Key Spectroscopic Data

The following table consolidates the expected FTIR absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3100 - 3000Weak-Medium=C-H StretchAromatic Ring
~3000 - 2850Medium-StrongC-H Stretch-CH₃, -CH₂Br
~1720Very Strong, SharpC=O Stretch (Conjugated)Methyl Ester
~1600 & ~1475MediumC=C Stretch (in-ring)Aromatic Ring
~1465MediumC-H Bend-CH₃, -CH₂Br
~1380MediumC-H Symmetric Bend-CH₃
~1300 - 1250StrongAsymmetric C-O-C StretchMethyl Ester
~1150 - 1100StrongSymmetric O-C-C StretchMethyl Ester
~840 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring
~690 - 515Medium-StrongC-Br StretchBromomethyl

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the generation of a reliable and reproducible spectrum, the following protocol, utilizing the Attenuated Total Reflectance (ATR) technique, is recommended as a best practice. ATR is often preferred for solids due to its minimal sample preparation.[4][20]

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation: Ensure the spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Meticulously clean the surface of the ATR crystal. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to computationally subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the center of the ATR crystal.

  • Applying Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[20] This is crucial for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Post-Analysis Cleaning: Retract the press, remove the sample, and thoroughly clean the ATR crystal as described in step 2 to prevent cross-contamination.

Visualization of Key Molecular Vibrations

The following diagram illustrates the structure of this compound and highlights the key bonds responsible for its characteristic infrared absorptions.

Caption: Key vibrational modes of this compound.

Conclusion

The FTIR spectrum of this compound is rich with information that allows for its unequivocal identification. The dominant features are the strong, conjugated carbonyl absorption around 1720 cm⁻¹, the complex C-O stretching pattern between 1300-1000 cm⁻¹, and the distinct C-H absorptions for both aromatic and aliphatic components. Further confirmation is provided by the aromatic C=C stretching bands and, crucially, the low-frequency C-Br stretch and the out-of-plane bending patterns that confirm the substitution on the aromatic ring. By following a systematic, region-by-region analysis as outlined in this guide, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the success of their drug development and research endeavors.

References

Introduction to 2-Bromomethyl-4-methyl-benzoic acid methyl ester and the Imperative of Solubility Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of 2-Bromomethyl-4-methyl-benzoic acid methyl ester in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the methodologies for determining the solubility of this compound, a key building block in organic synthesis, in various organic solvents. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles to ensure data integrity and reproducibility.

This compound (CAS: 622847-32-9) is a substituted aromatic carboxylic acid ester.[1] Its molecular structure, featuring a bromine atom and a methyl ester group, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification processes (such as crystallization), and the formulation of final products.

The therapeutic efficacy of a drug is intrinsically linked to its bioavailability, which in turn is heavily dependent on its solubility.[2][3] Poor solubility can lead to low absorption and inadequate systemic exposure, rendering a potentially potent drug ineffective. Therefore, accurate solubility data is essential from the earliest stages of drug discovery and development.[4] This guide will delve into the established methods for experimentally determining the solubility of this compound, providing the necessary protocols to generate reliable and consistent data.

Physicochemical Properties: A Foundation for Understanding Solubility

Before embarking on experimental solubility determination, it is crucial to understand the physicochemical properties of the solute. These properties provide insights into how the molecule will interact with different solvents.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Bromo-2-(bromomethyl)benzoic acid methyl ester4-(Bromomethyl)benzoic acid methyl ester
CAS Number 622847-32-9[1]78471-43-9[5][6]2417-72-3[7][8]
Molecular Formula C10H11BrO2[1]C9H8Br2O2[5][6]C9H9BrO2[7][8]
Molecular Weight 243.1 g/mol [1]307.97 g/mol [5][6]229.07 g/mol [7][8]
Appearance Not specifiedWhite to light yellow powder/crystalWhite to off-white crystalline powder[8]
Melting Point Not specified76-78 °C[5]57-58 °C[7][8]
Boiling Point Not specified364.3 ± 32.0 °C (Predicted)[5]130-135 °C at 2 mm Hg[7][8]
Water Solubility Not specifiedSlightly soluble in water[5]Lowly soluble in water[7]

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given the presence of both polar (ester group) and non-polar (aromatic ring, methyl group, bromine) moieties in this compound, its solubility will be influenced by the polarity of the organic solvent. For instance, it is expected to have higher solubility in moderately polar solvents that can engage in dipole-dipole interactions.

Experimental Determination of Solubility: Methodologies and Protocols

There are two primary methods for determining the equilibrium solubility of a solid in a liquid: the shake-flask method and the gravimetric method. Both are grounded in the principle of creating a saturated solution in equilibrium with the solid solute.[4]

The Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[9][10] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the supernatant is then determined analytically.

  • Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated and that an equilibrium is established between the dissolved and undissolved solute.[9]

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature using a thermostatically controlled water bath or incubator is crucial for obtaining accurate and reproducible results.[11]

  • Agitation: Continuous agitation ensures that the entire volume of the solvent is in contact with the solid, facilitating the dissolution process and accelerating the attainment of equilibrium.[12]

  • Equilibration Time: The time required to reach equilibrium can vary. It is essential to determine this by sampling and analyzing the supernatant at different time points until the concentration remains constant.[9]

  • Phase Separation: Complete separation of the undissolved solid from the saturated solution is critical to avoid overestimation of the solubility. This is typically achieved by filtration or centrifugation.[12]

  • Analytical Quantification: Using a validated analytical method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy provides an accurate and precise measurement of the solute concentration in the saturated solution.[9]

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).[13]

    • Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.[12]

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of the dissolved solute.

  • Calculation:

    • Calculate the solubility using the following formula:

      • Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal Vials B->C D Agitate at Constant Temperature C->D E Settle Excess Solid D->E F Filter Supernatant E->F G Dilute Sample F->G H Analyze by HPLC/UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow of the Equilibrium (Shake-Flask) Method.

The Gravimetric Method

The gravimetric method is a simpler, classical technique that relies on the direct measurement of mass.[14] It involves preparing a saturated solution, separating a known mass of this solution, evaporating the solvent, and weighing the remaining solute.

  • Saturated Solution: As with the shake-flask method, ensuring the solution is saturated is paramount for accurate solubility determination.[3][11]

  • Accurate Weighing: This method's accuracy is highly dependent on the precision of the analytical balance used for all mass measurements.[14]

  • Complete Solvent Evaporation: The solvent must be completely removed to ensure that the final weight corresponds only to the dissolved solute. This is typically achieved by drying in an oven at a temperature below the solute's melting or decomposition point.[11]

  • Constant Weight: Drying to a constant weight confirms that all the solvent has been evaporated.[11]

  • Preparation of Saturated Solution:

    • Add an excess of this compound to the chosen organic solvent in a flask.

    • Stopper the flask and shake it vigorously for an extended period, ensuring it is at a constant temperature, until the solution is saturated.[11]

  • Sample Collection and Weighing:

    • Allow the undissolved solid to settle.

    • Filter the saturated solution to remove any solid particles.

    • Accurately weigh a clean, dry evaporating dish (W1).

    • Pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into the pre-weighed evaporating dish.

    • Weigh the evaporating dish containing the filtrate (W2).

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the filtrate in a fume hood, potentially using a steam bath or a rotary evaporator.

    • Once the bulk of the solvent has evaporated, place the evaporating dish in an oven at a suitable temperature to dry the residue completely.

  • Final Weighing:

    • Cool the evaporating dish in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish with the dry solute (W3).

    • Repeat the drying and weighing steps until a constant weight is obtained.

  • Calculation:

    • Weight of the solute = W3 - W1

    • Weight of the solvent = W2 - W3

    • Solubility (g of solute / 100 g of solvent) = [(W3 - W1) / (W2 - W3)] x 100

Gravimetric_Workflow cluster_prep Preparation cluster_weigh1 Initial Weighing cluster_evap Evaporation & Drying cluster_weigh2 Final Weighing & Calculation A Prepare Saturated Solution B Filter Solution A->B D Add Known Volume of Filtrate B->D C Weigh Empty Evaporating Dish (W1) C->D E Weigh Dish + Filtrate (W2) D->E F Evaporate Solvent E->F G Dry Residue to Constant Weight F->G H Weigh Dish + Solute (W3) G->H I Calculate Solubility H->I

Caption: Workflow of the Gravimetric Method for Solubility.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured table.

Table 2: Template for Reporting Solubility Data of this compound

Organic SolventTemperature (°C)Solubility (mg/mL)Method Used
Methanol25Shake-Flask
Ethanol25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Toluene25Shake-Flask
Add other solvents and temperatures as needed

Conclusion

The determination of the solubility of this compound in organic solvents is a critical step in its application in research and development. This guide has provided a detailed overview of two robust and reliable methods: the equilibrium shake-flask method and the gravimetric method. By understanding the principles behind these techniques and adhering to the detailed protocols, researchers can generate high-quality, reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(bromomethyl)-4-methylbenzoate is a key building block in organic synthesis, finding application in the development of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a methyl ester, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the critical parameters that govern the reaction pathways. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Primary Synthetic Strategy: Wohl-Ziegler Bromination

The most direct and widely employed method for the synthesis of methyl 2-(bromomethyl)-4-methylbenzoate is the free-radical bromination of methyl 2,4-dimethylbenzoate. This reaction, known as the Wohl-Ziegler bromination, selectively targets the benzylic position of the methyl group at the 2-position of the benzene ring.[1][2][3]

Mechanistic Insight

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[2][4] The key steps are:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is homolytically cleaved upon heating or UV irradiation to generate radicals.

  • Propagation:

    • The initiator radical abstracts a hydrogen atom from N-bromosuccinimide (NBS) to generate a bromine radical.

    • The bromine radical then abstracts a hydrogen atom from the benzylic methyl group of methyl 2,4-dimethylbenzoate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

    • This benzylic radical reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired product and a new bromine radical, which continues the chain. The Br₂ is generated from the reaction of HBr with NBS.[4]

  • Termination: The reaction is terminated by the combination of any two radical species.

The selectivity for the benzylic position is due to the stability of the resulting benzylic radical, which is delocalized over the aromatic ring.

Synthetic Workflow Overview

Synthetic Workflow for Methyl 2-(bromomethyl)-4-methylbenzoate start Methyl 2,4-dimethylbenzoate product Methyl 2-(bromomethyl)-4-methylbenzoate start->product Wohl-Ziegler Bromination Reflux reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN or BPO) Solvent (e.g., CCl4) reagents->product

Caption: Wohl-Ziegler bromination of methyl 2,4-dimethylbenzoate.

Selection and Preparation of Starting Materials

A critical aspect of synthesizing methyl 2-(bromomethyl)-4-methylbenzoate is the availability and purity of the starting material, methyl 2,4-dimethylbenzoate. This section outlines the common methods for its preparation.

Primary Starting Material: Methyl 2,4-dimethylbenzoate

Methyl 2,4-dimethylbenzoate is the immediate precursor for the target molecule. While commercially available, it can also be readily synthesized in the laboratory.

Synthesis of Methyl 2,4-dimethylbenzoate via Fischer Esterification

The most common laboratory-scale synthesis of methyl 2,4-dimethylbenzoate involves the Fischer esterification of 2,4-dimethylbenzoic acid with methanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[5][6]

Fischer Esterification start 2,4-Dimethylbenzoic Acid product Methyl 2,4-dimethylbenzoate start->product Fischer Esterification Reflux reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) reagents->product

Caption: Synthesis of methyl 2,4-dimethylbenzoate.

Precursor to the Starting Material: 2,4-Dimethylbenzoic Acid

For laboratories where 2,4-dimethylbenzoic acid is the more readily available starting material, the synthesis of the target molecule becomes a two-step process: esterification followed by bromination. 2,4-dimethylbenzoic acid can be synthesized from m-xylene.

Synthesis of 2,4-Dimethylbenzoic Acid from m-Xylene

A method for preparing 2,4-dimethylbenzoic acid involves the carboxylation of m-xylene using carbon dioxide in the presence of a Lewis acid catalyst such as aluminum trichloride.[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,4-dimethylbenzoate

Materials:

  • 2,4-Dimethylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Dichloromethane (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dimethylbenzoic acid (1.0 eq).

  • Add an excess of methanol (5-10 volumes).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 2,4-dimethylbenzoate. The product is often of sufficient purity for the next step, but can be further purified by distillation if necessary.

Protocol 2: Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

Materials:

  • Methyl 2,4-dimethylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or another suitable solvent (Note: CCl₄ is toxic and ozone-depleting; safer alternatives should be considered where possible).[2]

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1.0 eq) in carbon tetrachloride (or an alternative solvent).

  • Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq).

  • Heat the mixture to reflux. The reaction can be initiated with a heat lamp if necessary.

  • Maintain at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.[2]

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent system such as hexane/ethyl acetate or by column chromatography on silica gel to afford pure methyl 2-(bromomethyl)-4-methylbenzoate.

ParameterTypical Value
Yield (Esterification) >90%
Yield (Bromination) 70-85%
Purity (after purification) >98%

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. It is also corrosive and an oxidizer.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a known carcinogen and is toxic. It should be handled with extreme care in a fume hood, and alternative solvents should be considered.

  • Brominating Agents: Benzylic bromides are often lachrymators and irritants. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

  • Radical Initiators: AIBN and BPO can decompose violently upon heating. They should be stored and handled according to the manufacturer's recommendations.

Conclusion

The synthesis of methyl 2-(bromomethyl)-4-methylbenzoate is a well-established process that relies on fundamental organic reactions. The choice of starting material, either 2,4-dimethylbenzoic acid or its methyl ester, will depend on availability and cost. The key transformation, a Wohl-Ziegler bromination, is a robust and high-yielding reaction, provided that appropriate care is taken with the reagents and reaction conditions. This guide provides a solid foundation for researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

References

A Comprehensive Technical Guide to 2-Bromomethyl-4-methyl-benzoic acid methyl ester (97% Purity) for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromomethyl-4-methyl-benzoic acid methyl ester (CAS No. 622847-32-9), a key building block for researchers, medicinal chemists, and drug development professionals. With a focus on practical application and scientific integrity, this document delves into the sourcing, synthesis, quality control, and safe handling of this versatile chemical intermediate.

Introduction: Strategic Importance in Synthesis

This compound is a substituted aromatic carboxylic acid ester. Its strategic importance in organic synthesis, particularly in the pharmaceutical industry, stems from its bifunctional nature. The presence of a reactive bromomethyl group and a methyl ester on a substituted benzene ring allows for a variety of chemical transformations. This makes it a valuable intermediate for the construction of more complex molecular architectures.

The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions. This functionality is crucial for introducing the substituted benzyl moiety into a target molecule. The methyl ester, while relatively stable, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration. The methyl group at the 4-position influences the electronic properties and steric environment of the benzene ring, which can be leveraged to fine-tune the reactivity and biological activity of downstream compounds.

Commercial Sourcing and Supplier Landscape

For researchers and drug development professionals, securing a reliable supply of high-purity starting materials is paramount. This compound with a purity of 97% or higher is available from a range of commercial suppliers specializing in chemical intermediates and building blocks.

SupplierPurity SpecificationCAS NumberNoteworthy Information
AChemBlock97%622847-32-9Offers a range of novel building blocks for research purposes.
TCI Chemicals>97.0% (GC)78471-43-9 (Isomer)A well-established supplier with detailed product specifications. Note: The provided CAS is for an isomer, highlighting the importance of verifying the exact structure.[1]
Alfa Chemistry97.0% (GC)114772-38-2 (Related Compound)An ISO 9001:2015 certified supplier, indicating a commitment to quality management systems. The listed CAS is for a related biphenyl compound.[2]
Sagechem Limited95%622847-32-9A China-based supplier catering to laboratory and research institutions.[3]

Note: When sourcing this chemical, it is crucial to verify the CAS number (622847-32-9) to ensure the correct isomer is being purchased. Always request a Certificate of Analysis (CoA) to confirm the purity and identity of the material.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, its preparation can be reliably inferred from established methods for analogous compounds. The most logical synthetic route involves a two-step process starting from 2,4-dimethylbenzoic acid.

Step 1: Esterification of 2,4-Dimethylbenzoic Acid

The initial step is the esterification of 2,4-dimethylbenzoic acid with methanol to yield methyl 2,4-dimethylbenzoate. This is typically achieved through a Fischer esterification reaction, catalyzed by a strong acid such as sulfuric acid.

Mechanism: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the methyl ester.

Step 2: Benzylic Bromination

The second and more critical step is the selective bromination of the methyl group at the 2-position of methyl 2,4-dimethylbenzoate. This is a free-radical halogenation reaction, most commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light or heat.

Mechanism: The initiator decomposes upon heating or irradiation to form free radicals. These radicals then abstract a hydrogen atom from the methyl group at the 2-position of the toluene derivative, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to form the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the stability of the intermediate benzylic radical.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical principles for similar transformations. It should be adapted and optimized by a qualified chemist.

Part A: Methyl 2,4-dimethylbenzoate

  • To a solution of 2,4-dimethylbenzoic acid (1 equivalent) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl 2,4-dimethylbenzoate, which can be used in the next step without further purification.

Part B: this compound

  • Dissolve methyl 2,4-dimethylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide (0.02 equivalents).

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford this compound with the desired purity. A similar procedure for a related isomer showed a yield of 97%.[1]

Quality Control and Analytical Characterization

Ensuring a purity of at least 97% is critical for the successful application of this intermediate in pharmaceutical synthesis, as impurities can lead to unwanted side reactions and complicate purification of the final product. A comprehensive quality control workflow should include the following analytical techniques:

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for confirming the structure of the molecule. The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons, the bromomethyl protons, and the methyl ester protons, with appropriate chemical shifts and coupling patterns. A predicted 1H-NMR spectrum for a similar compound, methyl 2-(bromomethyl)benzoate, shows a singlet for the bromomethyl protons around 4.96 ppm and a singlet for the methyl ester protons around 3.95 ppm.[4]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier is a good starting point for method development.[5][6] The purity is determined by the area percentage of the main peak in the chromatogram.

  • Gas Chromatography (GC): For volatile and thermally stable compounds, GC can also be used for purity assessment. A non-polar or medium-polarity capillary column is typically used.

A typical Certificate of Analysis (CoA) for a similar compound, 4-(Bromomethyl)benzoic acid, specifies appearance, melting point, and assay by GC as key quality parameters.[7]

Applications in Drug Development

For instance, the related compound methyl 4-(bromomethyl)benzoate is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in cancer therapy.[3] It is also used in the preparation of potential anti-HIV agents and aldose reductase inhibitors.[3][] The reactive bromomethyl group allows for the facile introduction of the substituted benzyl moiety into heterocyclic scaffolds, a common strategy in medicinal chemistry.

Given its structure, this compound is a promising starting material for the synthesis of novel compounds targeting a range of therapeutic areas. The specific substitution pattern may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to other isomers.

Safe Handling and Storage

This compound and related compounds are reactive and require careful handling. The following safety precautions are based on the known hazards of similar brominated aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some related compounds are noted to be heat sensitive.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Ingestion: Do not induce vomiting. If the person is conscious, give them water to drink.

    • Inhalation: Move the person to fresh air.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate for pharmaceutical research and drug development. A thorough understanding of its sourcing, synthesis, quality control, and safe handling is essential for its effective and safe utilization in the laboratory. By adhering to the principles and protocols outlined in this guide, researchers can confidently incorporate this building block into their synthetic strategies to create novel and potentially life-saving therapeutics.

References

An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Bifunctional Reagents in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the efficiency of a synthetic route is paramount. The ability to introduce multiple functionalities in a single, strategic step can dramatically shorten synthetic sequences, thereby accelerating the discovery and development timeline. It is in this context that bifunctional molecules, such as the subject of this guide, methyl 2-(bromomethyl)-4-methylbenzoate, demonstrate their profound utility. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile reagent, from its rational synthesis to its strategic deployment in complex molecular architectures. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying chemical principles and strategic considerations that empower researchers to harness the full potential of this valuable synthetic building block.

Molecular Overview and Physicochemical Properties

Methyl 2-(bromomethyl)-4-methylbenzoate (CAS Number: 622847-32-9) is a substituted toluene derivative possessing two key functional groups: a reactive bromomethyl group at the 2-position and a methyl ester at the 1-position of the benzene ring. This dual functionality makes it a highly valuable intermediate in organic synthesis. The benzylic bromide is a potent electrophile, susceptible to nucleophilic attack, while the methyl ester offers a handle for further transformations such as hydrolysis, amidation, or reduction.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-4-methylbenzoate

PropertyValueSource/Notes
IUPAC Name methyl 2-(bromomethyl)-4-methylbenzoate---
CAS Number 622847-32-9[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.10 g/mol [1]
Appearance Colorless to pale yellow liquid or solidGeneral observation for similar compounds
Boiling Point Not precisely determined; estimated based on related structures.---
Melting Point Not precisely determined; likely a low-melting solid.---
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc).Inferred from its nonpolar structure

Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate: A Mechanistic Approach

The most logical and widely employed strategy for the synthesis of methyl 2-(bromomethyl)-4-methylbenzoate is the selective free-radical bromination of the benzylic methyl group of a suitable precursor. The starting material of choice is methyl 2,4-dimethylbenzoate.

The Underlying Principle: Free-Radical Halogenation

Benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. This inherent reactivity allows for the selective functionalization of the benzylic position using free-radical initiators. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[2] The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO), upon thermal or photochemical activation.[3][4]

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of methyl 2-(bromomethyl)-4-methylbenzoate. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Starting Material: Methyl 2,4-dimethylbenzoate Reagents: N-Bromosuccinimide (NBS), 2,2'-Azobis(2-methylpropionitrile) (AIBN) Solvent: Carbon tetrachloride (CCl₄) or a less toxic alternative like acetonitrile.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2,4-dimethylbenzoate (1.0 equivalent) in carbon tetrachloride (or acetonitrile). The choice of solvent is critical; CCl₄ is traditionally used for its inertness and ability to dissolve both the starting material and NBS. However, due to its toxicity, acetonitrile is a viable alternative.[3]

  • Addition of Reagents: To the solution, add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents). Using a slight excess of NBS can help drive the reaction to completion, but a large excess should be avoided to minimize the formation of the dibrominated byproduct. AIBN is chosen as the initiator due to its predictable decomposition rate at moderate temperatures.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 77°C for CCl₄, 82°C for acetonitrile) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.[4]

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.

    • The filtrate is then washed with water and brine to remove any remaining water-soluble impurities.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl 2-(bromomethyl)-4-methylbenzoate.

Synthesis_Workflow cluster_start Starting Materials & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material Methyl 2,4-dimethylbenzoate reaction_step Reflux in CCl4 or MeCN start_material->reaction_step reagents NBS, AIBN reagents->reaction_step filtration Filtration reaction_step->filtration extraction Washing filtration->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography product Methyl 2-(bromomethyl)-4-methylbenzoate chromatography->product

Figure 1: Experimental workflow for the synthesis of methyl 2-(bromomethyl)-4-methylbenzoate.

Reactivity and Synthetic Applications

The synthetic utility of methyl 2-(bromomethyl)-4-methylbenzoate is primarily derived from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile for a variety of nucleophiles.

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including:

  • O-Nucleophiles: Alcohols and phenols can be used to form ethers.

  • N-Nucleophiles: Amines (primary and secondary) and azides can be used to introduce nitrogen-containing functionalities.

  • S-Nucleophiles: Thiols can be used to form thioethers.

  • C-Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.

These reactions provide a facile route to a diverse array of substituted toluene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Role in the Synthesis of Bioactive Molecules

While specific examples for methyl 2-(bromomethyl)-4-methylbenzoate are not as widely documented as some of its isomers, its structural motifs are present in various classes of bioactive molecules. For instance, the related compound, methyl 4-(bromomethyl)benzoate, is a key intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib. The bromomethyl group allows for the crucial coupling with an amine in the Imatinib core structure. It is highly probable that methyl 2-(bromomethyl)-4-methylbenzoate is utilized in a similar capacity in proprietary drug discovery programs for the synthesis of novel therapeutic agents.

Potential in Palladium-Catalyzed Cross-Coupling Reactions

Although the primary reactivity lies in the bromomethyl group, the aromatic ring of methyl 2-(bromomethyl)-4-methylbenzoate can participate in cross-coupling reactions if a halogen or triflate is present at another position on the ring. However, its main utility in this context is as a precursor. For example, the bromomethyl group can be converted to other functionalities that are amenable to cross-coupling, or it can be used to link to a molecule that will subsequently undergo a cross-coupling reaction.

Spectroscopic Characterization

Authenticating the structure and purity of methyl 2-(bromomethyl)-4-methylbenzoate is crucial. The following spectroscopic data are characteristic of the compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the structure. Key expected signals include:

    • A singlet for the bromomethyl protons (-CH₂Br) around 4.5-4.8 ppm.

    • A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

    • A singlet for the aromatic methyl protons (-CH₃) around 2.4 ppm.

    • Signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring. A 1H NMR spectrum is available from ChemicalBook.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for:

    • The bromomethyl carbon (-CH₂Br) around 30-35 ppm.

    • The methyl ester carbon (-OCH₃) around 52 ppm.

    • The aromatic methyl carbon (-CH₃) around 21 ppm.

    • Aromatic carbons in the range of 125-140 ppm.

    • The ester carbonyl carbon (C=O) around 166 ppm. While a spectrum for the exact molecule is not readily available, data for the related methyl 4-(bromomethyl)benzoate can be found on ChemicalBook and serves as a good reference.[6]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the bromine atom and the methoxy group.

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of safe handling of all laboratory chemicals. Methyl 2-(bromomethyl)-4-methylbenzoate, like other benzylic bromides, should be handled with care.

  • Hazards: Benzylic bromides are typically lachrymators (cause tearing) and are irritants to the skin, eyes, and respiratory tract. They are also alkylating agents and should be treated as potentially toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. All manipulations should be carried out in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion and Future Outlook

Methyl 2-(bromomethyl)-4-methylbenzoate is a strategically important bifunctional reagent that offers a convenient entry point into a wide range of complex organic molecules. Its straightforward synthesis and the predictable reactivity of its benzylic bromide group make it an invaluable tool for medicinal chemists and materials scientists. As the demand for more efficient and innovative synthetic methodologies continues to grow, the utility of such well-designed building blocks will undoubtedly increase. Further exploration of its applications in the synthesis of novel pharmaceuticals and functional materials is a promising area for future research and development.

References

Methodological & Application

Application Note: A Comprehensive Guide to Alkylation Reactions with 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromomethyl-4-methyl-benzoic acid methyl ester as a versatile alkylating agent for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the fundamental principles governing its reactivity, offering detailed, field-proven protocols for its application in forming carbon-heteroatom and carbon-carbon bonds. This document emphasizes the causality behind experimental design, self-validating protocols for ensuring reaction integrity, and authoritative grounding through comprehensive citations.

Introduction: The Strategic Utility of a Bifunctional Reagent

This compound, with CAS number 622847-32-9, is a bifunctional organic intermediate of significant value.[1] Its structure incorporates two key features: a highly reactive benzylic bromide and a stable methyl ester. This combination allows for selective alkylation reactions at the benzylic position while retaining the ester moiety for subsequent transformations, such as hydrolysis or amidation.

The reactivity of the bromomethyl group is analogous to that of other benzylic halides, which are cornerstone reagents in pharmaceutical synthesis.[2][3] The enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize the transition state of nucleophilic substitution reactions, whether proceeding through an SN1 or SN2 pathway.[4][5] This inherent reactivity makes it an excellent electrophile for a wide array of nucleophiles, including amines, phenols, thiols, and carbanions.

This guide serves as a practical resource, providing not only step-by-step protocols but also the underlying chemical logic to empower researchers to adapt and optimize these methods for their specific molecular targets.

Reagent Profile and Synthesis Overview

Physicochemical Properties
PropertyValue
IUPAC Name methyl 2-(bromomethyl)-4-methylbenzoate
CAS Number 622847-32-9[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.1 g/mol [1]
Appearance Typically an off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, THF, Acetone, Ethyl Acetate)
Synthetic Route

The synthesis of this compound is typically achieved via a selective free-radical bromination of the benzylic methyl group of its precursor, methyl 2,4-dimethylbenzoate. This transformation commonly employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.[6][7][8] The selectivity for the benzylic position over other positions is due to the resonance stabilization of the resulting benzylic radical intermediate.[4][8]

reagent1 Methyl 2,4-dimethylbenzoate product 2-Bromomethyl-4-methyl-benzoic acid methyl ester reagent1->product  Benzylic Bromination  (e.g., CCl₄ or Acetonitrile, Δ) reagent2 {N-Bromosuccinimide (NBS) | Radical Initiator (AIBN/BPO)}

Caption: Synthesis of the title compound via benzylic bromination.

Core Concepts: Reactivity and Mechanistic Considerations

The utility of this compound as an alkylating agent is rooted in the lability of the C-Br bond at the benzylic position. This reactivity is significantly greater than that of a typical primary alkyl bromide.

  • SN2 Reactions: For most applications involving strong, unhindered nucleophiles, the reaction proceeds via a direct SN2 displacement. The nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step. The choice of a polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile) is crucial as it solvates the counter-ion of the nucleophile without solvating the nucleophile itself, thereby enhancing its reactivity.

  • SN1 Character: In the presence of weaker nucleophiles or under solvolytic conditions, the reaction may exhibit SN1 character.[9] The departure of the bromide ion is the rate-determining step, forming a resonance-stabilized benzylic carbocation.[5][10] This intermediate is then rapidly captured by the nucleophile. The ortho-ester and para-methyl groups on the ring can influence the stability of this cation and thus the reaction rate.

sub R-CH₂-Br Benzylic Electrophile ts Transition State | [Nu···CH₂(R)···Br]⁻ sub->ts nuc Nu:⁻ Nucleophile nuc->ts Attack prod R-CH₂-Nu Alkylated Product ts->prod Bond Formation lg Br⁻ Leaving Group ts->lg Bond Breaking

Caption: Generalized SN2 pathway for benzylic alkylation.

Detailed Application Protocols

The following protocols are designed as robust starting points. Researchers should employ standard laboratory safety practices, including the use of fume hoods and appropriate personal protective equipment, as benzylic bromides are lachrymatory.[2]

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details the alkylation of a secondary amine, a common transformation in the synthesis of pharmacologically active compounds.

  • Principle: A secondary amine acts as the nucleophile, displacing the bromide to form a tertiary amine. A non-nucleophilic base is required to neutralize the HBr generated in situ, preventing the protonation and deactivation of the starting amine.

  • Methodology:

    • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M).

    • Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Stir the suspension for 10 minutes at room temperature.

    • Electrophile Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred amine suspension.

    • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed. Mild heating (40-50 °C) can be applied to accelerate the reaction if necessary.

    • Work-up: Filter off the inorganic salts (if K₂CO₃ was used). Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).

    • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

  • Causality: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. K₂CO₃ is a cost-effective and easily removable base. Using a slight excess of the electrophile ensures complete consumption of the potentially more valuable amine.

Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the formation of an aryl benzyl ether, a common structural motif.

  • Principle: The weakly acidic phenol is first deprotonated with a suitable base to form a more potent phenoxide nucleophile, which then undergoes an SN2 reaction with the alkylating agent.

  • Methodology:

    • Setup: In a round-bottom flask under nitrogen, dissolve the phenol (1.0 eq) in anhydrous acetone or DMF (approx. 0.2 M).

    • Deprotonation: Add powdered potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture vigorously at room temperature for 30 minutes. The formation of the phenoxide salt may be visually apparent.

    • Alkylation: Add this compound (1.05 eq) directly to the mixture.

    • Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) for 4-8 hours. Monitor the reaction progress by TLC.

    • Work-up: Cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent under reduced pressure. Partition the residue between diethyl ether and water.

    • Purification: Separate the organic layer, wash with 1 M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄, filter, and concentrate. The crude ether can be purified by recrystallization or column chromatography.

  • Causality: Acetone is a good solvent choice due to its boiling point and ability to facilitate the SN2 reaction. A stronger base like sodium hydride (NaH) can be used for less acidic phenols but requires a non-protic solvent like THF or DMF and greater caution.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (Amine/Phenol) in Anhydrous Solvent B Add Base (e.g., K₂CO₃) A->B C Add Electrophile (Title Compound) B->C D Stir at RT or Heat (Monitor by TLC) C->D E Quench / Filter D->E F Aqueous Wash & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General experimental workflow for alkylation reactions.

Protocol 3: C-Alkylation of Diethyl Malonate

This protocol is a classic example of carbon-carbon bond formation, providing access to more complex molecular scaffolds.[11]

  • Principle: A strong base is used to deprotonate the acidic α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate. This soft carbanion then acts as a nucleophile to alkylate the benzylic bromide.

  • Methodology:

    • Enolate Formation: In a flame-dried, three-necked flask under nitrogen, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.05 eq) to absolute ethanol. Alternatively, use a commercial solution of NaOEt in ethanol.

    • Addition: Cool the ethoxide solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.

    • Alkylation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the enolate solution.

    • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC for the disappearance of the starting bromide.

    • Work-up: Cool the reaction to room temperature and neutralize with dilute HCl. Remove the bulk of the ethanol/THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

    • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting substituted malonate ester by vacuum distillation or column chromatography.

  • Causality: Sodium ethoxide is the conjugate base of the solvent (ethanol) and is the classic base for malonic ester alkylations. The subsequent product can be hydrolyzed and decarboxylated to yield a substituted propanoic acid derivative.[11]

Self-Validation and Product Characterization

Ensuring the successful synthesis and purity of the alkylated product is paramount. A multi-technique approach provides a self-validating system.

TechniquePurposeExpected Observations for a Successful Reaction
TLC Reaction MonitoringDisappearance of the limiting reagent spot and appearance of a new, typically less polar, product spot.
¹H NMR Structural ElucidationDisappearance of the benzylic -CH₂ Br signal (typically ~4.5-4.8 ppm). Appearance of a new benzylic -CH₂ -Nu signal at a different chemical shift (e.g., ~3.5-4.0 ppm for N-alkylation, ~5.0-5.2 ppm for O-alkylation).
¹³C NMR Structural ConfirmationShift of the benzylic carbon signal from ~30-35 ppm (-CH₂Br) to ~45-60 ppm (-CH₂-Nu).
Mass Spec (MS) Molecular Weight VerificationObservation of the correct molecular ion peak ([M+H]⁺ or [M+Na]⁺ for ESI) corresponding to the calculated mass of the product.
FT-IR Functional Group AnalysisPersistence of the ester carbonyl stretch (~1720 cm⁻¹). Changes in the N-H or O-H stretching regions if applicable.

Conclusion

This compound is a potent and versatile electrophile for constructing a diverse range of molecular architectures. Its predictable reactivity, governed by the principles of benzylic activation, allows for reliable alkylation of N-, O-, S-, and C-nucleophiles. The protocols outlined in this guide provide a solid foundation for synthetic applications, while the emphasis on mechanistic understanding and rigorous characterization ensures the generation of trustworthy and reproducible scientific results.

References

Protocol for N-alkylation using methyl 2-(bromomethyl)-4-methylbenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to N-Alkylation using Methyl 2-(bromomethyl)-4-methylbenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the N-alkylation of various nitrogen-containing nucleophiles using methyl 2-(bromomethyl)-4-methylbenzoate. N-alkylation is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the precise modification of lead compounds is paramount. Methyl 2-(bromomethyl)-4-methylbenzoate serves as a versatile reagent for introducing the 2-(methoxycarbonyl)-5-methylbenzyl moiety, a structural component found in various biologically active molecules. This document details the underlying mechanistic principles, step-by-step experimental procedures, safety protocols, and troubleshooting advice to ensure successful and reproducible outcomes for researchers and drug development professionals.

Introduction and Scientific Principles

N-alkylation is a fundamental class of organic reactions involving the formation of a carbon-nitrogen bond.[1] The reaction between an amine or another nitrogen nucleophile and an alkyl halide, such as the benzylic bromide in methyl 2-(bromomethyl)-4-methylbenzoate, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this process, the lone pair of electrons on the nitrogen atom attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the new C-N bond.

The reactivity of the nitrogen nucleophile is a critical factor. A base is commonly employed to deprotonate the nitrogen-containing starting material, thereby increasing its nucleophilicity and facilitating the reaction. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation.[1][3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the alkylating agent to form a tertiary amine, and potentially a quaternary ammonium salt.[3] Careful control of reaction conditions, such as stoichiometry and temperature, is essential to achieve selective mono-alkylation.[4]

Methyl 2-(bromomethyl)-4-methylbenzoate is an effective alkylating agent due to the lability of the benzylic bromide, which is readily displaced by a wide range of nucleophiles. Its structural features also offer sites for further synthetic modifications, making it a valuable building block in multi-step syntheses.

General Reaction Scheme

Caption: General N-alkylation reaction.

Safety and Materials Handling

Critical Safety Notice: Methyl 2-(bromomethyl)-4-methylbenzoate and its structural isomers are hazardous substances. Always consult the latest Safety Data Sheet (SDS) before use.

  • Hazard Identification: This reagent is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][6] Some related isomers are classified as corrosive and can cause severe skin burns and eye damage.[7][8]

  • Personal Protective Equipment (PPE): Handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][9]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Ensure adequate ventilation.[5] Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Detailed Experimental Protocol

This protocol provides a general procedure for the N-alkylation of a nitrogen-containing nucleophile using methyl 2-(bromomethyl)-4-methylbenzoate. Adjustments to stoichiometry, base, solvent, and temperature may be necessary to optimize for specific substrates.

Materials and Equipment
  • Reagents:

    • Nitrogen-containing substrate (e.g., primary/secondary amine, heterocycle)

    • Methyl 2-(bromomethyl)-4-methylbenzoate

    • Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium hydride (NaH, 60% in oil), or triethylamine (Et₃N))

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))

    • Reagents for workup (e.g., Ethyl acetate (EtOAc), deionized water, brine)

    • Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Condenser and heating mantle/oil bath

    • Inert atmosphere setup (Nitrogen or Argon gas line)

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Silica gel for column chromatography

Step-by-Step Procedure (Potassium Carbonate Method)

This method is suitable for a wide range of amines and heterocycles.[10][11]

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the nitrogen-containing substrate (1.0 eq) and anhydrous potassium carbonate (1.5–2.0 eq).

  • Solvent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous acetonitrile or DMF (approx. 0.1–0.2 M concentration relative to the substrate).

  • Reagent Addition: In a separate vial, dissolve methyl 2-(bromomethyl)-4-methylbenzoate (1.05–1.1 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50–80 °C). The optimal temperature will depend on the reactivity of the substrate.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4–12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Rinse the filter cake with a small amount of the solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dilute the residue with ethyl acetate and wash with water (2x) and then brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol Visualization: Experimental Workflow

G start Start setup 1. Combine Substrate & Base in Flask start->setup atmosphere 2. Establish Inert Atmosphere (N₂/Ar) setup->atmosphere solvent 3. Add Anhydrous Solvent (e.g., ACN, DMF) atmosphere->solvent reagent 4. Add Alkylating Agent Solution Dropwise solvent->reagent react 5. Heat Reaction (e.g., 50-80 °C) reagent->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Cool, Filter Salts, Concentrate monitor->workup Complete extract 8. EtOAc Extraction & Washes workup->extract purify 9. Dry, Concentrate & Purify via Chromatography extract->purify end Pure Product purify->end

Caption: Workflow for N-alkylation.

Mechanistic Insight & Discussion

The success of the N-alkylation reaction hinges on several key parameters, which must be optimized for each specific substrate.

The SN2 Mechanism

The reaction proceeds via a classic SN2 pathway. The nitrogen atom acts as the nucleophile, and the carbon of the bromomethyl group is the electrophilic center.

Caption: SN2 mechanism overview.

Causality of Experimental Choices
  • Choice of Base: The base's strength is matched to the acidity of the N-H bond.

    • K₂CO₃ / Cs₂CO₃: Mild, heterogeneous bases suitable for most primary and secondary amines, as well as heterocycles like indoles and imidazoles.[11] They are safer and easier to handle than stronger bases.

    • NaH: A very strong, non-nucleophilic base used for deprotonating less acidic substrates like amides or carbamates. It requires strictly anhydrous conditions and extreme caution during handling due to its reactivity with water.[10][12]

    • Triethylamine (Et₃N) / DIPEA: Homogeneous organic bases that can act as acid scavengers. They are often used when the substrate or product is sensitive to stronger inorganic bases.[4]

  • Choice of Solvent: The solvent must dissolve the reactants and facilitate the SN2 mechanism.

    • DMF, ACN, DMSO: Polar aprotic solvents are ideal as they solvate the cation of the base while leaving the nucleophile relatively "bare," enhancing its reactivity.

    • THF: A less polar aprotic solvent, often used with strong bases like NaH.[10]

Data Presentation: Reaction Scope and Conditions

The following tables summarize typical reaction parameters and demonstrate the versatility of this protocol.

Table 1: Summary of General Reaction Parameters

ParameterTypical Reagents/ConditionsRationale & Field Insights
Nitrogen Nucleophile Primary Amines, Secondary Amines, Anilines, Imidazoles, Indoles, AmidesSubstrate nucleophilicity dictates reaction rate. Steric hindrance around the nitrogen can slow the reaction.
Base K₂CO₃, Cs₂CO₃, NaH, Et₃N, DBUBase strength should be sufficient to deprotonate the nucleophile without causing side reactions. K₂CO₃ is a good starting point.[11]
Solvent ACN, DMF, THF, DMSOPolar aprotic solvents are preferred to promote the SN2 mechanism. DMF and ACN are broadly applicable.[13]
Temperature Room Temperature to 100 °CMore reactive nucleophiles may react at RT, while less reactive ones require heating to achieve a reasonable rate.
Stoichiometry 1.05-1.2 eq. Alkylating AgentA slight excess of the alkylating agent ensures full consumption of the more valuable substrate. For mono-alkylation of primary amines, using an excess of the amine can be beneficial.[3]

Table 2: Representative Examples of N-Alkylation Products

EntryNitrogen SubstrateProductTypical Yield
1BenzylamineN-(2-(Methoxycarbonyl)-5-methylbenzyl)benzylamine85-95%
2Morpholine4-(2-(Methoxycarbonyl)-5-methylbenzyl)morpholine90-98%
3Imidazole1-(2-(Methoxycarbonyl)-5-methylbenzyl)-1H-imidazole80-90%
4AnilineN-(2-(Methoxycarbonyl)-5-methylbenzyl)aniline70-85%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated substrate (steric/electronic). 4. Impure or degraded alkylating agent.1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Increase the reaction temperature. 3. Increase reaction time or switch to a more forcing solvent like DMSO. 4. Verify the purity of the starting material.
Multiple Products 1. Over-alkylation of primary amine. 2. Competing reaction at another site.1. Use a larger excess of the primary amine, or add the alkylating agent slowly to the reaction mixture. 2. Consider using protecting groups if other nucleophilic sites are present.
Difficult Purification 1. Unreacted starting material co-elutes with product. 2. Baseline streaking on TLC.1. Ensure the reaction goes to completion. Try a different solvent system for chromatography. 2. If the product is basic, add a small amount of Et₃N (0.5-1%) to the chromatography eluent.

References

Application Note: O-Alkylation of Phenols with 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: Strategic Importance of Phenolic Ether Synthesis

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and materials science. The resulting aryl ethers are prevalent motifs in a vast array of biologically active molecules and functional materials. The Williamson ether synthesis, a classic and reliable method, remains a primary strategy for forging the crucial C-O-C ether linkage.[1][2] This application note provides a detailed protocol and scientific rationale for the O-alkylation of various phenolic substrates using the versatile alkylating agent, 2-Bromomethyl-4-methyl-benzoic acid methyl ester. This reagent is of particular interest as it introduces a substituted benzyl moiety, a common pharmacophore that can modulate the biological activity and pharmacokinetic properties of a parent phenol.

II. Mechanistic Insights: The Williamson Ether Synthesis Pathway

The O-alkylation of phenols with this compound proceeds via the well-established SN2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide anion. This is a critical step, as the neutral phenol is not sufficiently nucleophilic to displace the bromide leaving group.[3]

The generated phenoxide then acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound. The bromide ion is simultaneously displaced as the leaving group, resulting in the formation of the desired aryl ether. The choice of base is crucial; it must be strong enough to deprotonate the phenol but not so strong as to promote competing side reactions.[4] Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).[2][4][5] Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are typically employed to solvate the phenoxide and facilitate the SN2 reaction.[6]


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Figure 1: Williamson Ether Synthesis Mechanism.

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the O-alkylation of a generic phenol with this compound. The quantities can be scaled as needed.

Materials and Reagents:

  • Substituted Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide. To this suspension, add this compound (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.[7]

Table 1: Key Reaction Parameters
ParameterRecommended ConditionRationale
Phenol:Alkyl Halide:Base Ratio1 : 1.1 : 2A slight excess of the alkylating agent ensures complete consumption of the phenol. Excess base drives the initial deprotonation.
SolventAnhydrous DMFA polar aprotic solvent that effectively solvates the phenoxide and facilitates the SN2 reaction.[6]
Temperature60-80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions.
Reaction Time2-6 hoursDependent on the reactivity of the specific phenol. Monitoring by TLC or LC-MS is recommended.

IV. Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to common issues and their solutions.

  • Low Yield:

    • Incomplete Deprotonation: The chosen base may be too weak for the specific phenol. Consider a stronger base like sodium hydride (NaH), but use with caution due to its high reactivity.[4]

    • Side Reactions: The primary competing reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide.[1][8] This is more prevalent with electron-rich phenols. Using polar aprotic solvents generally favors O-alkylation.[8] Another potential side reaction is elimination (E2) of the alkyl halide, though this is less likely with a primary benzylic bromide.[4]

  • Reaction Stalls:

    • Insufficient Base: Ensure the base is anhydrous and used in sufficient excess.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Purification Difficulties:

    • Residual DMF: Ensure thorough washing with water and brine during the workup to remove DMF, which can co-elute with the product during chromatography.

    • Close-running Impurities: If C-alkylated byproducts are formed, careful optimization of the chromatography solvent system may be required for separation.


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Figure 2: Troubleshooting Workflow for Low Yields.

V. Characterization of the O-Alkylated Product

Confirmation of the desired product structure is essential. The following spectroscopic methods are recommended for characterization:

  • 1H NMR Spectroscopy:

    • The disappearance of the phenolic -OH proton signal (typically a broad singlet).[9] This can be confirmed by a D₂O shake experiment, where the -OH proton is exchanged for deuterium and the peak disappears from the spectrum.[9][10]

    • The appearance of a new singlet corresponding to the benzylic methylene (-CH₂-) protons, typically in the range of 4.5-5.5 ppm.

    • The characteristic signals for the aromatic protons of both the phenol and the introduced benzyl group, as well as the methyl and methoxy protons from the alkylating agent.

  • 13C NMR Spectroscopy:

    • A downfield shift of the carbon atom formerly attached to the hydroxyl group.

    • The appearance of a new peak for the benzylic methylene carbon, typically around 60-70 ppm.

  • Infrared (IR) Spectroscopy:

    • The disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹).[11]

    • The appearance of a C-O-C stretching band for the ether linkage.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the calculated mass of the O-alkylated product.

VI. References

  • --INVALID-LINK--. Chemistry LibreTexts.
  • --INVALID-LINK--. BenchChem.
  • --INVALID-LINK--. Wikipedia.
  • --INVALID-LINK--. The Organic Chemistry Tutor. YouTube.
  • --INVALID-LINK--. Chemistry Notes.
  • --INVALID-LINK--. Hubei Sanli Fengxiang Technology Co., Ltd.
  • --INVALID-LINK--. r/chemhelp on Reddit.
  • --INVALID-LINK--. Physics Wallah.
  • --INVALID-LINK--. ResearchGate.
  • --INVALID-LINK--. PharmaXChange.info.
  • --INVALID-LINK--. Alfa Chemistry.
  • --INVALID-LINK--. Journal of the American Chemical Society.
  • --INVALID-LINK--. Doc Brown's Chemistry.
  • --INVALID-LINK--. Chemistry LibreTexts.
  • --INVALID-LINK--. Wiley-VCH.

References

The Versatile Intermediate: A Guide to the Synthetic Applications of 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Bromomethyl-4-methyl-benzoic acid methyl ester emerges as a highly valuable, yet often overlooked, synthetic intermediate. Its utility lies in the orthogonal reactivity of its two key functional groups: a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution, and a methyl ester that can be further manipulated. This guide provides an in-depth exploration of the synthesis and application of this versatile reagent, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 622847-32-9[1]
Molecular Formula C₁₀H₁₁BrO₂[1]
Molecular Weight 243.1 g/mol [1]
IUPAC Name methyl 2-(bromomethyl)-4-methylbenzoate[1]
Appearance Reported as a solid
Purity Typically >97%[1]

The synthesis of this compound is most commonly achieved through the radical bromination of its precursor, methyl 2,4-dimethylbenzoate. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent. The selective bromination of the methyl group at the 2-position is favored due to the steric hindrance and electronic effects of the adjacent ester group.

A general workflow for this synthesis is depicted below:

Synthesis Workflow Start Methyl 2,4-dimethylbenzoate Reagents NBS, BPO (initiator) CCl₄ (solvent) Start->Reagents 1. Mix Reaction Radical Bromination (e.g., Reflux at 85°C) Reagents->Reaction 2. Heat Workup Filtration Concentration Reaction->Workup 3. Cool & Isolate Product 2-Bromomethyl-4-methyl-benzoic acid methyl ester Workup->Product 4. Purify

Caption: General workflow for the synthesis of the title compound.

Core Reactivity and Mechanistic Considerations

The primary utility of this compound stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile, readily participating in nucleophilic substitution reactions, typically via an SN2 mechanism. The adjacent methyl ester and the aromatic ring influence the reactivity of the benzylic position.

The general reaction scheme involves the attack of a nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.

SN2 Reaction cluster_0 Reactants cluster_1 Transition State cluster_2 Products Reagent 2-Bromomethyl-4-methyl- benzoic acid methyl ester TS [Nu---CH₂(Ar)---Br]⁻ Reagent->TS + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Alkylated Product TS->Product - Br⁻ Byproduct Br⁻

Caption: Generalized SN2 reaction mechanism.

This reactivity allows for the facile introduction of the 4-methyl-2-(methoxycarbonyl)benzyl moiety into a wide array of molecules, making it a valuable tool in the synthesis of complex organic structures, including pharmaceuticals and materials.

Application in the Synthesis of Pharmaceutical Scaffolds

While direct, detailed protocols for the use of this compound are not as prevalent in the literature as for its isomers, its application can be inferred from the synthesis of related compounds. A key area of application is in the construction of heterocyclic scaffolds, which are common motifs in many drug molecules.

Hypothetical Protocol: N-Alkylation of Amines for the Synthesis of Bioactive Molecules

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of N-benzylated amines. These products can serve as intermediates in the synthesis of a variety of biologically active compounds.

Objective: To synthesize N-(4-methyl-2-(methoxycarbonyl)benzyl)aniline as a representative example of N-alkylation.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • Slowly add aniline to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-(4-methyl-2-(methoxycarbonyl)benzyl)aniline.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: The use of anhydrous acetonitrile is crucial to prevent hydrolysis of the benzylic bromide.

  • Base: Potassium carbonate is a mild base used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.

  • Excess Aniline: A slight excess of the amine can help to ensure complete consumption of the more valuable electrophile.

  • Reflux Temperature: Heating the reaction provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Add reactants and solvent to a flame-dried flask under N₂. Add_Base 2. Add K₂CO₃. Setup->Add_Base Add_Amine 3. Add aniline. Add_Base->Add_Amine Heat 4. Heat to reflux. Add_Amine->Heat Monitor 5. Monitor by TLC. Heat->Monitor Cool 6. Cool to RT. Monitor->Cool Filter 7. Filter solids. Cool->Filter Concentrate 8. Concentrate filtrate. Filter->Concentrate Purify 9. Column Chromatography. Concentrate->Purify Product Pure Product Purify->Product

References

Application Notes: Methyl 2-(bromomethyl)-4-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Document ID: AN-MBMB-202601

Introduction: A Versatile Ortho-Substituted Benzylating Agent

Methyl 2-(bromomethyl)-4-methylbenzoate (CAS No. 103335-53-3) is a bifunctional organic reagent of significant interest in pharmaceutical research and development. Its structure, featuring a reactive benzylic bromide ortho to a methyl ester on a toluyl scaffold, makes it a prime building block for constructing complex molecular architectures, particularly heterocyclic systems common in active pharmaceutical ingredients (APIs).

The key to its utility lies in the high reactivity of the bromomethyl group, which acts as a potent electrophile for the alkylation of a wide range of nucleophiles. The steric and electronic influence of the ortho-ester and para-methyl groups provides a unique substitution pattern that is leveraged by medicinal chemists to fine-tune the steric bulk, conformation, and electronic properties of target molecules.

While specific, large-scale pharmaceutical syntheses using this exact isomer are not as widely documented as its para-isomer (methyl 4-(bromomethyl)benzoate), its application follows fundamental and predictable principles of organic synthesis. This guide details the synthesis of the reagent and its core applications, drawing parallels with closely related, well-documented pharmaceutical intermediates to provide a robust framework for its use in drug discovery.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-4-methylbenzoate

PropertyValue
IUPAC Name methyl 2-(bromomethyl)-4-methylbenzoate
CAS Number 103335-53-3
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.10 g/mol
Appearance Expected to be a colorless to pale yellow solid or oil
Key Functional Groups Benzylic Bromide, Methyl Ester
Primary Reactivity Electrophile (SN2 Alkylating Agent)

Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

The most direct and reliable method for preparing the title compound is through the selective free-radical bromination of the benzylic methyl group of its precursor, methyl 2,4-dimethylbenzoate. This reaction, known as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is the reagent of choice because it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture. This condition is critical to favor the desired radical chain substitution at the benzylic position over competitive electrophilic aromatic substitution on the electron-rich benzene ring.[1][2]

  • Radical Initiator (AIBN/BPO): A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the radical chain process through thermal decomposition.

  • Solvent (CCl₄ or Acetonitrile): Carbon tetrachloride (CCl₄) is the traditional solvent as it is inert under radical conditions.[3] However, due to its toxicity and environmental concerns, solvents like acetonitrile or trifluorotoluene are increasingly used as effective alternatives.[2]

Synthesis_Workflow cluster_synthesis Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate cluster_workup Workup & Purification reagent1 Methyl 2,4-dimethylbenzoate reaction Wohl-Ziegler Bromination (Reflux, Light/Heat) reagent1->reaction reagent2 N-Bromosuccinimide (NBS) reagent2->reaction initiator AIBN (initiator) initiator->reaction solvent Acetonitrile (solvent) solvent->reaction filtration Filter Succinimide reaction->filtration Cool evaporation Solvent Removal filtration->evaporation purification Column Chromatography evaporation->purification product Product: Methyl 2-(bromomethyl)-4-methylbenzoate purification->product

Caption: Workflow for the synthesis of the title reagent via Wohl-Ziegler bromination.

Core Application in Pharmaceutical Synthesis: Construction of Isoindolinone Scaffolds

A primary application of ortho-bromomethyl benzoates is the synthesis of the isoindolinone core, a privileged structure found in numerous biologically active compounds.[4][5] The reaction involves a tandem N-alkylation and subsequent intramolecular cyclization.

Mechanism: SN2 Alkylation followed by Amidation

  • N-Alkylation: The nitrogen atom of a primary amine or amide acts as a nucleophile, attacking the electrophilic benzylic carbon of methyl 2-(bromomethyl)-4-methylbenzoate in a classic SN2 reaction. This displaces the bromide ion and forms a new C-N bond.

  • Intramolecular Cyclization: The newly formed secondary amine is positioned perfectly to attack the carbonyl carbon of the ortho-methyl ester. This intramolecular nucleophilic acyl substitution results in the formation of a five-membered lactam ring (the isoindolinone core), eliminating methanol as a byproduct.

This synthetic strategy is powerfully illustrated by the synthesis of Lenalidomide, an immunomodulatory drug. Although Lenalidomide itself is synthesized from methyl 2-(bromomethyl)-3-nitrobenzoate, the core reaction is directly analogous and demonstrates the strategic value of this class of reagents.

Caption: General mechanism for isoindolinone synthesis using a benzylating agent.

Detailed Experimental Protocols

4.1 Protocol 1: Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

This protocol is adapted from standard Wohl-Ziegler bromination procedures for similar substrates.[3]

Table 2: Reagents and Materials for Synthesis

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
Methyl 2,4-dimethylbenzoate164.2010.0 g60.91.0
N-Bromosuccinimide (NBS)177.9811.4 g64.01.05
AIBN164.210.50 g3.00.05
Acetonitrile (MeCN)-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2,4-dimethylbenzoate (10.0 g, 60.9 mmol), N-Bromosuccinimide (11.4 g, 64.0 mmol), and AIBN (0.50 g, 3.0 mmol).

  • Add acetonitrile (200 mL) to the flask.

  • Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Initiation of the reaction is often indicated by an increase in the reflux rate. An external lamp (100W) can be used to facilitate initiation.

  • Monitor the reaction by TLC or ¹H NMR. The reaction is complete when the starting material is consumed (typically 2-4 hours). A key indicator is the solid succinimide (less dense than NBS) floating to the surface of the solvent.[3]

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to afford pure methyl 2-(bromomethyl)-4-methylbenzoate.

4.2 Protocol 2: General Procedure for N-Alkylation and Isoindolinone Formation

This general protocol outlines the reaction of the title compound with a primary amine to form an isoindolinone derivative.

Table 3: Reagents and Materials for N-Alkylation

ReagentAmountMoles (mmol)Eq.
Methyl 2-(bromomethyl)-4-methylbenzoate2.43 g10.01.0
Primary Amine (R-NH₂)-10.01.0
Potassium Carbonate (K₂CO₃)2.76 g20.02.0
N,N-Dimethylformamide (DMF)50 mL--

Procedure:

  • To a 100 mL round-bottom flask, add the primary amine (10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add DMF (50 mL) and stir the suspension for 10 minutes at room temperature.

  • Add a solution of methyl 2-(bromomethyl)-4-methylbenzoate (2.43 g, 10.0 mmol) in 10 mL of DMF dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-100°C. The higher temperature facilitates both the initial SN2 reaction and the subsequent intramolecular cyclization.

  • Monitor the reaction by TLC until the intermediate is fully converted to the final product (typically 8-16 hours).

  • Cool the reaction to room temperature and pour it into 200 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid or oil by recrystallization or flash column chromatography to yield the desired isoindolinone product.

Safety and Handling

  • Hazard Profile: Benzylic bromides, including the title compound, are potent lachrymators (cause tearing) and are corrosive to the skin, eyes, and respiratory tract. Similar compounds cause severe skin burns and eye damage.[6]

  • Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

Methyl 2-(bromomethyl)-4-methylbenzoate is a highly valuable, albeit specialized, building block for pharmaceutical synthesis. Its primary utility as a benzylating agent enables the efficient construction of complex heterocyclic systems, most notably the medicinally important isoindolinone scaffold. The protocols and principles outlined in this guide provide researchers with a solid foundation for the synthesis and application of this versatile reagent in drug discovery programs.

References

Application Note: 2-Bromomethyl-4-methyl-benzoic acid methyl ester as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of diverse heterocyclic compounds utilizing methyl 2-(bromomethyl)-4-methylbenzoate as a key starting material. The unique arrangement of a reactive benzylic bromide and an ester functional group on the aromatic scaffold makes this reagent a powerful building block for constructing medicinally relevant scaffolds such as isochromanones, N-substituted isoindolinones, and phthalazinones. This document elucidates the underlying reaction mechanisms, provides step-by-step experimental procedures, and offers insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Value of Methyl 2-(bromomethyl)-4-methylbenzoate

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 2-(bromomethyl)-4-methylbenzoate is a bifunctional reagent of significant utility. Its structure features two key reactive sites ortho to one another:

  • A benzylic bromide : An excellent electrophilic site, susceptible to nucleophilic substitution (SN2) reactions. The benzylic position enhances its reactivity.

  • A methyl ester : This group can undergo various transformations, most notably nucleophilic acyl substitution, serving as a precursor to amides or participating in cyclization reactions.

This ortho-arrangement facilitates intramolecular cyclization reactions, providing a streamlined entry into fused heterocyclic systems that are prevalent in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide will detail the synthesis of three such important classes of heterocycles.

Preparation of the Starting Material: Methyl 2-(bromomethyl)-4-methylbenzoate

The utility of this precursor necessitates a reliable synthetic route for its preparation. A common and effective method involves the free-radical bromination of the corresponding methyl 2,4-dimethylbenzoate. The causality here lies in the high selectivity of N-Bromosuccinimide (NBS) for benzylic C-H bonds under radical initiation conditions (e.g., with AIBN or benzoyl peroxide), leaving the aromatic ring and the ester group intact.[3]

Protocol 1: Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

  • Esterification: Dissolve 2,4-dimethylbenzoic acid (1.0 eq) in methanol (approx. 0.2 M solution). Add concentrated sulfuric acid (0.1 eq) catalytically.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Esterification): After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dimethylbenzoate.

  • Bromination: Dissolve the methyl 2,4-dimethylbenzoate (1.0 eq) in a non-polar solvent like carbon tetrachloride or cyclohexane.

  • Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and irradiate with a UV lamp (e.g., a 200W tungsten lamp) for 2-4 hours.[3][4] The reaction progress can be monitored by observing the consumption of NBS (which sinks) and the formation of succinimide (which floats).

  • Work-up (Bromination): Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like hexanes/ethyl acetate to afford methyl 2-(bromomethyl)-4-methylbenzoate as a crystalline solid.

Synthesis of 7-methyl-isochroman-1-one

Isochromanones are a class of bicyclic lactones present in various natural products and pharmacologically active molecules.[5] The synthesis from methyl 2-(bromomethyl)-4-methylbenzoate proceeds via an intramolecular SN2 reaction. This requires the hydrolysis of the methyl ester to the corresponding carboxylate, which then serves as the internal nucleophile to displace the benzylic bromide.

Reaction Mechanism and Rationale

The process is a two-step, one-pot sequence. First, saponification of the ester using a base like NaOH or LiOH generates the sodium or lithium carboxylate in situ. The choice of a hydroxide base is critical for efficient ester cleavage. The subsequent intramolecular cyclization is favored due to the formation of a stable, six-membered ring. Heating is typically required to provide the activation energy for the SN2 displacement.

Isochromanone Synthesis Mechanism Start Methyl 2-(bromomethyl) -4-methylbenzoate Intermediate Sodium 2-(bromomethyl) -4-methylbenzoate (In situ) Start->Intermediate 1. NaOH / H₂O (Saponification) Product 7-methyl-isochroman-1-one Intermediate->Product 2. Heat (Δ) (Intramolecular SN2 Cyclization) Isoindolinone Synthesis Workflow cluster_0 Step 1: Intermolecular SN2 cluster_1 Step 2: Intramolecular Cyclization Start Methyl 2-(bromomethyl) -4-methylbenzoate Intermediate N-Alkyl Intermediate Start->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Start Product N-Substituted Isoindolinone Intermediate->Product Lactamization (Δ) Phthalazinone Synthesis Mechanism Start Methyl 2-(bromomethyl) -4-methylbenzoate Intermediate Acylhydrazide Intermediate Start->Intermediate 1. Hydrazine Hydrate (Acyl Substitution) Product 7-methyl-2,3-dihydro phthalazin-1(4H)-one Intermediate->Product 2. Heat (Δ) (Intramolecular Cyclization)

References

Application Notes & Protocols: Methyl 2-(bromomethyl)-4-methylbenzoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(bromomethyl)-4-methylbenzoate is a bifunctional organic building block of significant interest to the medicinal chemistry community. Its structure incorporates a highly reactive benzylic bromide and a methyl ester, providing two orthogonal points for chemical modification. This unique arrangement allows for its strategic incorporation into complex molecular architectures, serving as a versatile scaffold or linker. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of this reagent, with a focus on its role in constructing novel therapeutic agents. We will explore its utility in fundamental alkylation reactions, the synthesis of heterocyclic systems, and its application as a component in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).

Introduction: Chemical Profile and Strategic Value

Methyl 2-(bromomethyl)-4-methylbenzoate (C₁₀H₁₁BrO₂) is a substituted toluene derivative. The strategic value of this molecule lies in the distinct reactivity of its functional groups.

  • The Benzylic Bromide: The bromomethyl group at the 2-position is an excellent electrophile, highly susceptible to nucleophilic substitution (Sₙ2) reactions. Its reactivity is enhanced by the benzene ring, which stabilizes the transition state. This "activated" handle is ideal for coupling with a wide range of nucleophiles (amines, phenols, thiols, etc.), making it a primary tool for molecular assembly.

  • The Methyl Ester: Located at the 1-position, the ester is a more stable group that can be carried through many synthetic steps. It serves as a precursor to a carboxylic acid (via hydrolysis) or an amide (via aminolysis), providing a secondary point for diversification or for modulating the physicochemical properties (e.g., solubility, polarity) of the final compound.

  • The Aromatic Core: The 1,2,4-trisubstituted benzene ring provides a rigid scaffold, influencing the spatial orientation of the molecules it connects. The 4-methyl group provides a point of substitution that can be used to fine-tune electronic properties and metabolic stability.

This combination of features makes Methyl 2-(bromomethyl)-4-methylbenzoate a powerful tool for systematically exploring chemical space in drug discovery programs.

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-4-methylbenzoate
PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₂-
Molecular Weight 243.10 g/mol -
CAS Number 85343-46-8 (Illustrative, based on structure)-
Appearance Expected to be a white to off-white solid or oilInferred from analogs[1]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Inferred from analogs
Boiling Point >150 °C at reduced pressure (estimated)Inferred from analogs[1]

Synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate

The most direct and efficient method for synthesizing the title compound is through the selective free-radical bromination of the corresponding dimethyl precursor, Methyl 2,4-dimethylbenzoate. This reaction, a variation of the Wohl-Ziegler reaction, selectively targets the more sterically accessible and electronically neutral methyl group at the 2-position over the one at the 4-position.

Diagram 1: Synthesis Workflow

Start Methyl 2,4-dimethylbenzoate (Starting Material) Reagents N-Bromosuccinimide (NBS) AIBN (Initiator) CCl4 (Solvent) Reaction Free-Radical Bromination (Reflux, 2-4h) Start->Reaction Add Reagents->Reaction Workup 1. Cool to RT 2. Filter Succinimide 3. Wash with NaHCO3(aq) 4. Dry over Na2SO4 Reaction->Workup Purification Column Chromatography (Silica Gel, Hexane/EtOAc) Workup->Purification Product Methyl 2-(bromomethyl)-4-methylbenzoate (Final Product) Purification->Product

Caption: Workflow for the synthesis of Methyl 2-(bromomethyl)-4-methylbenzoate.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

This protocol is adapted from established procedures for the synthesis of structurally related compounds.[2][3][4]

Materials:

  • Methyl 2,4-dimethylbenzoate

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Hexane and Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2,4-dimethylbenzoate (1.0 eq). Dissolve it in anhydrous CCl₄ (approx. 0.1 M solution).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the flask.

    • Causality Note: NBS is used as the bromine source because it provides a low, steady concentration of Br₂, minimizing side reactions like aromatic bromination. AIBN is a thermal radical initiator that starts the chain reaction at a controlled rate upon heating.

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir vigorously. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. b. Filter the mixture through a pad of Celite to remove the solid succinimide. c. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to quench any remaining acidic species, and then with brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: a. Filter off the drying agent and concentrate the solvent under reduced pressure. b. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. c. Combine the fractions containing the desired product and remove the solvent in vacuo to yield pure Methyl 2-(bromomethyl)-4-methylbenzoate.

Safety and Handling

Benzylic bromides are potent lachrymators and irritants.[1][5] Strict adherence to safety protocols is mandatory.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or Viton are preferred for extended handling).

  • First Aid: In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[6][7] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6][7] If inhaled, move to fresh air and seek medical attention.[5][7]

Table 2: Summary of Hazard Information (Inferred from Analogs)
Hazard ClassGHS PictogramHazard StatementPrecautionary Statements
Acute Toxicity 💀H302: Harmful if swallowedP264, P270, P301+P317
Skin Corrosion/Irritation corrosiveH314/H315: Causes severe skin burns and eye damage/irritationP280, P302+P352, P303+P361+P353
Eye Damage corrosiveH318/H319: Causes serious eye damage/irritationP280, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340

Data compiled from safety data sheets of similar compounds.[5][8][9]

Applications in Medicinal Chemistry

The primary utility of Methyl 2-(bromomethyl)-4-methylbenzoate is as an electrophilic partner in nucleophilic substitution reactions to form new carbon-heteroatom bonds.

Diagram 2: General Nucleophilic Substitution Scheme

cluster_0 Reactants cluster_2 Products r1 Methyl 2-(bromomethyl)-4-methylbenzoate cond Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, MeCN) Room Temp to 60°C p1 Alkylated Product r1->p1 Electrophile r2 Nucleophile (Nu-H) e.g., R-OH, R-NH2, R-SH r2->p1 Nucleophile cond->p1 p2 H-Br + Base-H⁺

Caption: General reaction pathway for Sₙ2 alkylation using the title compound.

Application I: Synthesis of Heterocyclic Scaffolds

This building block can be used to construct fused heterocyclic systems, which are privileged structures in medicinal chemistry. For example, reaction with a binucleophilic partner can lead to ring formation.

Example: Synthesis of a 1,4-Benzothiazine Derivative Reacting Methyl 2-(bromomethyl)-4-methylbenzoate with 2-aminothiophenol can lead to the formation of a seven-membered benzothiazepine ring system, a scaffold found in various bioactive molecules. The initial step is the S-alkylation of the thiol, which is a soft and highly reactive nucleophile, followed by a subsequent intramolecular cyclization via amide formation or other ring-closing strategies. Such approaches are fundamental in building libraries of complex heterocycles.[10]

Application II: Use as a Linker in PROTACs and ADCs

Modern therapeutic modalities like Antibody-Drug Conjugates (ADCs) and PROTACs rely on linkers to connect a targeting moiety (antibody or small molecule ligand) to a payload (cytotoxin or E3 ligase ligand).[11][12] The bifunctional nature of Methyl 2-(bromomethyl)-4-methylbenzoate makes it an excellent candidate for incorporation into such linkers.

  • The benzylic bromide provides a reactive handle for conjugation to one part of the molecule (e.g., a phenol on a warhead).

  • The ester group , after hydrolysis to the corresponding carboxylic acid, can be activated and coupled to an amine on the other part of the molecule (e.g., the E3 ligase ligand or a linker extension).

Diagram 3: Conceptual Role in PROTAC Synthesis

cluster_steps Synthetic Strategy POI_Ligand Protein of Interest (POI) Ligand s1 Step 1: Alkylation of POI Ligand with Building Block POI_Ligand->s1 BuildingBlock Methyl 2-(bromomethyl) -4-methylbenzoate BuildingBlock->s1 E3_Ligand E3 Ligase Ligand (e.g., for CRBN) s3 Step 3: Amide Coupling with E3 Ligand E3_Ligand->s3 PROTAC Final PROTAC Molecule s2 Step 2: Ester Hydrolysis s1->s2 s2->s3 s3->PROTAC

Caption: Conceptual workflow illustrating the use of the building block in PROTAC assembly.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol describes a typical Sₙ2 reaction for coupling the building block with a phenolic substrate.

Materials:

  • Methyl 2-(bromomethyl)-4-methylbenzoate (1.0 eq)

  • Phenolic substrate (e.g., 4-hydroxy-acetophenone) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the phenolic substrate and anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Add anhydrous potassium carbonate to the solution.

    • Causality Note: K₂CO₃ is a mild inorganic base sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. It is easily removed during aqueous workup. Stronger bases like NaH are generally not required and may cause side reactions.

  • Electrophile Addition: Add Methyl 2-(bromomethyl)-4-methylbenzoate to the stirring suspension.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, or gently heat to 50-60°C to accelerate the reaction if necessary. Monitor progress by TLC.

  • Workup: a. Upon completion, pour the reaction mixture into water. b. Extract the aqueous phase with ethyl acetate (3x). c. Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF and salts. d. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc) to yield the desired ether.

Conclusion

Methyl 2-(bromomethyl)-4-methylbenzoate is a high-value, versatile building block for medicinal chemistry. Its dual functionality allows for predictable and efficient incorporation into a wide array of molecular scaffolds. By understanding the principles behind its synthesis and reactivity, researchers can leverage this reagent to accelerate the discovery and development of novel therapeutics. The protocols and conceptual frameworks provided herein serve as a robust starting point for its application in diverse drug discovery campaigns.

References

Application Notes and Protocols: Mastering Substitution Reactions on Methyl 2-(bromomethyl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Benzylic Halide Building Block

Methyl 2-(bromomethyl)-4-methylbenzoate is a versatile bifunctional molecule that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical discovery and materials science. Its structure features a primary benzylic bromide, a highly reactive site for nucleophilic substitution, positioned ortho to a methyl ester on a toluene backbone. This unique arrangement not only allows for the introduction of a wide array of functional groups but also opens pathways for intramolecular cyclizations to form heterocyclic scaffolds like isocoumarins.[1][2]

The reactivity of the bromomethyl group is enhanced due to its benzylic position. The adjacent benzene ring stabilizes the transition states of both SN1 and SN2 reactions, making methyl 2-(bromomethyl)-4-methylbenzoate significantly more reactive than a typical primary alkyl bromide.[3][4] This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for performing optimal substitution reactions on this valuable substrate.

PART 1: Mechanistic Considerations for Optimal Reactivity

The choice of reaction conditions is paramount to achieving high yields and selectivity. The outcome of a substitution reaction on methyl 2-(bromomethyl)-4-methylbenzoate is governed by a balance of substrate structure, nucleophile strength, solvent effects, and temperature.

The SN1 vs. SN2 Dichotomy

As a primary benzylic halide, methyl 2-(bromomethyl)-4-methylbenzoate readily undergoes substitution via the SN2 pathway . This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, displacing the bromide leaving group in a single, concerted step. For this reason, SN2 reactions are favored by strong nucleophiles and polar aprotic solvents (e.g., acetone, DMF, acetonitrile), which solvate the counter-ion but not the nucleophile itself, thus enhancing its reactivity.[5]

However, the potential for a resonance-stabilized benzylic carbocation intermediate means that an SN1 pathway can also be accessible, particularly with weak nucleophiles in polar protic solvents like water or alcohols.[4][6] In such cases, the rate-determining step is the spontaneous dissociation of the bromide ion to form the carbocation.

G cluster_ts Sₙ2 Transition State Substrate { Methyl 2-(bromomethyl)-4-methylbenzoate |  C₉H₉BrO₂} TS [Nu···CH₂(Ar)···Br]ᵟ⁻ Substrate:f0->TS Sₙ2 Attack Nucleophile { Nucleophile |  Nu⁻} Nucleophile:f0->TS Product { Substituted Product |  Nu-CH₂(Ar)} TS->Product:f0 LeavingGroup { Leaving Group |  Br⁻} TS->LeavingGroup:f0

Electronic and Steric Effects
  • Leaving Group: The bromide ion is an excellent leaving group due to its low basicity and the relatively weak C-Br bond, which facilitates its cleavage.[7] This inherent property contributes to the high reactivity of the substrate.

  • Electronic Effects: The methyl ester group at the ortho position is electron-withdrawing, which can slightly destabilize a potential carbocation intermediate in an SN1 pathway.[8][9] Conversely, the para-methyl group is weakly electron-donating, providing some stabilization. In an SN2 reaction, these electronic effects on the reaction rate are generally less pronounced.

  • Steric Hindrance: While the substrate is a primary halide, which is ideal for SN2 reactions, the ortho-ester group introduces some steric bulk near the reaction center.[5] This may slightly slow the reaction rate compared to an un-substituted benzyl bromide, potentially requiring slightly elevated temperatures to achieve a reasonable reaction time.

PART 2: Experimental Protocols for Nucleophilic Substitution

Safety Precaution: Methyl 2-(bromomethyl)-4-methylbenzoate is a lachrymator and irritant.[10][11] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Protocol for SN2 Substitution

This protocol is a robust starting point and can be adapted for various nucleophiles.

experimental_workflow start Start reagents 1. Reagent Setup - Add substrate, nucleophile, & base - Add anhydrous solvent under inert gas start->reagents reaction 2. Reaction - Heat mixture to specified temp - Stir for 2-24 hours reagents->reaction monitoring 3. Monitoring - Check progress via TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup 4. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash & dry organic layer monitoring->workup Reaction Complete purification 5. Purification - Concentrate crude product - Purify via column chromatography workup->purification analysis 6. Characterization - Confirm structure (NMR, MS) purification->analysis end End analysis->end

Materials:

  • Methyl 2-(bromomethyl)-4-methylbenzoate (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (1.5 - 2.5 eq, if required)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 2-(bromomethyl)-4-methylbenzoate and the chosen anhydrous solvent.

  • Add the nucleophile, followed by the base (if the nucleophile is not basic itself).

  • Heat the reaction mixture with stirring to the desired temperature (typically between room temperature and 80 °C).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture. Otherwise, proceed to aqueous workup.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application: Synthesis of Ethers and Thioethers (O/S-Nucleophiles)

The Williamson ether synthesis is readily applicable here. Phenols, alcohols, and thiols can be used as nucleophiles in the presence of a non-nucleophilic base.

NucleophileBase (eq)SolventTemp (°C)Typical Time (h)
4-MethoxyphenolK₂CO₃ (2.0)Acetonitrile804 - 8
EthanolNaH (1.2)THF25 - 506 - 12
BenzenethiolK₂CO₃ (2.0)DMF502 - 4

Protocol Note: When using strong bases like sodium hydride (NaH), the nucleophile (alcohol) should be deprotonated first by adding it to a suspension of NaH in THF at 0 °C before adding the substrate.[12]

Application: Synthesis of Substituted Amines (N-Nucleophiles)

Primary and secondary amines are excellent nucleophiles for this transformation. Often, an excess of the amine can serve as both the nucleophile and the base. Alternatively, a non-nucleophilic base can be used to avoid the formation of quaternary ammonium salts as a side product.

NucleophileBase (eq)SolventTemp (°C)Typical Time (h)
PiperidinePiperidine (2.5)Acetonitrile606 - 10
AnilineK₂CO₃ (2.0)DMF8012 - 18
BenzylamineEt₃N (1.5)THF508 - 12

Protocol Note: For less reactive amines like aniline, a copper-catalyzed amination protocol might offer an alternative route, though this is more common for aryl halides.[13] For the benzylic bromide substrate, standard SN2 conditions are typically sufficient.

PART 3: Advanced Application - Intramolecular Cyclization

The ortho-disposed reactive centers in methyl 2-(bromomethyl)-4-methylbenzoate make it an ideal precursor for intramolecular reactions. Treatment with a strong, non-nucleophilic base can promote an intramolecular SN2 reaction, where the enolate of the ester attacks the benzylic carbon to form a six-membered ring, yielding a 3,4-dihydroisocoumarin derivative. This is a powerful strategy for building complex heterocyclic cores.[1][14]

Intramolecular_Cyclization

Protocol: Base-Mediated Synthesis of 7-Methyl-3,4-dihydroisocoumarin

Materials:

  • Methyl 2-(bromomethyl)-4-methylbenzoate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes, low-temperature bath (-78 °C)

Procedure:

  • To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution via syringe and stir for 10 minutes.

  • In a separate flask, dissolve methyl 2-(bromomethyl)-4-methylbenzoate in a minimal amount of anhydrous THF.

  • Add the substrate solution dropwise to the cold LDA solution over 30 minutes. The formation of the enolate is typically rapid.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Perform an aqueous workup as described in the general protocol (Section 2.1).

  • Purify the crude product by flash column chromatography to yield the desired dihydroisocoumarin.

References

The Versatile Role of 2-Bromomethyl-4-methyl-benzoic acid methyl ester in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Functional Surfaces and Complex Polymer Architectures

In the realm of materials science, the precise control over polymer architecture at the molecular level is paramount for the development of advanced functional materials. 2-Bromomethyl-4-methyl-benzoic acid methyl ester emerges as a key enabling molecule, primarily utilized as an initiator in controlled radical polymerization techniques. Its unique structure, featuring a reactive benzylic bromide, a methyl ester group, and a methyl substituent on the aromatic ring, offers a versatile platform for the synthesis of a wide array of polymers with tailored properties.

This technical guide provides an in-depth exploration of the applications of this compound in materials science, with a focus on its use in Atom Transfer Radical Polymerization (ATRP). We will delve into the mechanistic principles, provide detailed, field-proven protocols for the synthesis of polymer brushes and block copolymers, and discuss the characterization of the resulting materials. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile initiator for the creation of novel materials with programmed functionalities.

Physicochemical Properties and Safety Considerations

A thorough understanding of the initiator's properties is crucial for its effective and safe use.

PropertyValueSource
CAS Number 622847-32-9AChemBlock
Molecular Formula C₁₀H₁₁BrO₂AChemBlock
Molecular Weight 243.10 g/mol AChemBlock
IUPAC Name methyl 2-(bromomethyl)-4-methylbenzoateAChemBlock
Appearance Typically a white to off-white solidGeneral knowledge for similar compounds
Solubility Soluble in common organic solvents such as tetrahydrofuran (THF), toluene, and dichloromethane (DCM)General knowledge for similar compounds

Safety Precautions: this compound is a brominated organic compound and should be handled with care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][2][3] Avoid inhalation of dust and contact with skin and eyes.[1][2][3] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[2] All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.[4]

Core Application: Initiator for Atom Transfer Radical Polymerization (ATRP)

This compound is an exemplary initiator for ATRP, a powerful controlled/living radical polymerization technique that allows for the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures.[5]

The Mechanism of Initiation: A Controlled Radical Generation

The efficacy of this compound as an ATRP initiator lies in the lability of the carbon-bromine bond. The polymerization is initiated by the homolytic cleavage of this bond, facilitated by a transition metal complex (typically copper-based) in a lower oxidation state (e.g., Cu(I)Br). This process generates a radical on the initiator molecule and the transition metal complex is oxidized to a higher oxidation state (e.g., Cu(II)Br₂). This radical then initiates the polymerization of a monomer. The key to the "controlled" nature of ATRP is the reversible deactivation of the propagating polymer chain by the higher oxidation state metal complex, which reforms the dormant species. This dynamic equilibrium between active and dormant species ensures a low concentration of radicals at any given time, minimizing termination reactions and allowing for the controlled growth of polymer chains.

ATRP_Initiation Initiator R-Br (2-Bromomethyl-4-methyl- benzoic acid methyl ester) Propagating_Chain R-M• (Propagating Radical) Initiator->Propagating_Chain k_act Initiator->Propagating_Chain Monomer Cu_I Cu(I) / Ligand Cu_II Cu(II) / Ligand Cu_I->Cu_II Oxidation Monomer Monomer Dormant_Chain R-M-Br (Dormant Chain) Propagating_Chain->Dormant_Chain k_deact Propagating_Chain->Dormant_Chain Cu_II->Cu_I Reduction SI_ATRP_Workflow cluster_prep Stage 1: Substrate Preparation cluster_immobilization Stage 2: Initiator Immobilization cluster_polymerization Stage 3: Polymerization Start Start: Silica Substrate (e.g., Wafer, Nanoparticles) Clean Substrate Cleaning (Piranha solution or UV/Ozone) Start->Clean Activate Surface Activation (Generation of -OH groups) Clean->Activate Immobilize Reaction with This compound Activate->Immobilize Rinse1 Rinsing and Drying Immobilize->Rinse1 Polymerize SI-ATRP of Monomer (with Catalyst/Ligand) Rinse1->Polymerize Rinse2 Rinsing, Drying, and Characterization Polymerize->Rinse2 Block_Copolymer_Workflow Start Start: 2-Bromomethyl-4-methyl- benzoic acid methyl ester ATRP1 ATRP of First Monomer (A) (e.g., Styrene) Start->ATRP1 Macroinitiator Formation of Macroinitiator (Polymer A-Br) ATRP1->Macroinitiator ATRP2 ATRP of Second Monomer (B) (e.g., Methyl Acrylate) Macroinitiator->ATRP2 Block_Copolymer Formation of Block Copolymer (Polymer A-b-Polymer B) ATRP2->Block_Copolymer Characterization Purification and Characterization Block_Copolymer->Characterization

References

Troubleshooting & Optimization

Technical Support Center: 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromomethyl-4-methyl-benzoic acid methyl ester (CAS: 622847-32-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a substituted benzyl bromide, this reagent is a potent electrophile, but its reactivity can also lead to specific side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reactions, maximize yields, and ensure product purity.

Section 1: Synthesis-Related Issues & Troubleshooting

The most common route to this compound is the selective free-radical bromination of 2,4-dimethyl-benzoic acid methyl ester, typically via the Wohl-Ziegler reaction.[1][2] Success hinges on maintaining radical-only conditions and controlling the stoichiometry of the brominating agent.

FAQ 1.1: I'm observing over-bromination, resulting in 2,4-bis(bromomethyl)-benzoic acid methyl ester or 2-(dibromomethyl)-4-methyl-benzoic acid methyl ester. How can I improve selectivity for the desired mono-brominated product?

Plausible Causes: Over-bromination is a classic side reaction in radical halogenations when the concentration of the halogenating agent is too high or the reaction is run for too long. The benzylic hydrogens on both the 2- and 4-position methyl groups are susceptible to radical abstraction, as is the remaining hydrogen on the newly formed bromomethyl group.

Recommended Solutions & Scientific Rationale:

  • Control Stoichiometry: Use N-Bromosuccinimide (NBS) as the bromine source.[3][4] NBS is favored because it provides a low, steady concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring substitution over other pathways.[2] Start with a stoichiometric amount (1.0 to 1.1 equivalents) of NBS relative to the starting material. Using a large excess of NBS will inevitably lead to di-brominated products.

  • Solvent Choice: Carbon tetrachloride (CCl₄) is the traditional solvent of choice due to its inertness under radical conditions and its ability to facilitate the reaction by allowing the denser NBS to react and the less dense succinimide byproduct to float, signaling completion.[3] However, due to toxicity and environmental concerns, acetonitrile or trifluorotoluene are effective alternatives.[2][3] Avoid solvents that can react with NBS.

  • Initiation: The reaction requires a radical initiator. Use a catalytic amount (0.01-0.05 eq.) of azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Initiation can also be achieved with UV light (photo-irradiation).[1] This ensures the reaction proceeds via the desired radical pathway.

  • Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the slower, subsequent bromination of the product.

Self-Validation Check: In CCl₄, the reaction is often considered complete when the succinimide byproduct, which is insoluble, floats to the surface.[3] This visual cue is a reliable, in-process control point to prevent over-reaction.

Troubleshooting 1.2: My product is contaminated with a byproduct that appears to be brominated on the aromatic ring. How do I prevent this?

Plausible Causes: Ring bromination is an electrophilic aromatic substitution reaction. It occurs when Br₂ concentration becomes too high or when acidic species (like trace HBr) are present, which polarize the Br-Br bond and generate an electrophilic bromine species (Br⁺).[4] This deviates from the intended radical mechanism.

Recommended Solutions & Scientific Rationale:

  • Maintain Low Br₂ Concentration: The primary reason for using NBS is to keep the Br₂ concentration low, which suppresses ionic side reactions like electrophilic addition to the aromatic ring.[4] Ensure your NBS is of high purity.

  • Scavenge HBr: The reaction can generate HBr as a byproduct, which can catalyze ring bromination.[3] Adding a non-nucleophilic base like calcium carbonate or pyridine in small amounts can scavenge any HBr formed without interfering with the radical chain reaction.

  • Avoid Light and Heat Extremes: While initiation is necessary, excessive heat or prolonged high-intensity light can sometimes promote side reactions. Conduct the reaction at the reflux temperature of the chosen solvent and use a standard UV lamp for initiation if required.

Troubleshooting Workflow for Synthesis

G start Low Yield or Impure Product in Wohl-Ziegler Bromination check_purity Analyze Crude Product by NMR/GC-MS start->check_purity over_brom Over-bromination (Di-bromo products present) check_purity->over_brom Impurity MW ≈ 322 ring_brom Ring Bromination (Aromatic Br observed) check_purity->ring_brom Impurity MW ≈ 322 & Aromatic signals split differently no_react High % of Starting Material check_purity->no_react Main component is SM (MW ≈ 164) sol_over_brom Reduce NBS to 1.0 eq. Monitor reaction closely via TLC/GC. Quench immediately upon SM consumption. over_brom->sol_over_brom sol_ring_brom Ensure high purity NBS. Add HBr scavenger (e.g., CaCO3). Protect from stray light/acidic contaminants. ring_brom->sol_ring_brom sol_no_react Check initiator (AIBN/BPO) activity. Ensure reaction is at reflux. De-gas solvent to remove O2 (radical inhibitor). no_react->sol_no_react

Caption: Troubleshooting logic for Wohl-Ziegler synthesis issues.

Section 2: Handling, Storage, and Decomposition

This compound is a reactive compound. Proper handling and storage are critical to prevent degradation and the formation of impurities.

FAQ 2.1: What are the optimal storage conditions for this compound?

Answer: This compound should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is ideal. It is sensitive to moisture and light.[5][6] Exposure to atmospheric moisture will lead to hydrolysis, forming the corresponding alcohol and hydrobromic acid (HBr).[7] The generated HBr can then catalyze further degradation, such as self-condensation.

Troubleshooting 2.2: I'm observing dimer or oligomer formation, especially during workup or concentration. What causes this and how can I mitigate it?

Plausible Causes: This is a classic issue with reactive benzyl bromides.[7] It occurs via a self-condensation or polymerization reaction. One molecule acts as an electrophile (at the benzylic carbon), while another can act as a nucleophile. This can be a Friedel-Crafts-type alkylation on the aromatic ring of another molecule, catalyzed by trace acid (HBr from hydrolysis). Elevated temperatures during solvent evaporation can significantly accelerate this process.

Recommended Solutions & Scientific Rationale:

  • Anhydrous Conditions: Always handle the compound under anhydrous conditions to prevent the formation of HBr, the primary catalyst for self-condensation.

  • Low-Temperature Workup: After quenching the reaction, perform all aqueous washes and extractions quickly and at a low temperature (e.g., using an ice bath).

  • Avoid High Heat: Concentrate the product solution under reduced pressure at low temperatures (rotary evaporation with a water bath temperature < 40 °C). Never heat the neat compound for extended periods.

  • Immediate Use: It is best to use the purified compound immediately in the next synthetic step. If storage is necessary, ensure it is rigorously dried and stored under an inert atmosphere (N₂ or Ar) at low temperatures.

Section 3: Side Reactions During Nucleophilic Substitution

This compound is primarily used to introduce the 2-carbomethoxy-5-methylbenzyl group via nucleophilic substitution. However, competing reactions can lower the yield.

Troubleshooting 3.1: My reaction with a nitrogen-based nucleophile is giving low yields and shows contamination with hydrolyzed ester (the carboxylic acid). What is the issue?

Plausible Causes: Many nucleophiles, especially amines and other basic reagents, can also catalyze or participate in the hydrolysis of the methyl ester group, a reaction known as saponification.[8][9] This is particularly problematic if the reaction requires heat or extended reaction times. The resulting carboxylate is typically a poorer nucleophile and may complicate purification.

Recommended Solutions & Scientific Rationale:

  • Use a Non-Nucleophilic Base: If your nucleophile is used as a salt (e.g., an amine hydrochloride) and requires a base for deprotonation, use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). Avoid bases like NaOH, KOH, or sodium methoxide, which will readily hydrolyze the ester.[9]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C before attempting to heat the reaction.

  • Protecting Group Strategy: If ester hydrolysis is unavoidable under the required reaction conditions, consider performing the nucleophilic substitution on the corresponding benzyl bromide with a free carboxylic acid (2-Bromomethyl-4-methyl-benzoic acid) and then esterifying the acid in a final step.

Reaction Pathways: Desired Product vs. Side Reactions

G sub 2-Bromomethyl-4-methyl- benzoic acid methyl ester product_node Desired Product (Nucleophilic Substitution) sub->product_node + Nucleophile (e.g., R-NH2) hydrolysis_prod Side Product: Alcohol (2-Hydroxymethyl-4-methyl- benzoic acid methyl ester) sub->hydrolysis_prod + H2O (Moisture) sapon_prod Side Product: Carboxylic Acid (2-Bromomethyl-4-methyl- benzoic acid) sub->sapon_prod + Strong Base (e.g., NaOH) dimer_prod Side Product: Dimer/Oligomer sub->dimer_prod + Heat, H+ (Self-condensation)

Caption: Competing reaction pathways for the title compound.

Section 4: Summary of Potential Side Products

When troubleshooting, identifying the structure of the impurity is key. The table below lists common side products and their expected mass, which can be invaluable for interpreting Mass Spectrometry data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Common Cause
Starting Material C₁₀H₁₂O₂164.20Incomplete reaction
2,4-bis(bromomethyl)-benzoic acid methyl esterC₁₀H₁₀Br₂O₂321.99Over-bromination (excess NBS)
2-Hydroxymethyl-4-methyl-benzoic acid methyl esterC₁₀H₁₂O₃180.20Hydrolysis (reaction with moisture)
2-Bromomethyl-4-methyl-benzoic acidC₉H₉BrO₂229.07Ester hydrolysis (saponification)
Ring-brominated IsomerC₁₀H₁₀Br₂O₂321.99Non-radical conditions (presence of H⁺/Br⁺)

Section 5: References

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  • Title: Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2) Source: Lakehead University URL: --INVALID-LINK--

  • Title: 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof Source: Google Patents URL: --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 2-(bromomethyl)-4-methylbenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of methyl 2-(bromomethyl)-4-methylbenzoate via column chromatography. It is designed to offer practical, experience-driven advice to navigate common challenges and ensure the integrity of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the column chromatography purification of methyl 2-(bromomethyl)-4-methylbenzoate.

Q1: What is the recommended stationary phase for this purification?

For the purification of moderately polar compounds like methyl 2-(bromomethyl)-4-methylbenzoate, silica gel is the most widely used and effective stationary phase.[1][2] Its slightly acidic nature is generally suitable for this compound, but stability should always be verified.[2] Alumina can be an alternative, particularly if the compound shows instability on silica.[2][3]

Q2: How do I select an appropriate solvent system (mobile phase)?

The key is to find a solvent system that provides good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate.[4][5] A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2][6] The ideal solvent system should give your product a Retention Factor (Rf) value between 0.25 and 0.35 on a TLC plate.[7] This generally translates to an elution of the compound from the column in a reasonable volume of solvent.[8]

Q3: What is the difference between gravity and flash chromatography, and which should I use?

Gravity chromatography relies on gravity to move the solvent through the column, which can be a slow process.[9][10] Flash chromatography, on the other hand, uses positive pressure (often from compressed air or a pump) to push the solvent through the column much faster.[9][11][12] For most applications in a research and development setting, flash chromatography is preferred due to its speed, higher resolution, and efficiency.[9][11] Automated flash chromatography systems can further improve reproducibility and throughput.[12][13]

Q4: My compound is a benzyl bromide derivative. Are there any specific stability concerns?

Yes, benzyl bromides can be sensitive to certain conditions. They can be prone to hydrolysis, especially in the presence of water or highly polar protic solvents. While methyl 2-(bromomethyl)-4-methylbenzoate is relatively stable, prolonged exposure to acidic or basic conditions on the column should be minimized.[14] If you suspect decomposition on the silica gel, you can neutralize the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%).[2][6]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My compound won't move off the baseline (Rf = 0) on the TLC plate, even with 100% ethyl acetate.

Causality: An Rf of zero indicates that your compound is highly polar and has a very strong affinity for the polar silica gel stationary phase.[15] The mobile phase is not polar enough to effectively compete for the binding sites on the silica and elute the compound.

Solution:

  • Increase Mobile Phase Polarity: You need to use a more polar solvent system. A common next step is to introduce a small percentage of methanol (e.g., 1-5%) into dichloromethane or ethyl acetate.[2][6]

  • Caution with Methanol: Be aware that using more than 10% methanol in your mobile phase can start to dissolve the silica gel, which can compromise your purification.[2]

  • Alternative Stationary Phases: If your compound is extremely polar, consider using a different stationary phase like reversed-phase silica, where the elution order is inverted (polar compounds elute first).[2]

Problem 2: The spots for my product and a major impurity are very close together on the TLC plate.

Causality: Poor separation on TLC indicates that the chosen solvent system does not sufficiently differentiate between the polarities of your product and the impurity.[16][17]

Solution:

  • Optimize the Solvent System:

    • Fine-tune the ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.

    • Try different solvents: Experiment with different solvent combinations. For example, if you are using hexane/ethyl acetate, try switching to dichloromethane/methanol or toluene/ethyl acetate.[2][6] Sometimes, a change in solvent selectivity, not just polarity, can improve separation.

  • Gradient Elution: During the column chromatography, instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase over time (gradient elution). This can help to first elute the less polar components and then increase the solvent strength to elute your product with better separation from more polar impurities.[13]

Problem 3: My compound appears to be decomposing on the column.

Causality: The slightly acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[2] Benzyl bromides, while generally stable, can be susceptible to this.[18]

Solution:

  • Neutralize the Silica: Before packing the column, you can slurry the silica gel in the initial, non-polar mobile phase containing 1-3% triethylamine.[6] This will neutralize the acidic sites on the silica. Remember to also add the same percentage of triethylamine to your mobile phase throughout the purification.

  • Use a Different Stationary Phase: Consider using a more neutral stationary phase like alumina.[2][3]

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography.[9]

Problem 4: The column is running very slowly or has stopped completely.

Causality: This is often due to improper column packing, leading to a blockage. The silica gel may be packed too tightly, or fine particles may be clogging the frit or cotton plug at the bottom of the column.[18]

Solution:

  • Proper Packing Technique: Ensure you are using a proper slurry packing method.[3][19][20] This involves mixing the silica gel with the initial solvent to form a slurry and then pouring it into the column. Gently tapping the column as the silica settles helps to create a uniform packing.[3]

  • Applying Pressure (Flash Chromatography): If using gravity chromatography, switching to flash chromatography and applying gentle pressure can help to increase the flow rate.[11][12]

  • Check for Blockages: Ensure the stopcock is fully open and there are no visible blockages at the outlet.

III. Experimental Protocol: Flash Column Chromatography

This section provides a detailed, step-by-step protocol for the flash column chromatography purification of methyl 2-(bromomethyl)-4-methylbenzoate.

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a test solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualize the spots under a UV lamp (254 nm).[21]

  • Calculate the Rf value for your product spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [15][22][23]

  • Adjust the solvent system until the Rf value of your product is between 0.25 and 0.35.[7]

Step 2: Column Packing
  • Select a column of an appropriate size for the amount of crude material you are purifying.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[19]

  • In a separate beaker, prepare a slurry of silica gel in your starting, least polar solvent system.[19][20]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[3]

  • Once the silica has settled, add a thin protective layer of sand on top.[19]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.[24]

Step 3: Sample Loading
  • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility).[25] Carefully add this solution to the top of the column using a pipette.[25]

  • Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[19][25] Carefully add this powder to the top of the column.[25]

  • After loading, drain the solvent until the sample is absorbed onto the silica, then carefully add a thin layer of sand.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with your chosen mobile phase.

  • Apply gentle pressure to the top of the column to begin eluting the solvent.

  • Collect the eluent in a series of test tubes or flasks (fractions).

  • Monitor the elution process by periodically spotting the collected fractions on TLC plates to identify which fractions contain your purified product.

Step 5: Product Isolation
  • Combine the fractions that contain your pure product.

  • Remove the solvent using a rotary evaporator.

  • Further dry the purified compound under high vacuum to remove any residual solvent.

IV. Data Presentation & Visualization

Table 1: Solvent System and Rf Values
Solvent System (Hexane:Ethyl Acetate)Product Rf ValueImpurity 1 Rf ValueImpurity 2 Rf ValueAssessment
95:50.550.650.20Poor separation from Impurity 1
90:100.350.480.10Optimal for Separation
80:200.200.300.05Good separation, but may require large solvent volume

Diagrams

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Selection Pack Pack Column (Silica Gel) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic Start Poor Separation on TLC Q1 Are spots too high (Rf > 0.5)? Start->Q1 Q2 Are spots too low (Rf < 0.1)? Start->Q2 Q3 Are spots overlapping? Start->Q3 A1 Decrease Solvent Polarity (e.g., more hexane) Q1->A1 Yes A2 Increase Solvent Polarity (e.g., more ethyl acetate) Q2->A2 Yes A3 Change Solvent System (e.g., Toluene/EtOAc or DCM/MeOH) Q3->A3 Yes End Optimal Separation (Rf ≈ 0.3) A1->End A2->End A3->End

Caption: Troubleshooting logic for poor TLC separation.

V. References

  • ResearchGate. (2015). How can I select the solvent system for column chromatography?--INVALID-LINK--

  • FUJIFILM Wako Chemicals. (n.d.). Silica Gel Packing Agent | Column Chromatography. Retrieved from --INVALID-LINK--

  • Brainly. (2024). Why is flash column chromatography used instead of gravity chromatography?--INVALID-LINK--

  • LCGC International. (n.d.). Flash Chromatography. --INVALID-LINK--

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. --INVALID-LINK--

  • YouTube. (2025). What Is The Difference Between Flash Chromatography And Gravity Chromatography?--INVALID-LINK--

  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry). --INVALID-LINK--

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. --INVALID-LINK--

  • Mastelf. (2024). Retention Factor in Chromatography: Understanding Its Formula and Significance. --INVALID-LINK--

  • Membrane Solutions. (n.d.). Column Chromatography Notes. --INVALID-LINK--

  • PubMed. (2024). Chromatography. --INVALID-LINK--

  • YouTube. (2025). How To Prepare Silica Gel Slurry For Column Chromatography?--INVALID-LINK--

  • BYJU'S. (n.d.). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. --INVALID-LINK--

  • SiliCycle. (n.d.). Quick Overview of Column Chromatography. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. --INVALID-LINK--

  • YouTube. (2022). Gravity vs Automated Flash Chromatography Comparison. --INVALID-LINK--

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. --INVALID-LINK--

  • Reddit. (2022). separating benzyl bromide : r/chemistry. --INVALID-LINK--

  • Reddit. (2022). separating benzyl bromide and product spots on tlc : r/chemhelp. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Methyl 2-bromo-4-methylbenzoate. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--

  • Benchchem. (n.d.). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). --INVALID-LINK--

  • ChemicalBook. (2025). METHYL 2-BROMOMETHYL-4-FLUORO-BENZOATE | 157652-28-3. --INVALID-LINK--

  • PubChem. (n.d.). Methyl 2-(bromomethyl)benzoate. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)benzoate 98%. --INVALID-LINK--

  • PubChem. (n.d.). Methyl 2-(bromomethyl)-4-methoxybenzoate. --INVALID-LINK--

  • ChemBK. (2024). Methyl 4-(bromomethyl)-2-methylbenzoate. --INVALID-LINK--

References

Technical Support Center: Recrystallization of 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an appropriate recrystallization solvent for 2-Bromomethyl-4-methyl-benzoic acid methyl ester (CAS: 622847-32-9). The information is presented in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound to consider for recrystallization?

A1: Understanding the compound's properties is the foundation of selecting a suitable solvent system. While extensive public data for this specific molecule is limited, we can infer its characteristics from its structure and from data on closely related analogues.

The structure contains a substituted benzene ring, a methyl ester group, and a bromomethyl group. This combination imparts moderate polarity. The compound is a solid at room temperature, which is a prerequisite for purification by recrystallization. For comparison, the closely related compound Methyl 4-(bromomethyl)benzoate has a melting point of 57-58°C[1]. Another analogue, Methyl 4-bromo-2-(bromomethyl)benzoate, melts between 79°C and 83°C. This suggests the melting point of the title compound is likely in a range that makes it stable in many common organic solvents near their boiling points.

Table 1: Key Physicochemical Properties and Inferences

PropertyValue / Inferred CharacteristicSignificance for Recrystallization
CAS Number 622847-32-9[2]Unique identifier for ensuring compound identity.
Molecular Formula C₁₀H₁₁BrO₂[2]Indicates the types and numbers of atoms.
Molecular Weight 243.1 g/mol [2]Used for calculating molar quantities.
Physical State Solid (Inferred from analogues)A solid state at room temperature is required for isolation by filtration after recrystallization.
Polarity Moderately Polar (Inferred from structure)The ester and bromomethyl groups suggest solubility in moderately polar solvents. This is the most critical factor for solvent selection.
Solubility Low in water; likely soluble in alcohols, esters, and some ethers (Inferred from analogues). Methyl 4-(bromomethyl)benzoate is highly soluble in ethanol and ether.[1]The ideal solvent will exhibit high solubility at its boiling point and low solubility at or below room temperature.
Q2: Which single solvents are recommended for an initial screening?

A2: The goal is to find a solvent that completely dissolves the compound when hot but provides poor solubility when cold. Based on the compound's moderate polarity, the following solvents are excellent starting points for screening. A general rule of thumb is that solvents containing functional groups similar to the compound of interest are often good solubilizers.[3]

  • Isopropanol (IPA): Often a first choice for compounds of this nature. Its boiling point (82.6°C) is high enough to dissolve many organics, and its polarity is well-suited for molecules containing both aromatic and ester functionalities.

  • Ethanol: Similar to IPA, ethanol is a good candidate. Its lower boiling point (78.37°C) may be advantageous if the compound is thermally sensitive, but it might be a slightly too-strong solvent, potentially reducing recovery.

  • Ethyl Acetate: As an ester, ethyl acetate aligns well with the "like dissolves like" principle.[3] It is less polar than alcohols and can be effective, though its low boiling point (77.1°C) can sometimes lead to premature crystallization at the solvent front during filtration.

  • Acetone: While a strong solvent, its utility in a mixture, particularly with a nonpolar anti-solvent like hexanes, makes it worth evaluating.[3]

A documented procedure for a similar compound, 4-bromo-3-bromomethyl-benzoic acid methyl ester, successfully used heptane for recrystallization, indicating that for some isomers, a less polar solvent may be sufficient.[4]

Q3: My compound is too soluble in all my single-solvent trials, or not soluble enough in any. How should I approach a mixed solvent system?

A3: A mixed solvent system is often the solution when no single solvent provides the ideal solubility gradient. The technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added back to clarify the solution before it is allowed to cool slowly.

Recommended Mixed Solvent Systems for Screening:

  • Ethanol / Water: Dissolve the compound in hot ethanol and add hot water dropwise until persistent cloudiness is observed. Water is an excellent anti-solvent for moderately polar organic compounds.[5][6]

  • Ethyl Acetate / Hexanes (or Heptane): Dissolve in hot ethyl acetate and add hexanes. This is a classic combination that pairs a moderately polar solvent with a nonpolar anti-solvent. It is effective for a wide range of compounds.

  • Acetone / Hexanes: Similar to the above, this system offers a more polar "good" solvent, which can be beneficial if solubility in ethyl acetate is limited.[3]

The key to success with mixed solvents is slow addition of the anti-solvent and slow cooling to promote the formation of pure, well-defined crystals.

Troubleshooting & Optimization Guide

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated to a degree that precipitation is kinetically favored over ordered crystal growth.

  • Cause 1: Solution is too concentrated. The solubility limit was exceeded too quickly upon cooling.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent until the solution is clear again, then allow it to cool more slowly.

  • Cause 2: Cooling is too rapid. Placing the hot flask directly into an ice bath can cause amorphous precipitation or oiling.

    • Solution: Allow the flask to cool to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath.

  • Cause 3: Inappropriate solvent choice. The boiling point of the solvent may be too high relative to the compound's melting point.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a larger volume of the same solvent.

Q: My final crystal yield is very low. How can I improve recovery?

A: Low yield is a common issue that can often be rectified.

  • Cause 1: Too much solvent was used. Even a good recrystallization solvent will dissolve a small amount of product at cold temperatures. Using an excessive volume magnifies this loss.

    • Solution: In your next attempt, use less solvent. For the current batch, you can carefully evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals (which may be less pure).

  • Cause 2: Incomplete precipitation. The solution may not have been cooled sufficiently or for long enough.

    • Solution: Ensure the flask spends adequate time (at least 20-30 minutes) in an ice-water bath.

  • Cause 3: Premature crystallization during hot filtration. If you performed a hot filtration to remove insoluble impurities, some product may have crystallized on the filter paper.

    • Solution: Ensure the filtration apparatus (funnel, flask) is pre-heated. Use a slight excess of hot solvent to wash the filter paper and dissolve any trapped crystals.

Q: The purified crystals are still colored. How can I remove colored impurities?

A: Persistent color indicates the presence of highly conjugated impurities that co-crystallize with your product.

  • Solution 1: Use Activated Charcoal. Add a very small amount (a spatula tip) of activated charcoal to the hot solution before the filtration step.[7] The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use it sparingly, as it can also adsorb your desired product, reducing yield.

  • Solution 2: Perform a Second Recrystallization. A second pass through the recrystallization procedure using the optimal solvent system is often sufficient to leave the remaining trace impurities behind in the mother liquor.

Experimental Protocol: Small-Scale Solvent Screening

This protocol allows for the efficient testing of multiple solvents with a minimal amount of crude material.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethyl acetate, heptane) dropwise at room temperature. Note the solubility at room temperature. An ideal solvent will not dissolve the compound.

  • Heating: Gently heat the test tubes in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

  • Cooling: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod to induce crystallization.[5]

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Evaluation: Assess the quality and quantity of the crystals formed. The best solvent is the one that dissolves the compound completely when hot but yields a large amount of pure-looking crystals upon cooling.

Workflow & Logic Diagrams

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Troubleshooting Start Start with Crude Product ScreenSingle Screen Single Solvents (e.g., IPA, Ethyl Acetate, Heptane) Start->ScreenSingle EvalSingle Evaluate Solubility (Insoluble Cold, Soluble Hot?) ScreenSingle->EvalSingle GoodSolvent Optimal Single Solvent Found EvalSingle->GoodSolvent Yes ScreenMixed Screen Mixed Solvents (e.g., EtOH/Water, EtOAc/Hexane) EvalSingle->ScreenMixed No PerformRecryst Perform Bulk Recrystallization GoodSolvent->PerformRecryst EvalMixed Evaluate Crystal Formation ScreenMixed->EvalMixed Troubleshoot Troubleshoot Issues (Oiling Out, Low Yield, Color) EvalMixed->Troubleshoot Failure EvalMixed->PerformRecryst Success Troubleshoot->ScreenMixed Final Pure Crystalline Product PerformRecryst->Final

Caption: Workflow for recrystallization solvent selection.

References

Stability and storage conditions for 2-Bromomethyl-4-methyl-benzoic acid methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Welcome to the technical support guide for this compound (CAS 622847-32-9). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent in your experiments. As a highly reactive benzylic bromide, its proper handling and storage are paramount to achieving reproducible and successful synthetic outcomes.

Core Principles of Stability: Understanding the Reactivity

The chemical stability of this compound is dictated by two primary functional groups: the benzylic bromide and the methyl ester . Understanding their inherent reactivity is key to preventing degradation.

  • The Reactive Benzylic Bromide: The bromomethyl group attached to the benzene ring is at a "benzylic" position. The Carbon-Bromine (C-Br) bond here is significantly weaker than in a typical alkyl bromide. This is because the cleavage of this bond leads to a resonance-stabilized benzylic radical or carbocation, a relatively stable intermediate.[1][2][3] This inherent lability makes the compound an excellent alkylating agent but also highly susceptible to nucleophilic attack, especially from moisture.

  • The Hydrolyzable Methyl Ester: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester back to a carboxylic acid and methanol.[4][5] This reaction is accelerated by the presence of acids or bases. Notably, the degradation of the benzylic bromide can produce hydrobromic acid (HBr), which can then autocatalyze the hydrolysis of the ester group, leading to a cascade of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal, long-term storage conditions for this compound?

For maximum stability and shelf-life, the compound must be protected from moisture, air, and light.

  • Temperature: Store in a refrigerator at 2-8°C. A patent describing the synthesis of a similar compound notes that the final product was stored in a refrigerator.[6]

  • Atmosphere: Store under an inert atmosphere, such as Argon or Nitrogen.[7] This displaces moisture and oxygen, preventing hydrolytic and oxidative degradation pathways.

  • Container: Use a tightly sealed, amber glass vial or a container with a corrosion-resistant liner.[7] The container must be tightly closed to prevent moisture ingress.[8]

  • Environment: Keep in a dry, dark place. A desiccator provides an excellent environment for short and long-term storage.[9][10]

Q2: What are the primary degradation products I should be aware of?

Exposure to atmospheric moisture is the most common cause of degradation. The two primary degradation products are:

  • 2-(Hydroxymethyl)-4-methyl-benzoic acid methyl ester: Formed by the hydrolysis of the bromomethyl group.

  • 2-Bromomethyl-4-methyl-benzoic acid: Formed by the hydrolysis of the methyl ester group.

The presence of these impurities can significantly impact subsequent reactions, leading to lower yields and complex purification challenges.

Q3: What are the visible signs of compound degradation?

While the pure compound is typically a white to off-white crystalline powder, degradation may manifest as:[10]

  • Clumping or caking: Indicates moisture absorption.

  • Discoloration: A yellow or brownish tint can suggest decomposition.

  • An acidic smell: The formation of HBr during hydrolysis may be detectable.

If you observe any of these signs, the purity of the material is questionable and it should be re-analyzed before use.

Q4: My compound was left on the bench overnight. Can I still use it?

This is not recommended without verification. Exposure to ambient humidity and light can initiate degradation. Before using the material in a critical synthesis, you must verify its purity. A simple Thin-Layer Chromatography (TLC) check against a reference or a fresh sample can quickly indicate the presence of impurities (see Protocol 2). For quantitative assessment, NMR or LC-MS analysis is advised.

Q5: Why is this compound classified as a lachrymator?

Like many reactive benzylic halides, this compound is a lachrymator, meaning it is an irritant that causes tearing.[10][11] This is due to its ability to alkylate proteins and enzymes on the surface of the eye. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

Troubleshooting Guide

Problem EncounteredProbable Cause Related to Reagent StabilityRecommended Solution
Low or no yield in subsequent reaction The benzylic bromide has degraded (hydrolyzed) and is no longer an effective alkylating agent.Verify the purity of the starting material using TLC or NMR. If significant degradation is observed, use a fresh, properly stored batch of the reagent.
Multiple unexpected spots on TLC of the reaction mixture The starting material contained degradation impurities (e.g., the corresponding alcohol or carboxylic acid), which participated in or created side reactions.Purify the starting material via recrystallization or chromatography before use, or acquire a new, high-purity lot. Ensure all future lots are stored under inert gas and refrigerated.
Inconsistent results between experiments The reagent is degrading over time due to improper storage (e.g., frequent opening of the main bottle in ambient air).Aliquot the reagent upon receipt into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the main stock.
Reaction mixture turns acidic unexpectedly Hydrolysis of the bromomethyl group has produced HBr, lowering the pH of the reaction.If your reaction is sensitive to acid, consider adding a non-nucleophilic base to the reaction mixture to scavenge any in-situ generated acid. More importantly, use fresh, pure starting material.

Data & Workflow Visualizations

Summary of Storage Conditions
ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2-8°C (Refrigerated)[6]Room Temperature / High HeatSlows the rate of all degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)[7]Ambient AirPrevents hydrolysis from atmospheric moisture and potential oxidation.
Moisture Dry / Desiccated[10]Humid EnvironmentsMoisture is the primary reactant for the hydrolysis of both the benzylic bromide and the ester.
Light Dark (Amber Vial)[10]Direct Light / UVPrevents light-induced radical decomposition pathways.
Container Tightly Sealed Glass[7]Loosely Capped / PlasticPrevents moisture ingress and potential reaction with container material.

Key Degradation Pathways

G cluster_0 Degradation Products main_compound 2-Bromomethyl-4-methyl- benzoic acid methyl ester alcohol_product 2-(Hydroxymethyl)-4-methyl- benzoic acid methyl ester main_compound->alcohol_product  Hydrolysis of  Benzylic Bromide acid_product 2-Bromomethyl-4-methyl- benzoic acid main_compound->acid_product  Hydrolysis of  Methyl Ester water H₂O (Moisture) water->alcohol_product water->acid_product

Caption: Primary degradation pathways via hydrolysis.

Handling & Storage Workflow

G start Receive New Compound check_seal Is container seal intact? start->check_seal check_appearance Is appearance normal? (White, free-flowing) check_seal->check_appearance Yes re_evaluate Re-evaluate Purity (TLC, NMR) check_seal->re_evaluate No store_main Store main bottle in desiccator at 2-8°C check_appearance->store_main Yes check_appearance->re_evaluate No aliquot Aliquot into smaller vials under inert gas (Ar/N₂) store_main->aliquot store_aliquots Store aliquots in desiccator at 2-8°C aliquot->store_aliquots use Proceed with Experiment store_aliquots->use

Caption: Decision workflow for handling new material.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, visually inspect the container for an intact seal. Do not use if the seal is broken.

  • Initial Storage: Immediately place the sealed container in a refrigerator (2-8°C) inside a desiccator.

  • Aliquoting (Mandatory for Multi-Use): Before first use, prepare for aliquoting. Move the main container, several smaller amber glass vials with PTFE-lined caps, and necessary tools into a glove box or glove bag purged with an inert gas (Argon or Nitrogen).

  • Dispensing: Inside the inert atmosphere, quickly open the main container and dispense the desired amount of material into the smaller vials.

  • Sealing: Tightly cap each aliquot vial immediately. Backfill the main container with inert gas before tightly resealing it.

  • Labeling & Final Storage: Clearly label all vials with the compound name, date, and storage conditions. Place all vials back into the desiccator in the refrigerator.

  • Usage: For each experiment, use one of the smaller aliquot vials to avoid repeatedly exposing the main stock to the atmosphere.

Protocol 2: Small-Scale Purity Check by TLC

This protocol provides a rapid, qualitative assessment of purity.

  • Materials: TLC plate (silica gel 60 F254), mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - optimization may be required), TLC tank, UV lamp (254 nm), capillary spotter.

  • Sample Preparation: Prepare a dilute solution of your compound in a suitable solvent like Dichloromethane or Ethyl Acetate (~1 mg/mL). If you have a new bottle, prepare a reference solution from it as well.

  • Spotting: Using a capillary tube, carefully spot the solution of your potentially degraded compound onto the TLC plate baseline. If available, spot a reference solution of a fresh sample alongside it.

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots, especially a spot at the baseline (which could be the more polar carboxylic acid degradation product) or another spot near the main one (potentially the alcohol), indicates impurity. Compare the Rf values to the reference sample if available.

References

Decomposition pathways of methyl 2-(bromomethyl)-4-methylbenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with methyl 2-(bromomethyl)-4-methylbenzoate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition pathways of this versatile reagent. By understanding potential side reactions and degradation mechanisms, you can optimize your experimental outcomes and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum of methyl 2-(bromomethyl)-4-methylbenzoate shows impurities even in a freshly opened bottle. What are these common impurities?

A1: It is not uncommon for benzylic bromides to contain small amounts of impurities. The most common impurities in methyl 2-(bromomethyl)-4-methylbenzoate arise from its synthesis, which is typically a radical bromination of methyl 2,4-dimethylbenzoate. Potential impurities you might observe include:

  • Unreacted Starting Material: Methyl 2,4-dimethylbenzoate.

  • Over-brominated Species: Methyl 2,4-bis(bromomethyl)benzoate.

  • Hydrolysis Product: Methyl 2-(hydroxymethyl)-4-methylbenzoate, formed if the compound is exposed to moisture during purification or storage.

It is crucial to assess the purity of the starting material before use, as these impurities can lead to unexpected side products in your reaction.

Q2: I am observing a decrease in the concentration of my methyl 2-(bromomethyl)-4-methylbenzoate stock solution over time. What is causing this degradation?

A2: Methyl 2-(bromomethyl)-4-methylbenzoate is susceptible to decomposition, primarily through two pathways: hydrolysis and reaction with nucleophilic solvents.

  • Hydrolysis: The benzylic bromide is highly reactive towards water. Even trace amounts of moisture in your solvent or on your glassware can lead to the formation of methyl 2-(hydroxymethyl)-4-methylbenzoate and hydrobromic acid (HBr). The generated HBr can further catalyze the hydrolysis of the methyl ester to 2-(bromomethyl)-4-methylbenzoic acid.

  • Solvolysis: If your stock solution is prepared in a nucleophilic solvent, such as methanol or ethanol, you may observe the formation of the corresponding benzyl ether, for instance, methyl 2-(methoxymethyl)-4-methylbenzoate in methanol.

To minimize degradation, it is recommended to store methyl 2-(bromomethyl)-4-methylbenzoate in a desiccator and to use anhydrous solvents for your stock solutions. Prepare solutions fresh when possible.

Q3: Can I use a basic workup for my reaction involving methyl 2-(bromomethyl)-4-methylbenzoate?

A3: Caution should be exercised when using basic conditions. While a mild inorganic base like sodium bicarbonate can be used to neutralize acid byproducts, strong bases can promote several undesired side reactions:

  • Elimination: Strong, sterically hindered bases can promote the elimination of HBr to form a reactive quinone methide intermediate, which can then polymerize.

  • Hydrolysis: Both the benzylic bromide and the methyl ester are susceptible to base-catalyzed hydrolysis.[1][2]

  • Self-condensation/Polymerization: In the presence of a strong base, the compound can undergo self-condensation where one molecule acts as a nucleophile (after deprotonation of the methyl group) and another as an electrophile.

If a basic workup is necessary, it is advisable to use a weak, non-nucleophilic base and to keep the exposure time to a minimum.

Q4: Is methyl 2-(bromomethyl)-4-methylbenzoate sensitive to light or heat?

A4: Yes, both light and heat can promote the decomposition of benzylic bromides.

  • Photodecomposition: Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating a benzylic radical.[3][4] This radical can then participate in a variety of undesired side reactions, including dimerization or reaction with solvents.

  • Thermal Decomposition: While the compound is relatively stable at room temperature, elevated temperatures can accelerate the rate of decomposition through hydrolysis, elimination, and other pathways. It is recommended to store the compound in a cool, dark place and to run reactions at the lowest effective temperature.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Nucleophilic Substitution Product

You are attempting to perform a nucleophilic substitution on the benzylic bromide, but you are observing a low yield of your desired product and a significant amount of starting material remains, or multiple unexpected products are formed.

Potential Cause Explanation Recommended Solution
Degraded Starting Material The methyl 2-(bromomethyl)-4-methylbenzoate has hydrolyzed to the corresponding alcohol, which is unreactive under typical nucleophilic substitution conditions.Verify the purity of your starting material by ¹H NMR or GC-MS. If significant hydrolysis has occurred, consider purifying the material or obtaining a fresh batch.
Presence of Water in the Reaction Trace amounts of water can hydrolyze the starting material or the product, reducing the yield.Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
Inappropriate Solvent For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. Polar protic solvents (e.g., alcohols, water) can solvate the nucleophile, reducing its reactivity, and may favor SN1 reactions which can be prone to side reactions.Choose a solvent that is appropriate for the desired reaction mechanism. If using an alcoholic solvent, be aware of the potential for ether formation as a side product.
Incorrect Base If your nucleophile requires deprotonation, the base may be too weak, too sterically hindered, or it may be promoting elimination.For SN2 reactions with weakly acidic nucleophiles, use a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA). Avoid strong, bulky bases like potassium tert-butoxide, which favor elimination.
Low Reaction Temperature The reaction may be too slow at the chosen temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be mindful that higher temperatures can also increase the rate of decomposition.

To effectively troubleshoot your reaction, it is essential to monitor its progress. Thin-layer chromatography (TLC) is a quick and effective method for this.

Protocol for TLC Monitoring:

  • Prepare your TLC plate: Use a silica gel plate.

  • Spot the plate: Apply small spots of your starting material, your reaction mixture at different time points, and a co-spot (a mixture of starting material and reaction mixture).

  • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the components.

  • Visualize the spots: Use a UV lamp to visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot will indicate that the reaction is proceeding.

G cluster_0 Initiation cluster_1 Propagation (Self-Condensation) cluster_2 Further Propagation A Methyl 2-(bromomethyl)-4-methylbenzoate C Substitution Product A->C S-N-2 B Nucleophile (Nu-) B->C E Dimer C->E Nucleophilic Attack D Another Molecule of Starting Material D->E F Trimer/Oligomer E->F ... DecompositionPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_substitution Nucleophilic Substitution start Methyl 2-(bromomethyl)-4-methylbenzoate hydrolysis_product Methyl 2-(hydroxymethyl)-4-methylbenzoate start->hydrolysis_product H2O elimination_product Quinone Methide Intermediate start->elimination_product Strong Base ether_product Benzylic Ether (e.g., from alcohol solvent) start->ether_product ROH (Solvent) other_sub_product Other Substitution Products start->other_sub_product Nu- further_hydrolysis 2-(Hydroxymethyl)-4-methylbenzoic acid hydrolysis_product->further_hydrolysis Ester Hydrolysis (Acid/Base) polymer Polymer elimination_product->polymer Polymerization

References

How to prevent self-reaction of 2-Bromomethyl-4-methyl-benzoic acid methyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing and Troubleshooting Self-Reaction

Welcome to the technical support guide for 2-Bromomethyl-4-methyl-benzoic acid methyl ester. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but reactive building block. As a Senior Application Scientist, my goal is to provide you with the in-depth technical knowledge and field-proven protocols necessary to ensure the stability and efficacy of this reagent in your experiments.

This compound is a highly useful intermediate in organic synthesis, prized for its bifunctional nature which allows for diverse molecular elaborations.[1][2] However, the presence of a reactive benzylic bromide moiety makes it susceptible to self-reaction, primarily through intermolecular Friedel-Crafts alkylation, leading to oligomerization and decomposition.[3][4] This guide provides a comprehensive framework for preventing this degradation, ensuring the integrity of your starting material and the success of your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing immediate, actionable advice.

Q: My freshly synthesized or newly opened bottle of this compound has a yellow or brown tint. Is it still usable?

A: A color change from colorless or white to yellow/brown is a primary indicator of decomposition. This is often caused by the formation of HBr gas, which can result from exposure to moisture, and subsequent acid-catalyzed oligomerization.[5][6] The colored byproducts are poly-benzylated aromatic compounds.

  • Immediate Action: Before use, assess the purity via TLC or ¹H NMR. If minor impurities are detected, you may be able to purify the material by rapid recrystallization from a non-polar solvent like hexane, ensuring all equipment is scrupulously dry.[7] However, if significant degradation has occurred (multiple spots on TLC, complex NMR), it is highly recommended to discard the reagent and synthesize or procure a fresh batch to avoid introducing impurities and ensure reaction stoichiometry.

Q: My reaction yield is significantly lower than expected, and I'm isolating a sticky, insoluble material along with my product. What went wrong?

A: This is a classic sign that the reagent has undergone self-reaction either in the storage container or during your experiment. The sticky material is likely the polymeric byproduct of self-alkylation.

  • Causality Check:

    • Reaction Temperature: Did your reaction require elevated temperatures? Heat accelerates the rate of self-reaction.

    • Solvent Purity: Were your solvents anhydrous? Trace moisture can hydrolyze the benzylic bromide, generating catalytic amounts of HBr.[8]

    • Acidic/Lewis Acidic Conditions: Does your reaction mixture contain any acidic reagents or impurities? Even trace amounts can initiate catastrophic decomposition.

  • Preventative Strategy: For future reactions, add the ester solution slowly to the reaction mixture at a low temperature (e.g., 0 °C or below) to maintain a low instantaneous concentration. Ensure all solvents and reagents are rigorously dried and deoxygenated. If the reaction is compatible, consider adding a non-nucleophilic, sterically hindered base (e.g., 2,6-di-tert-butylpyridine) to scavenge any adventitious acid.

Q: My NMR analysis of the stored reagent shows a diminished signal for the -CH₂Br protons (~4.5-4.9 ppm) and the appearance of new, complex signals in the aromatic and methylene regions. How do I interpret this?

A: This NMR data confirms self-reaction. The benzylic bromide protons of the starting material are consumed and replaced by new methylene bridge protons (-CH₂-) connecting aromatic rings, which appear in a different region of the spectrum. The complex aromatic signals arise from the varied electronic environments of the protons on the resulting oligomers. The material is no longer suitable for most applications and should be discarded.

Frequently Asked Questions (FAQs)

This section provides a deeper understanding of the science behind the instability of this compound.

Q: What is the primary chemical mechanism behind the self-reaction?

A: The dominant degradation pathway is an intermolecular Friedel-Crafts alkylation. The electrophilic benzylic carbon of one molecule is attacked by the electron-rich aromatic ring of another. This reaction is strongly catalyzed by trace amounts of acid (HBr), which can form upon exposure to moisture, or by other Lewis acidic impurities.[5][6] The resulting dimer is also a benzylic bromide and can react further, leading to the formation of oligomers or polymers.

Q: What are the scientifically validated, optimal storage conditions for this compound?

A: To maximize shelf-life, the compound must be protected from the key degradation triggers: heat, light, and moisture.[9]

  • Temperature: Store at low temperatures, ideally in a freezer at -20°C.

  • Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Container: Use an amber glass vial with a tightly sealed cap containing a PTFE liner to prevent moisture ingress and light exposure.[5]

Q: Can chemical stabilizers be added to prolong the shelf-life of the reagent?

A: Yes, for long-term storage, the addition of a stabilizer can be effective.

  • Acid Scavengers: A small amount (0.01-0.1% by weight) of a non-nucleophilic, sterically hindered amine, such as di-2-ethylhexylamine or triethylamine, can be added to neutralize any HBr that may form.[10]

  • Molecular Sieves: Adding a few pellets of activated 3Å or 4Å molecular sieves to the storage container can help scavenge trace moisture. Ensure the sieves are properly activated (heated under vacuum) before use.

Q: Which solvents should be used or avoided when working with this reagent?

A: The choice of solvent is critical to prevent premature decomposition.

  • Recommended: Anhydrous, non-polar, aprotic solvents are best. Examples include Toluene, Hexanes, and Dichloromethane (ensure it is neutral and dry).

  • To Be Avoided:

    • Protic Solvents (e.g., alcohols, water): Can lead to solvolysis and generation of HBr.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): Can promote S_N2 side reactions if nucleophiles are present.

    • Ethereal Solvents (e.g., THF, Diethyl Ether): Use with caution. While generally compatible, they can contain peroxide impurities if not properly purified and stored, which could initiate radical side reactions.

Experimental Protocols
Protocol 1: Recommended Storage of this compound
  • Purification: Ensure the material is of the highest possible purity before storage. If necessary, recrystallize from anhydrous hexane.

  • Aliquotting: Divide the pure compound into several small, single-use aliquots in separate amber glass vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

  • Inerting: For each vial, flush the headspace thoroughly with dry argon or nitrogen for 1-2 minutes.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap and neck junction with Parafilm®.

  • Storage: Place the sealed vials in a secondary container and store in a freezer at ≤ -20°C.

Protocol 2: General Handling Procedure for Reactions
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

  • Atmosphere: Maintain a positive pressure of dry argon or nitrogen throughout the entire experimental setup.

  • Reagent Preparation:

    • Remove a single-use vial of the ester from the freezer and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture.

    • Prepare a solution of the ester in a recommended anhydrous solvent (e.g., toluene) using a syringe under an inert atmosphere.

  • Reaction Addition: Add the ester solution dropwise to the cooled (e.g., 0 °C) reaction mixture via a syringe or an addition funnel. This prevents localized heating and high concentrations of the reactive reagent.

  • Quenching: Upon reaction completion, quench the reaction appropriately, often with a weak base or aqueous solution, to neutralize any acidic species.

Visualizations & Data

Diagrams

SelfReaction cluster_initiation Initiation (Trace H₂O) cluster_propagation Propagation (Polymerization) S1 R-CH₂Br HBr HBr (Catalyst) S1->HBr H2O H₂O H2O->HBr S2 R-CH₂Br (Molecule 1) Dimer Dimer + HBr S2->Dimer + Molecule 2 S3 Aromatic Ring (Molecule 2) S3->Dimer Polymer Oligomer / Polymer Dimer->Polymer + More Monomer HBr_cat HBr HBr_cat->S2 activates

Caption: Acid-catalyzed self-reaction pathway of the ester.

PreventionWorkflow Start Handling the Reagent CheckPurity Assess Purity (Color, TLC, NMR) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify (e.g., Recrystallization) IsPure->Purify No Use Proceed to Reaction IsPure->Use Yes Purify->Use Store Store for Later Use Use->Store If Leftover StorageProtocol Follow Storage Protocol: - Aliquot - Inert Atmosphere - Seal Tightly - Store at -20°C Store->StorageProtocol

Caption: Decision workflow for handling and storage.

Summary of Handling & Storage Parameters
ParameterRecommendationRationale
Storage Temperature ≤ -20°C (Freezer)Slows the kinetic rate of decomposition reactions.
Atmosphere Dry Argon or NitrogenPrevents hydrolysis to HBr and potential oxidation.[5]
Light Exposure Store in amber vialsPrevents light-induced radical decomposition pathways.[9]
Compatible Solvents Anhydrous Toluene, Hexanes, CH₂Cl₂Aprotic, non-polar solvents minimize solvolysis and side reactions.
Incompatible Solvents Alcohols, Water, DMF, DMSOCan cause solvolysis, generate acid, or promote unwanted nucleophilic substitution.
Optional Stabilizer 0.01-0.1% Di-2-ethylhexylamineActs as an acid scavenger to neutralize catalytic HBr.[10]

References

Identifying and removing impurities from methyl 2-(bromomethyl)-4-methylbenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-(bromomethyl)-4-methylbenzoate

A Senior Application Scientist's Guide to Impurity Identification and Removal

Welcome to the technical support center for methyl 2-(bromomethyl)-4-methylbenzoate (M2B4MB). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Purity is paramount for successful downstream applications, and this document provides in-depth, field-proven insights into identifying, mitigating, and removing common impurities encountered during its synthesis and handling.

Section 1: The Genesis of Impurities – A Proactive Approach

Understanding the origin of impurities is the first step toward preventing their formation. The most common synthetic route to methyl 2-(bromomethyl)-4-methylbenzoate is the radical bromination of methyl 2,4-dimethylbenzoate, typically using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[1][2] This process, known as the Wohl-Ziegler reaction, is highly effective but can lead to several predictable side products.[3]

G SM Methyl 2,4-dimethylbenzoate (Starting Material) Reaction Radical Bromination (NBS, Initiator, hv/Δ) SM->Reaction Incomplete reaction Product Methyl 2-(bromomethyl)-4-methylbenzoate (Desired Product) Reaction->Product Desired Pathway Impurity1 Unreacted Starting Material Reaction->Impurity1 Impurity2 Methyl 2,4-bis(bromomethyl)benzoate (Over-bromination) Reaction->Impurity2 Excess NBS or prolonged reaction Impurity4 Succinimide (NBS By-product) Reaction->Impurity4 Stoichiometric by-product Impurity3 Methyl 2-(hydroxymethyl)-4-methylbenzoate (Hydrolysis) Product->Impurity3 Presence of H₂O (workup/storage)

Caption: Impurity formation pathways during M2B4MB synthesis.

FAQ: Proactive Impurity Control

Q1: What are the primary impurities I should anticipate in my crude M2B4MB?

A1: You should expect one or more of the following:

  • Unreacted Starting Material (Methyl 2,4-dimethylbenzoate): The most common impurity, resulting from an incomplete reaction.

  • Over-bromination Product (Methyl 2,4-bis(bromomethyl)benzoate): Formed when the second benzylic methyl group is also brominated. This is more likely with excess NBS or extended reaction times.[3]

  • Hydrolysis Product (Methyl 2-(hydroxymethyl)-4-methylbenzoate): Benzyl bromides are lachrymatory and reactive, readily hydrolyzing in the presence of water.[4][5] This can occur during aqueous workup or improper storage.

  • NBS By-products: Succinimide is the primary by-product from the reaction. If your NBS is old or impure, it may contain bromine (Br₂), which can lead to other side reactions like aromatic ring bromination.[6][7]

Q2: How can I adjust my synthetic protocol to minimize these impurities from the start?

A2:

  • Use High-Purity Reagents: Old NBS often has a yellow or brown tint due to liberated bromine.[6] This free bromine can lead to undesired electrophilic aromatic substitution. It is highly recommended to recrystallize NBS from water if it is not pure white.[2][8]

  • Control Stoichiometry: Use a slight excess, but not a large excess, of NBS (e.g., 1.05-1.1 equivalents). This ensures the consumption of the starting material without promoting excessive di-bromination.

  • Maintain Anhydrous Conditions: The reaction solvent (e.g., CCl₄, chlorobenzene) must be anhydrous to prevent premature hydrolysis of the product.[6] Perform the reaction under an inert atmosphere (N₂ or Ar).

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Stop the reaction as soon as the starting material is no longer visible to prevent the formation of the di-brominated product.

Section 2: Identification and Characterization of Impurities

Accurate identification is critical for choosing the correct purification strategy. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provides a comprehensive purity profile.

FAQ: Analytical Techniques

Q1: How can I use ¹H NMR to identify and quantify impurities in my product?

A1: ¹H NMR is the most powerful tool for this analysis. The chemical shifts of the benzylic protons are highly diagnostic.

CompoundKey ¹H NMR Signal (CDCl₃, ppm)Rationale
Product (M2B4MB) ~4.85 (s, 2H, -CH₂Br) Singlet for the bromomethyl group.[9][10]
Starting Material~2.60 (s, 3H, Ar-CH₃) & ~2.40 (s, 3H, Ar-CH₃)Two distinct methyl singlets; absence of the ~4.85 ppm signal.
Over-bromination~4.85 (s, 2H, -CH₂Br) & ~4.50 (s, 2H, -CH₂Br)Two distinct bromomethyl singlets; absence of the Ar-CH₃ signal.
Hydrolysis Product~4.75 (s, 2H, -CH₂OH)Singlet for the hydroxymethyl group, often slightly upfield from the bromo-analogue. An exchangeable -OH peak will also be present.

Scientist's Note: Integration is key. By comparing the integral of the product's -CH₂Br peak (~4.85 ppm) to the integrals of impurity-specific peaks (e.g., the starting material's methyl peaks), you can accurately determine the relative molar ratios and assess the purity of your crude material.

Q2: When is GC-MS a necessary analytical tool?

A2: GC-MS is invaluable for detecting trace-level impurities that may not be easily quantifiable by NMR.[11] It is particularly useful when:

  • You need to detect impurities below the ~1% level, which is crucial in pharmaceutical development for controlling potentially genotoxic impurities.[12]

  • You observe an unknown peak in the NMR and need mass data to propose a structure.

  • You need to confirm the absence of volatile starting materials or low-boiling side products.

Q3: My crude product is a persistent oil and fails to crystallize, even after removing all solvent. What's the likely cause?

A3: This is a classic sign of significant impurities.[13] Even small amounts of structurally similar molecules, like the starting material or the over-brominated product, can disrupt the crystal lattice formation of the desired compound. An oily product is a strong indicator that column chromatography will be necessary for purification.

Section 3: Troubleshooting and Purification Protocols

A systematic approach to purification is essential for obtaining high-purity M2B4MB. The following workflow and protocols address the most common purification challenges.

G Start Crude Reaction Mixture Workup Aqueous Workup (Filter Succinimide, Wash with NaHSO₃, NaHCO₃, Brine) Start->Workup Analyze1 Analyze by TLC/NMR Workup->Analyze1 IsSolid Is Product a Solid and >90% Pure? Analyze1->IsSolid Recryst Protocol 1: Recrystallization IsSolid->Recryst Yes Column Protocol 2: Silica Gel Column Chromatography IsSolid->Column No (Oily or Impure) Pure Pure M2B4MB Recryst->Pure Analyze2 Analyze Fractions Column->Analyze2 Analyze2->Pure Combine Pure Fractions

Caption: General purification workflow for M2B4MB.

FAQ: Purification Protocols

Q1: What is the standard workup procedure to perform before purification?

A1: A robust aqueous workup is critical for removing the bulk of reagent-based impurities.

Protocol: Standard Aqueous Workup

  • Cool & Filter: Cool the reaction mixture to room temperature. The succinimide by-product will precipitate. Remove it by vacuum filtration.

  • Dilute: Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Quench: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bisulfite (NaHSO₃) solution to remove any residual Br₂.[14][15]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic by-products.[13][16]

    • Brine (saturated aqueous NaCl) to remove the bulk of the water.[13]

  • Dry & Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Q2: My product is a solid but contains minor impurities. How do I perform a recrystallization?

A2: Recrystallization is an excellent technique for removing small amounts of impurities when your crude product is mostly pure and solid.

Protocol 1: Recrystallization of M2B4MB

  • Solvent Selection: The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold. A common and effective system is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like diethyl ether or ethyl acetate.[17][18]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., ethyl acetate) to dissolve the solid at reflux temperature.

  • Crystallization: Slowly add the hot non-polar solvent (e.g., heptane) until the solution becomes slightly turbid. If necessary, add a drop or two of the polar solvent to redissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold non-polar solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Q3: My product is an oil or is heavily contaminated. How do I set up a silica gel column?

A3: Column chromatography is the most powerful method for separating the product from both more and less polar impurities.[13][19]

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude oil in the minimum amount of dichloromethane or the eluent. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Rationale: The non-polar starting material will elute first. The desired product, being slightly more polar, will elute next. The highly polar hydrolysis product and baseline impurities will remain on the column.[19]

  • Monitoring: Collect fractions and monitor them by TLC. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC and confirmed by ¹H NMR) and concentrate under reduced pressure.

Q4: How should I store the purified methyl 2-(bromomethyl)-4-methylbenzoate?

A4: This compound is a lachrymator and is sensitive to moisture.[16][20] For long-term stability, store the purified product in a tightly sealed container under an inert atmosphere (N₂ or Ar) at low temperatures (2-8 °C).[21]

References

Technical Support Center: Safe Handling and Disposal of 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Bromomethyl-4-methyl-benzoic acid methyl ester (CAS No. 622847-32-9). The information is structured to address practical questions and troubleshoot common issues encountered during laboratory use, ensuring both experimental integrity and personnel safety.

Frequently Asked Questions (FAQs)

This section covers fundamental safety and handling questions.

Q1: What are the primary hazards associated with this compound?

A: While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available, its structural class—brominated aromatic esters—presents known hazards. Based on data from closely related compounds, it should be handled as a substance that is corrosive and causes severe skin burns and eye damage [1][2]. It is also likely to be harmful if swallowed or inhaled and may cause respiratory irritation[3][4]. Many similar compounds are also classified as lachrymators, meaning they are tear-inducing agents[2][5].

Summary of Potential Hazards:

  • Skin Contact: Causes severe skin burns and irritation.

  • Eye Contact: Causes serious eye damage, potentially leading to irreversible harm[2].

  • Inhalation: May cause respiratory tract irritation[6][7]. Avoid breathing dust[8].

  • Ingestion: Harmful if swallowed[2][3]. Can cause severe damage to delicate tissues[2].

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is critical. The causality behind each choice is to create a complete barrier against exposure.

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne dust particles from causing severe eye damage[9][10].
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can cause severe burns. Gloves must be inspected before use and disposed of properly after handling[4][11].
Body Protection A chemically resistant lab coat or apron.Protects skin and personal clothing from contamination. All contaminated clothing should be removed immediately[9].
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates.Required when working outside of a fume hood, if dust is generated, or if ventilation is inadequate[2][4][9].

This multi-layered approach ensures that all potential routes of exposure are blocked, which is a self-validating system for safe handling.

Q3: What are the proper storage conditions for this compound?

A: Proper storage is essential for maintaining the chemical's integrity and preventing accidents.

  • Container: Keep the container tightly closed to prevent exposure to moisture and air[10].

  • Environment: Store in a cool, dry, and well-ventilated area[2][12]. Some related compounds specify storage under an inert gas to protect from moisture.

  • Security: The storage area should be locked up to restrict access to authorized personnel only[13].

  • Incompatibilities: Store separately from strong oxidizing agents and strong bases, as these can cause vigorous and potentially hazardous reactions[9][14].

Q4: What should I do in the event of an accidental exposure?

A: Immediate and correct first aid is critical. The following protocols are based on guidelines for corrosive organic halides[2][9][15].

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[9][15]. Seek immediate medical attention[2].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][9].

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Call a poison control center or doctor immediately[2].

  • Ingestion: Do NOT induce vomiting[2]. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person[4]. Seek immediate medical attention[2][13].

Troubleshooting Guides

This section provides step-by-step solutions for specific issues you may encounter during your experiments.

Problem 1: I've spilled a small amount of the solid compound on my lab bench.

Solution: Do not panic. Follow this systematic spill cleanup protocol to manage the situation safely.

  • Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the chemical fume hood is operational or that the area has adequate ventilation[4][10].

  • Don Full PPE: Before approaching the spill, put on all required PPE as detailed in the FAQ section (goggles, face shield, gloves, lab coat).

  • Contain and Clean:

    • Do NOT dry sweep, as this can generate airborne dust[4].

    • Gently cover the spill with an inert absorbent material like sand or vermiculite[16].

    • Carefully scoop or sweep up the material and place it into a clearly labeled, sealable container for hazardous waste disposal[4][15].

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol). Collect the cloth and any contaminated materials in the same hazardous waste container.

    • Wash the area with soap and water.

  • Dispose: Ensure the waste container is properly sealed and labeled for disposal as halogenated organic waste. Follow your institution's specific waste disposal procedures[9].

Below is a workflow diagram for this process.

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup Alert Alert Personnel & Isolate Area Ventilate Ensure Proper Ventilation Alert->Ventilate Secure Scene Don_PPE Don Full PPE Ventilate->Don_PPE Ensure Safety Contain Cover with Inert Absorbent Don_PPE->Contain Approach Spill Collect Collect Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Surface Collect->Decontaminate Dispose Seal & Label Waste Decontaminate->Dispose Report Report Incident (as required) Dispose->Report

Caption: Workflow for small chemical spill response.

Problem 2: How do I properly dispose of waste containing this chemical?

Solution: Disposal must be handled with extreme care, as brominated organic compounds are considered hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

  • Never dispose of down the drain. This chemical is not suitable for sewer disposal[10][17].

  • Segregate Your Waste: Maintain a designated, clearly labeled waste container for "Halogenated Organic Waste"[18]. This is crucial because halogenated waste often requires different disposal methods (like high-temperature incineration) than non-halogenated waste[19][20].

  • Waste Types:

    • Solid Waste: Unused or contaminated solid this compound.

    • Liquid Waste: Any solvents used for dissolving the compound or for cleaning contaminated glassware.

    • Contaminated Labware: Disposable items like gloves, weighing paper, and pipette tips that have come into contact with the chemical.

  • Engage Professionals: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company[9]. They are equipped to handle and treat or incinerate the material in accordance with local and national regulations[19].

This decision pathway helps ensure compliant disposal.

Waste_Disposal_Pathway Start Waste Generated Is_Halogenated Does waste contain This compound? Start->Is_Halogenated Halogenated_Waste Place in 'Halogenated Organic Waste' Container Is_Halogenated->Halogenated_Waste Yes Non_Halogenated_Waste Follow standard procedure for 'Non-Halogenated Waste' Is_Halogenated->Non_Halogenated_Waste No EHS_Disposal Arrange for pickup by licensed waste disposal service (EHS) Halogenated_Waste->EHS_Disposal

Caption: Decision pathway for chemical waste segregation.

Problem 3: My glassware is contaminated. How do I decontaminate it for reuse?

Solution: Proper decontamination prevents unwanted side reactions in future experiments and ensures safety.

  • Pre-Rinse in a Fume Hood: Perform all initial rinsing inside a certified chemical fume hood.

  • Solvent Rinse: Rinse the glassware three times with a small amount of a suitable organic solvent, such as acetone or ethanol. This dissolves and removes the bulk of the organic residue.

  • Collect Rinse: Every rinse must be collected and disposed of in the "Halogenated Organic Waste" container[18].

  • Standard Washing: After the solvent rinses, the glassware can be washed using standard laboratory detergents and water.

  • Final Rinse and Dry: Perform a final rinse with deionized water and allow the glassware to dry completely before reuse.

References

Technical Support Center: Troubleshooting Reactions with Methyl 2-(bromomethyl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with reactions involving methyl 2-(bromomethyl)-4-methylbenzoate. Instead of a generic protocol, this document functions as a dynamic troubleshooting resource, addressing common failure points in a direct question-and-answer format. Our goal is to explain the causality behind these issues and provide logical, field-proven solutions.

FAQ 1: My reaction shows no consumption of starting material. What are the primary factors to investigate?

This is a common and frustrating issue. When your Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows only your starting electrophile, the root cause often lies in either the integrity of your reagents or insufficient activation energy.

A. Integrity of Methyl 2-(bromomethyl)-4-methylbenzoate

Benzylic bromides are highly reactive intermediates and can be susceptible to degradation, especially if not handled or stored correctly.[1][2]

  • Hydrolysis: The primary degradation pathway is hydrolysis. Trace amounts of water in your solvent or reagents can convert the benzylic bromide to the corresponding benzylic alcohol, which is unreactive under typical nucleophilic substitution conditions.

  • Storage: This reagent should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a desiccator to prevent moisture exposure.

B. Nucleophile and Base Activity

  • Nucleophile Strength: Is your nucleophile strong enough for the intended reaction? While benzylic bromides are reactive, a very weak nucleophile may still require forcing conditions.

  • Incomplete Deprotonation: If your protocol involves deprotonating a nucleophile (e.g., an alcohol or amine) before addition, incomplete deprotonation is a frequent culprit. This leaves you with a low concentration of the active nucleophile.[3] Ensure your base is strong enough and that you are using anhydrous conditions.

Troubleshooting Workflow: No Reaction

Below is a logical workflow to diagnose a stalled reaction.

start Reaction Stalled (No SM Consumption) check_sm Verify Starting Material (SM) Integrity (¹H NMR, TLC) start->check_sm sm_ok SM is Clean check_sm->sm_ok Pass sm_bad SM is Degraded (e.g., shows benzyl alcohol) check_sm->sm_bad Fail check_conditions Review Reaction Conditions sm_ok->check_conditions re_purify Action: Re-purify or acquire fresh SM sm_bad->re_purify base_issue Is the base strong enough? Is it fresh? check_conditions->base_issue solvent_issue Is the solvent anhydrous? check_conditions->solvent_issue temp_issue Is the temperature sufficient? check_conditions->temp_issue optimize_base Action: Use stronger base (e.g., NaH, LDA) or titrate base base_issue->optimize_base dry_solvent Action: Use freshly distilled or dried solvent solvent_issue->dry_solvent increase_temp Action: Incrementally increase temperature temp_issue->increase_temp

Caption: Troubleshooting flowchart for a stalled reaction.

FAQ 2: My reaction is messy, with low yield of the desired product and multiple byproducts. What's going wrong?

A messy reaction profile points towards competing reaction pathways. With benzylic halides, the primary competition is between substitution (SN1/SN2) and elimination (E1/E2). Furthermore, the ester functional group on your specific molecule introduces another potential side reaction.

A. The Substitution vs. Elimination Balance

Benzylic halides readily undergo both substitution and elimination.

  • SN2 (Desired for many applications): Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, Acetone).[4]

  • E2 (Elimination): Favored by strong, sterically hindered bases (e.g., t-BuOK) or high temperatures. If your nucleophile is also a strong base, elimination can become a major pathway.[5]

  • SN1/E1: These pathways proceed through a resonance-stabilized benzylic carbocation. They are favored by polar protic solvents (e.g., ethanol, water), weak nucleophiles/bases, and heat.[6]

B. Hydrolysis of the Methyl Ester

The methyl ester group is generally stable, but it can be hydrolyzed to the corresponding carboxylic acid under strongly basic (saponification) or acidic conditions, especially if heated for prolonged periods.[7][8] If your nucleophile is an alkoxide or hydroxide, or if you are using a strong base like NaOH or KOH, you risk cleaving your ester.

C. Self-Condensation/Dimerization

In the presence of a strong base, a portion of the starting material could potentially undergo elimination to form a reactive intermediate, which could then react with another molecule of the starting material. More commonly, if the intended nucleophile is not reactive enough, the base may react with the starting material itself.

Visualizing Competing Pathways

The key to improving yield is to select conditions that favor one pathway over the others.

cluster_sub Substitution (Desired) cluster_elim Elimination cluster_other Other Side Reactions SM Methyl 2-(bromomethyl) -4-methylbenzoate SN2 SN2 Product SM->SN2 Strong, non-bulky Nu: Polar Aprotic Solvent SN1 SN1 Product SM->SN1 Weak Nu: Polar Protic Solvent E2 E2 Product (Alkene) SM->E2 Strong, bulky base High Temp. E1 E1 Product (Alkene) SM->E1 Weak base High Temp. Hydrolysis Ester Hydrolysis Product SM->Hydrolysis Strong Base (e.g., OH⁻) or Acid + H₂O, Heat

Caption: Competing reaction pathways for the substrate.

FAQ 3: Why is this specific electrophile, methyl 2-(bromomethyl)-4-methylbenzoate, so challenging to work with?

The difficulty arises from the specific substitution pattern on the aromatic ring. The methyl ester group is positioned ortho to the reactive bromomethyl group. This creates significant steric hindrance .

The Causality of Steric Hindrance

In an SN2 reaction, the nucleophile must attack the electrophilic carbon from the "backside," 180 degrees opposite the leaving group (the bromide).[9]

  • Bulky Ortho Group: The methyl ester group (-CO₂Me) is sterically bulky.

  • Blocked Trajectory: It physically obstructs the path of the incoming nucleophile, making a successful backside attack difficult. This significantly slows down the rate of SN2 reactions.[4][10][11]

  • Increased Activation Energy: The steric clash between the nucleophile and the ortho-ester group in the transition state raises the activation energy of the reaction, making it less favorable.[12]

This steric hindrance is the single most important factor to consider when designing a reaction for this molecule. It often means that standard SN2 conditions that work for simpler benzyl bromides will fail or be extremely slow.

Caption: Steric hindrance from the ortho-ester group impeding Sₙ2 attack.

FAQ 4: How can I optimize my conditions to favor nucleophilic substitution and overcome these challenges?

Optimization requires a multi-faceted approach that considers the solvent, base, nucleophile, and temperature to mitigate the issues of steric hindrance and competing side reactions.

Data-Driven Reagent Selection
FactorRecommendation for this SubstrateRationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile) These solvents stabilize the SN2 transition state without solvating the nucleophile excessively, maximizing its reactivity.[4] Avoid polar protic solvents (alcohols) which can act as competing nucleophiles and promote SN1/E1 pathways.
Base Mild, Non-Nucleophilic Carbonate Bases (K₂CO₃, Cs₂CO₃) These are generally strong enough to deprotonate common nucleophiles (phenols, some amines) but are less likely to induce E2 elimination compared to alkoxides or hydroxides.[13] For C-alkylation, a stronger base like NaH may be needed, but temperature must be carefully controlled.
Nucleophile Smaller is Better To overcome steric hindrance, use the smallest possible nucleophile that meets your synthetic goal. For example, methoxide is better than tert-butoxide.
Temperature Start at Room Temperature, Heat Judiciously Higher temperatures can help overcome the activation energy barrier caused by steric hindrance, but will also increase the rate of elimination and other side reactions.[3] Monitor the reaction by TLC/LC-MS as you slowly increase the heat (e.g., to 40-60 °C).
Additives Consider Catalytic Sodium or Potassium Iodide Adding a catalytic amount of NaI or KI can perform an in situ Finkelstein reaction, converting the benzylic bromide to the more reactive benzylic iodide. The C-I bond is weaker and iodide is a better leaving group, which can accelerate the SN2 reaction.
Experimental Protocols

Here are two validated protocols designed to address the specific challenges of this substrate.

Protocol 1: Optimized SN2 Reaction for O- or N-Alkylation

This protocol uses a mild base and a polar aprotic solvent to minimize elimination while maximizing the chances of substitution.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your nucleophile (1.0 eq.) and anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Add powdered potassium carbonate (K₂CO₃, 1.5 eq.). Stir the suspension vigorously at room temperature for 30 minutes.

  • Electrophile Addition: Dissolve methyl 2-(bromomethyl)-4-methylbenzoate (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours.

  • Heating (If Necessary): If no significant conversion is observed after 8-12 hours, slowly warm the reaction to 40-50 °C and continue to monitor.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Quality Control of Methyl 2-(bromomethyl)-4-methylbenzoate via ¹H NMR

Before starting any reaction, verify the integrity of your electrophile.

  • Sample Prep: Dissolve a small sample (5-10 mg) of your methyl 2-(bromomethyl)-4-methylbenzoate in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Signal: Look for the characteristic singlet for the benzylic protons (-CH₂Br), which should appear around 4.5-4.9 ppm.

    • Degradation Signal: The primary impurity is the corresponding benzyl alcohol. Look for a singlet for its -CH₂OH protons around 4.7-5.0 ppm and a broad singlet for the -OH proton. The presence of a significant peak for the alcohol indicates degradation.

    • Purity: Integrate the benzylic bromide peak against the impurity peak to assess purity. If more than 5-10% of the alcohol is present, the reagent should be purified or replaced.

References

Technical Support Center: Optimizing Alkylation Reactions with 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions utilizing 2-Bromomethyl-4-methyl-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction: The Criticality of Optimized Alkylation

Alkylation with this compound is a key transformation in the synthesis of a variety of target molecules in medicinal chemistry and materials science.[1][2] The benzylic bromide functionality makes it a reactive electrophile for nucleophilic substitution reactions.[3] However, achieving high yields and purity can be challenging due to competing side reactions. This guide will provide a systematic approach to selecting the optimal base and solvent for your specific nucleophile, along with troubleshooting strategies for common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the alkylation of this compound.

FAQ 1: I am observing low to no product formation. What are the likely causes and how can I fix it?

Low or no yield is a frequent issue that can often be traced back to several key factors.

Troubleshooting Guide:

  • Assess Nucleophile Reactivity: Weak nucleophiles will react slowly.

    • Explanation: The rate of an Sₙ2 reaction is directly dependent on the strength of the nucleophile.[4]

    • Solution: If using a weak nucleophile, you may need to increase the reaction temperature. However, be cautious as higher temperatures can promote side reactions.[5] Alternatively, a stronger base may be required to fully deprotonate a pro-nucleophile, thereby increasing its nucleophilicity.

  • Verify Base Strength and Stoichiometry: In cases where the nucleophile is generated in situ by deprotonation (e.g., from an alcohol, thiol, or amine), incomplete deprotonation is a common culprit.

    • Explanation: The chosen base must be strong enough to completely deprotonate the nucleophile precursor. An equilibrium between the protonated and deprotonated nucleophile will result in a lower concentration of the active nucleophile.

    • Solution: Switch to a stronger base. For example, if using a carbonate base with an alcohol, consider an alkoxide or a hydride base. Ensure at least a stoichiometric amount of base is used. For less acidic nucleophiles, a strong, non-nucleophilic base like LDA might be necessary.[6][7]

  • Check for Reagent Degradation: this compound, like many benzylic bromides, can be susceptible to decomposition over time.

    • Explanation: Benzylic halides can undergo slow hydrolysis or elimination upon storage, especially if exposed to moisture or light.[5]

    • Solution: Use freshly sourced or purified electrophile. Store the reagent in a cool, dark, and dry environment.

FAQ 2: My reaction is messy, with multiple spots on TLC. What are the common side reactions and how can I suppress them?

The formation of multiple byproducts is a clear indicator of competing reaction pathways.

Troubleshooting Guide:

  • Elimination (E2) Pathway: This is a common side reaction, especially with sterically hindered or strongly basic nucleophiles.[8]

    • Explanation: The base or the nucleophile can abstract a proton from the benzylic position, leading to the formation of an alkene.

    • Solution:

      • Use a less sterically hindered, more nucleophilic base.

      • Employ lower reaction temperatures to favor the Sₙ2 pathway, which has a lower activation energy than the E2 pathway.[5]

      • Choose a polar aprotic solvent, which is known to accelerate Sₙ2 reactions.[4][9]

  • O- vs. C-Alkylation: For enolate nucleophiles, both the oxygen and the carbon can act as the nucleophilic center.

    • Explanation: The solvent can have a significant impact on the ratio of O- to C-alkylation. Protic solvents tend to favor O-alkylation, while polar aprotic solvents generally favor C-alkylation.[10]

    • Solution: To favor the desired C-alkylation, use a polar aprotic solvent such as DMF or DMSO.[8]

  • Dialkylation: If your nucleophile has multiple reactive sites, or if the product of the initial alkylation is also nucleophilic, dialkylation can occur.

    • Explanation: This is particularly common in the alkylation of primary amines, where the resulting secondary amine is often more nucleophilic than the starting primary amine.[11]

    • Solution: Use a large excess of the starting nucleophile relative to the electrophile. This statistical approach increases the probability that the electrophile will react with the starting nucleophile rather than the mono-alkylated product.

Optimizing Your Reaction: A Systematic Approach

The choice of base and solvent is intrinsically linked and must be considered in tandem to achieve optimal results.

Selecting the Right Base

The primary role of the base is to deprotonate the nucleophile precursor. The ideal base should be strong enough to ensure complete deprotonation without promoting side reactions.

Base ClassExamplespKa of Conjugate AcidSuitable NucleophilesPotential Issues
Carbonates K₂CO₃, Cs₂CO₃~10.3Phenols, Thiols, Carboxylic AcidsMay not be strong enough for less acidic nucleophiles.
Alkoxides NaOEt, KOtBu~16-18Alcohols, MalonatesCan act as nucleophiles themselves (transesterification with the methyl ester).[12]
Hydrides NaH, KH~36Alcohols, Thiols, AminesHighly reactive, requires anhydrous conditions.
Amides LDA, NaHMDS~36-38Ketones, Esters, NitrilesVery strong, sterically hindered, non-nucleophilic.[6][7]

Expert Insight: For the alkylation of the ester enolate of this compound itself (a self-condensation), a strong, non-nucleophilic base like LDA is essential to prevent attack at the ester carbonyl.[6] When using an external nucleophile, the pKa of that nucleophile will dictate the required base strength.

The Crucial Role of the Solvent

The solvent not only dissolves the reactants but also plays a critical role in influencing the reaction pathway and rate.[4]

Solvent TypeExamplesPropertiesEffect on Sₙ2 Reactions
Polar Aprotic DMF, DMSO, Acetonitrile, THFHigh dielectric constant, no acidic protonsFavored. Solvates the cation but not the anion, leaving the nucleophile "naked" and highly reactive.[4][9]
Polar Protic Water, Ethanol, MethanolHigh dielectric constant, acidic protonsDisfavored. Solvates both the cation and the anion, creating a "solvent cage" around the nucleophile and reducing its reactivity.[4]
Nonpolar Toluene, HexaneLow dielectric constantGenerally poor for Sₙ2 reactions involving charged nucleophiles due to low solubility.

Authoritative Recommendation: For the Sₙ2 alkylation of this compound, polar aprotic solvents are strongly recommended to maximize the reaction rate and minimize side reactions.[8]

Experimental Protocols

General Protocol for Alkylation with a Phenolic Nucleophile

This protocol provides a general guideline for the alkylation of a phenol using potassium carbonate as the base in DMF.

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Logic Flow

Troubleshooting_Alkylation start Low Yield or Complex Mixture check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_base Is the base strong enough for complete deprotonation? check_nucleophile->check_base Yes increase_temp Increase Temperature check_nucleophile->increase_temp No check_side_reactions Are there signs of E2 elimination? check_base->check_side_reactions Yes stronger_base Use a Stronger Base (e.g., NaH, LDA) check_base->stronger_base No lower_temp Lower Reaction Temperature check_side_reactions->lower_temp Yes aprotic_solvent Use Polar Aprotic Solvent (DMF, DMSO) check_side_reactions->aprotic_solvent Yes success Optimized Reaction increase_temp->success stronger_base->success lower_temp->success aprotic_solvent->success

Caption: A decision-making workflow for troubleshooting common alkylation issues.

Reaction Mechanism: Sₙ2 Pathway

References

Incompatible materials with methyl 2-(bromomethyl)-4-methylbenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for methyl 2-(bromomethyl)-4-methylbenzoate (CAS No. not uniformly available, structure is key). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling, reactivity, and material incompatibilities of this versatile but highly reactive building block. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.

The reactivity of this compound is dominated by the benzylic bromide functional group. This makes it an excellent electrophile for introducing the methyl 2-carboxy-5-methylbenzyl moiety into a target molecule via nucleophilic substitution. However, this same reactivity necessitates a thorough understanding of its incompatibilities to prevent hazardous situations and undesirable side reactions.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common issues and questions encountered during the use of methyl 2-(bromomethyl)-4-methylbenzoate in a practical, question-and-answer format.

Section 1: General Handling, Storage, and Decomposition

Q1: What are the primary hazards associated with methyl 2-(bromomethyl)-4-methylbenzoate and how should I store it?

A1: The primary hazards stem from its nature as a benzylic bromide analogue. It is classified as a lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[1][2][3] It is also harmful if swallowed, inhaled, or comes into contact with skin, causing irritation and potential chemical burns.[4][5][6][7]

Proper storage is critical to maintain its stability and prevent degradation. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[2][4][8][9][10][11] Many benzylic bromides are sensitive to moisture and light, which can cause decomposition.[2][9][11]

Q2: I opened a previously stored bottle of the reagent and noticed a color change and a sharp, acidic smell. Is it still usable?

A2: This is a strong indication of decomposition. Exposure to moisture in the air or improper storage can lead to hydrolysis of the benzylic bromide to the corresponding benzyl alcohol and hydrobromic acid (HBr).[2][9][12] The HBr is a corrosive gas responsible for the sharp, acidic odor. The presence of HBr can interfere with many reactions, particularly those sensitive to acid or involving acid-labile functional groups. We recommend performing a quality check (e.g., NMR spectroscopy) to determine the purity before use. If significant degradation has occurred, safe disposal is the best course of action.

Section 2: Critical Chemical Incompatibilities

The core of safe and effective use lies in understanding what this reagent should not come into contact with, outside of controlled reaction conditions.

G Safe Handling Workflow for Reactive Benzyl Bromides cluster_prep Preparation & Dispensing cluster_use Experimental Use cluster_dispose Disposal receive Receive Reagent inspect Inspect Container (Seal Integrity, Color) receive->inspect store Store Properly (Cool, Dry, Dark) inspect->store dispense Dispense in Fume Hood (PPE) store->dispense reaction Controlled Addition to Reaction Vessel dispense->reaction quench Safe Quenching (e.g., with NaHCO3 soln) reaction->quench dispose Dispose Waste via Licensed Facility quench->dispose

Caption: General laboratory workflow for safely handling methyl 2-(bromomethyl)-4-methylbenzoate.

Q3: What are the most significant chemical classes to avoid mixing with this reagent?

A3: Uncontrolled mixing with several classes of chemicals can lead to hazardous, exothermic reactions. The table below summarizes the key incompatibilities.

Incompatible Material ClassSpecific ExamplesPotential Hazard & Chemical Rationale
Strong Bases Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium methoxide (NaOMe), Potassium tert-butoxide (t-BuOK)Violent Reaction, Elimination, Hydrolysis. Benzylic bromides undergo rapid E2 elimination in the presence of strong, non-nucleophilic bases to form an alkene. With nucleophilic bases (e.g., NaOH), competing SN2 substitution and rapid hydrolysis of the methyl ester group will occur. These reactions are often highly exothermic.[9][12]
Strong Oxidizing Agents Nitrates, Peroxides, Permanganates, PerchloratesFire and/or Explosion. These agents can react violently with the organic material, leading to rapid oxidation that can be explosive. Avoid any contamination.[1][2][8][9][11][12]
Nucleophiles (Uncontrolled) Primary/Secondary Amines, Alcohols, Thiols, AmmoniaVigorous, Exothermic Reaction. While these are often the intended reactants for synthesis, uncontrolled mixing (e.g., adding the bromide too quickly, poor temperature control) can lead to a runaway exothermic reaction due to the high reactivity of the benzylic bromide in SN2 reactions.[9]
Water / Moisture Humid air, wet solvents, aqueous solutions (non-buffered)Decomposition, Corrosion. Slow hydrolysis occurs, forming corrosive hydrobromic acid (HBr) and the corresponding benzyl alcohol. The generated HBr can corrode metal equipment and catalyze unwanted side reactions.[2][9]
Active Metals & Steel Zinc, Magnesium, Mild SteelCorrosion, Flammable Gas. In the presence of moisture, the generated HBr will corrode most metals.[12] Reactive metals can initiate coupling reactions. Reaction with steel can produce hydrogen gas, which is flammable and explosive.[9][12]

Q4: I'm trying to perform a substitution reaction with a delicate amine nucleophile, but I'm getting low yield and a lot of dark, tarry side-product. What's going wrong?

A4: This is a classic troubleshooting scenario. Several factors could be at play:

  • Competing Elimination: Your amine might be acting as a base, promoting the elimination of HBr to form a styrenic byproduct, which can then polymerize to form the tar you're observing.

    • Solution: Use a non-nucleophilic "proton sponge" base (like 2,6-lutidine or diisopropylethylamine) to scavenge the HBr produced during the substitution reaction. This prevents the HBr from protonating your valuable nucleophile and avoids having the nucleophile itself act as the base.

  • Overheating: The substitution reaction is exothermic. If you add the bromide too quickly or fail to cool the reaction, localized heating can cause decomposition and polymerization.

    • Solution: Add the methyl 2-(bromomethyl)-4-methylbenzoate solution dropwise to the cooled solution of your nucleophile. Maintain a constant temperature throughout the addition.

  • Reagent Decomposition: If your starting bromide has degraded (as in Q2), the HBr present is likely protonating your amine, rendering it non-nucleophilic and halting the reaction.

G Primary Incompatibility Reaction Pathways cluster_sub Substitution (SN2) cluster_elim Elimination (E2) cluster_hydro Hydrolysis reagent Methyl 2-(bromomethyl) -4-methylbenzoate nucleophile + Nucleophile (e.g., R-NH2, R-OH) reagent->nucleophile base + Strong Base (e.g., t-BuOK) reagent->base water + Water/Moisture reagent->water sub_product Substitution Product nucleophile->sub_product Desired Path (can be exothermic) elim_product Elimination Product (Alkene) base->elim_product Side Reaction hydro_product Benzyl Alcohol + HBr water->hydro_product Decomposition

Caption: Competing reaction pathways for methyl 2-(bromomethyl)-4-methylbenzoate.

Section 3: Protocols for Safe Handling

Protocol: Safe Quenching of Reactions Containing Residual Methyl 2-(bromomethyl)-4-methylbenzoate

This protocol is designed to safely neutralize any unreacted electrophile at the end of your experiment.

  • Cool the Reaction: Before quenching, ensure your reaction mixture is cooled to 0-5 °C in an ice bath. This will control any exotherm from the neutralization.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃). These are weak bases that will neutralize HBr and react with the bromide without causing overly vigorous elimination.

  • Slow Addition: While vigorously stirring the cooled reaction mixture, slowly add the basic quenching solution dropwise. Monitor for any gas evolution (CO₂) or temperature increase.

  • Stir and Separate: Allow the mixture to stir for 15-30 minutes after the addition is complete to ensure all the reactive bromide has been quenched. The mixture can then proceed to standard aqueous workup and extraction procedures.

  • Waste Disposal: Dispose of all aqueous and organic waste in accordance with local and federal regulations at an appropriate treatment facility.[4]

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Bromomethyl-4-methyl-benzoic acid methyl ester vs. Benzyl Bromide in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, benzylic halides are indispensable reagents for introducing the benzyl moiety. Benzyl bromide, a foundational tool for this purpose, is well-characterized and widely utilized for its high reactivity. However, more complex, functionalized benzylating agents are often required to build intricate molecular architectures. This guide provides a detailed comparative analysis of the reactivity of one such agent, 2-Bromomethyl-4-methyl-benzoic acid methyl ester, against the benchmark, benzyl bromide.

This analysis moves beyond a simple cataloging of properties to dissect the underlying physical organic principles—namely electronic and steric effects—that govern their reactivity in nucleophilic substitution reactions. We will explore the mechanistic dichotomy of SN1 and SN2 pathways and provide a framework for experimental validation, offering researchers actionable insights for reagent selection and reaction optimization.

Theoretical Framework: Unpacking the Structural Drivers of Reactivity

The rate and mechanism of a nucleophilic substitution reaction involving a benzylic halide are profoundly influenced by the stability of the transition state and any charged intermediates. Benzylic systems are unique in that they can readily undergo substitution via both SN1 and SN2 pathways, depending on the substrate structure and reaction conditions.[1][2]

Benzyl Bromide: The Archetype

Benzyl bromide is a primary benzylic halide. Its reactivity is enhanced because the benzene ring can stabilize both the transition state of an SN2 reaction and the carbocation intermediate of an SN1 reaction through resonance.

  • SN2 Pathway: As a primary halide, it is relatively unhindered, allowing for backside attack by a nucleophile in a concerted mechanism. The transition state is stabilized by the delocalization of electron density into the π-system of the aromatic ring.[3]

  • SN1 Pathway: In the presence of a weak nucleophile and a polar protic solvent, benzyl bromide can ionize to form a benzyl carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized across the benzylic carbon and the ortho and para positions of the ring.[1][4][5]

This dual reactivity makes benzyl bromide a versatile and highly reactive benzylating agent.[2]

This compound: A Study in Competing Influences

The reactivity of this substituted benzyl bromide is dictated by the interplay of two key substituents on the aromatic ring: a methyl group at the 4-position (para) and a methyl ester group at the 2-position (ortho) relative to the reacting bromomethyl group.

1. Electronic Effects:

  • 4-Methyl Group (para): This is a classic electron-donating group (EDG) via induction and hyperconjugation. EDGs push electron density towards the reaction center. In an SN1 reaction, this stabilizes the developing positive charge of the carbocation, accelerating the reaction. In an SN2 reaction, it can also stabilize the electron-rich transition state.

  • 2-Methyl Ester Group (ortho): The methoxycarbonyl group is a moderate electron-withdrawing group (EWG) due to the inductive effect of the oxygen atoms and resonance delocalization of the ring's π-electrons into the carbonyl. This EWG will strongly destabilize the adjacent carbocation in an SN1 pathway, thereby increasing the activation energy and slowing the reaction rate.

2. Steric Hindrance:

  • The most significant factor differentiating this molecule from benzyl bromide is the presence of the bulky methyl ester group at the ortho position. For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon from the backside (180° to the leaving group).[6][7] The ortho-substituent physically obstructs this trajectory, creating substantial steric hindrance that dramatically slows the rate of an SN2 reaction.[7][8] The Hammett equation, which quantitatively relates reaction rates to substituent electronic effects, is generally not applicable to ortho-substituents precisely because of these unpredictable steric effects.[9][10]

Predicted Reactivity Outcome:

Based on this analysis, This compound is predicted to be significantly less reactive than benzyl bromide.

  • In SN2 reactions: Reactivity will be severely diminished due to the overwhelming steric hindrance from the ortho-methyl ester group.

  • In SN1 reactions: The deactivating, electron-withdrawing nature of the adjacent methyl ester is expected to destabilize the carbocation intermediate more than the para-methyl group can stabilize it, leading to a slower reaction rate compared to benzyl bromide.

Diagram: Factors Influencing Reactivity

G cluster_0 Benzyl Bromide cluster_1 This compound BBr Structure: Simple, Unsubstituted Ring BBr_SN1 SN1: Resonance-stabilized carbocation (FAST) BBr->BBr_SN1 BBr_SN2 SN2: Low steric hindrance, π-system stabilization (FAST) BBr->BBr_SN2 Result Overall Reactivity: Benzyl Bromide >> Substituted Ester BBr_SN1->Result BBr_SN2->Result Subst_BBr Structure: Ortho & Para Substituted Electronic Electronic Effects Subst_BBr->Electronic Steric Steric Hindrance Subst_BBr->Steric EDG EDG Electronic->EDG para-Methyl (EDG) (Activating) EWG EWG Electronic->EWG ortho-Ester (EWG) (Deactivating) Hindrance Hindrance Steric->Hindrance Bulky ortho-Ester Group (Blocks SN2 Attack) SN1_Slow SN1 Path Slowed EWG->SN1_Slow Destabilizes Carbocation SN2_Slow SN2 Path Severely Slowed Hindrance->SN2_Slow Blocks Backside Attack SN1_Slow->Result SN2_Slow->Result

Caption: Structural factors governing the reactivity of the two bromides.

Experimental Design: A Comparative Kinetic Study

To empirically validate our theoretical predictions, a series of kinetic experiments can be designed. The objective is to determine the second-order rate constant (k₂) for an SN2 reaction and the first-order rate constant (k₁) for an SN1 reaction for both substrates under identical conditions.

Workflow Diagram: Kinetic Analysis

G cluster_sn2 SN2 Conditions cluster_sn1 SN1 Conditions start Prepare Equimolar Solutions of Each Bromide and Nucleophile sn2_setup Solvent: Acetone Nucleophile: Sodium Iodide (NaI) Temperature: 25°C start->sn2_setup sn1_setup Solvent: 80% Ethanol (aq) Nucleophile: Solvent (Solvolysis) Temperature: 50°C start->sn1_setup sn2_run Initiate Reaction (Mix Reagents) sn2_setup->sn2_run sn2_monitor Monitor Reaction Progress: Withdraw aliquots at time intervals sn2_run->sn2_monitor sn2_quench Quench reaction (e.g., dilute with cold solvent) sn2_monitor->sn2_quench sn2_analyze Analyze via HPLC: Quantify disappearance of starting material sn2_quench->sn2_analyze sn2_calc Calculate k₂ (Plot 1/[Bromide] vs. time) sn2_analyze->sn2_calc compare Compare Rate Constants (k₁ and k₂) for Both Bromides sn2_calc->compare sn1_run Initiate Reaction (Dissolve Bromide) sn1_setup->sn1_run sn1_monitor Monitor Reaction Progress: Withdraw aliquots at time intervals sn1_run->sn1_monitor sn1_quench Quench reaction (e.g., neutralize with base) sn1_monitor->sn1_quench sn1_analyze Analyze via Titration: Quantify HBr produced sn1_quench->sn1_analyze sn1_calc Calculate k₁ (Plot ln[Bromide] vs. time) sn1_analyze->sn1_calc sn1_calc->compare

Caption: Workflow for the comparative kinetic analysis.

Detailed Experimental Protocol (SN2 Example: Finkelstein Reaction)

  • Preparation: Prepare 0.1 M stock solutions of Benzyl Bromide, this compound, and sodium iodide (NaI) in anhydrous acetone. Maintain all solutions at a constant temperature of 25°C in a water bath.

  • Reaction Initiation: In a thermostated reaction vessel, mix equal volumes of the appropriate bromide solution and the NaI solution to initiate the reaction. Start a timer immediately.

  • Monitoring: At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it into a known volume (e.g., 10 mL) of a cold solvent mixture (e.g., hexane/ethyl acetate) to stop the reaction.

  • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC) with a suitable internal standard. Develop a method that clearly separates the starting bromide from the product iodide.

  • Data Processing: Quantify the concentration of the remaining starting bromide at each time point.

  • Rate Constant Determination: For an SN2 reaction, the rate law is Rate = k₂[Bromide][I⁻]. Since initial concentrations are equal, the integrated rate law simplifies. A plot of 1/[Bromide] versus time will yield a straight line with a slope equal to the second-order rate constant, k₂.

Anticipated Results & Data Interpretation

The experimental data are expected to confirm the theoretical predictions. The following table summarizes hypothetical but mechanistically sound results from the proposed kinetic studies.

CompoundReaction ConditionNucleophileSolventRate Constant (k)Relative Rate
Benzyl Bromide SN2NaIAcetone2.1 x 10⁻³ M⁻¹s⁻¹100
Substituted Ester SN2NaIAcetone1.5 x 10⁻⁵ M⁻¹s⁻¹0.7
Benzyl Bromide SN1 (Solvolysis)Ethanol80% aq. EtOH4.5 x 10⁻⁵ s⁻¹100
Substituted Ester SN1 (Solvolysis)Ethanol80% aq. EtOH8.2 x 10⁻⁶ s⁻¹18.2

Interpretation:

  • Under SN2 Conditions: The data would show a dramatic difference in reactivity, with benzyl bromide reacting over 100 times faster. This directly supports the hypothesis that the ortho-methyl ester group imposes severe steric hindrance, making backside nucleophilic attack extremely unfavorable.

  • Under SN1 Conditions: Benzyl bromide is still significantly more reactive. This indicates that the electron-withdrawing, destabilizing effect of the ortho-ester on the carbocation intermediate outweighs the activating, electron-donating effect of the para-methyl group.

Conclusion and Practical Implications for Researchers

This comprehensive analysis demonstrates that benzyl bromide is a substantially more reactive benzylating agent than this compound under both SN1 and SN2 conditions. The reduced reactivity of the substituted ester is primarily attributable to:

  • Steric Hindrance: The bulky ortho-ester group severely impedes the SN2 reaction pathway.

  • Electronic Destabilization: The electron-withdrawing nature of the ortho-ester group disfavors the formation of a carbocation intermediate required for the SN1 pathway.

For drug development professionals and synthetic chemists, this has clear practical implications:

  • When a rapid and efficient benzylation is required, and the simple benzyl group is sufficient, benzyl bromide remains the reagent of choice.

  • This compound should be selected when the specific functionality it carries is essential for the target molecule. Researchers using this reagent must be prepared to employ more forcing reaction conditions—such as higher temperatures, stronger nucleophiles, or significantly longer reaction times—to achieve satisfactory conversion. Its lower reactivity could, in some cases, be leveraged for selective reactions in the presence of other, more labile electrophilic sites.

By understanding the fundamental principles that govern the reactivity of these reagents, scientists can make more informed decisions, accelerating discovery and optimizing synthetic routes.

References

A Comparative Guide to Synthetic Alternatives for 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and complex molecule construction, the strategic introduction of functional groups is paramount. 2-Bromomethyl-4-methyl-benzoic acid methyl ester, a versatile building block, has traditionally served as a reliable electrophilic component for the elaboration of molecular scaffolds. Its utility stems from the reactive benzylic bromide, which readily participates in nucleophilic substitution reactions. However, the reliance on benzylic bromination is not without its challenges, including the use of hazardous reagents, potential for over-bromination, and the generation of stoichiometric byproducts.[1]

This guide provides a comprehensive comparison of viable synthetic alternatives to this compound. We will delve into alternative halogenation strategies, the use of benzylic alcohols and their sulfonate ester derivatives, and explore modern, more atom-economical direct C-H functionalization approaches. Each alternative will be examined through the lens of synthetic efficiency, operational simplicity, safety, and environmental impact, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Incumbent: Benzylic Bromination

The classical approach to this compound involves the radical bromination of methyl 4-methylbenzoate. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄).

Caption: Radical Bromination of Methyl 4-methylbenzoate.

While effective, this method suffers from the toxicity of carbon tetrachloride and the potential for di-bromination, which can complicate purification and lower yields. Greener alternatives using solvents like diethyl carbonate have been explored to mitigate some of these environmental concerns.[2]

Alternative Halogenation: The Case for Chlorination

A straightforward alternative to the bromo- derivative is its chloro- analog, 2-(chloromethyl)-4-methyl-benzoic acid methyl ester. Benzylic chlorination can be achieved through various methods, including the use of N-chlorosuccinimide (NCS) or chlorine gas with UV irradiation.

Comparative Advantages:

  • Cost: Chlorine sources are generally more cost-effective than bromine sources.

  • Reactivity: While benzyl chlorides are typically less reactive than benzyl bromides in Sₙ2 reactions, this can be advantageous in preventing unwanted side reactions and can often be overcome by adjusting reaction conditions (e.g., use of a catalyst or higher temperatures).

Experimental Protocol: Synthesis of Methyl 4-(chloromethyl)benzoate

A method for the preparation of the related methyl p-chloromethyl benzoate involves the direct chlorination of methyl p-toluate.

  • Methyl p-toluate is placed in a reaction vessel.

  • Under the catalysis of UV light or a radical initiator, chlorine gas is introduced.

  • The reaction temperature is maintained between 70°C and 140°C.

  • The reaction is monitored until a desired conversion is reached (e.g., 30-35%).

  • Unreacted starting material is recovered by distillation, and the product, methyl p-chloromethyl benzoate, is isolated.[3]

Data Comparison: Bromination vs. Chlorination

FeatureBenzylic Bromination (NBS)Benzylic Chlorination (Cl₂)
Reagent N-BromosuccinimideChlorine Gas
Typical Yield Good to excellentModerate to good
Selectivity Generally high for mono-brominationCan be prone to over-chlorination
Safety Solid reagent, easier to handleGaseous, requires specialized equipment
Cost HigherLower

The Alcohol Route: A Gateway to Versatile Leaving Groups

A more versatile and often milder alternative to direct halogenation is the conversion of the benzylic methyl group to a hydroxyl group, followed by its transformation into a more potent leaving group, such as a tosylate or mesylate.

Caption: Synthesis of Benzylic Sulfonates via Oxidation.

Advantages of the Alcohol Route:

  • Milder Conditions: Benzylic oxidations can often be performed under milder conditions than radical halogenations.

  • Versatility: The intermediate benzylic alcohol can be isolated and is a stable precursor to a variety of leaving groups, not limited to sulfonates.

  • Improved Reactivity of Sulfonates: Tosylates and mesylates are excellent leaving groups, often more reactive than bromides in nucleophilic substitution reactions, allowing for milder reaction conditions in subsequent steps.[4]

Experimental Protocol: Synthesis of Methyl 2-(tosyloxymethyl)-4-methylbenzoate

Step 1: Benzylic Oxidation of Methyl 4-methylbenzoate

  • To a solution of methyl 4-methylbenzoate in a suitable solvent (e.g., dioxane/water), add an oxidizing agent such as selenium dioxide or tert-butyl hydroperoxide with a suitable catalyst.

  • Heat the reaction mixture and monitor for the consumption of the starting material.

  • Upon completion, quench the reaction and purify the resulting methyl 2-(hydroxymethyl)-4-methylbenzoate by chromatography.

Step 2: Tosylation of Methyl 2-(hydroxymethyl)-4-methylbenzoate

  • Dissolve the methyl 2-(hydroxymethyl)-4-methylbenzoate in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Allow the reaction to stir at room temperature until completion.

  • Work up the reaction by washing with dilute acid and brine, then dry and concentrate to afford the desired tosylate.

Comparative Data: Halides vs. Sulfonates

Leaving GroupRelative Reactivity in Sₙ2Stability of IntermediateHandling
-Br GoodGenerally stableOften lachrymatory
-Cl ModerateGenerally stableOften lachrymatory
-OTs ExcellentStable, crystalline solidsGenerally non-volatile solids
-OMs ExcellentStable, often crystallineGenerally non-volatile solids

Direct C-H Functionalization: A Modern, Atom-Economical Approach

Recent advances in catalysis have enabled the direct functionalization of benzylic C-H bonds, bypassing the need for pre-functionalization to a halide or alcohol. These methods offer a more sustainable and efficient route to the desired products.

Key C-H Functionalization Strategies:

  • Photocatalytic Approaches: Visible-light photocatalysis can be employed to generate benzylic radicals that can be trapped by various nucleophiles.

  • Transition-Metal Catalysis: Catalysts based on metals like palladium, copper, or iron can facilitate the coupling of benzylic C-H bonds with a variety of partners.

While a detailed protocol for the direct C-H functionalization of 2-methyl-4-methyl-benzoic acid methyl ester is highly specific and dependent on the desired transformation, the general principle involves the selective activation of the benzylic C-H bond in the presence of a suitable catalyst and coupling partner.

Caption: Direct C-H Functionalization of Methyl 4-methylbenzoate.

Advantages of C-H Functionalization:

  • Atom Economy: These methods are inherently more atom-economical as they avoid the use of stoichiometric halogenating agents and the generation of halide waste.

  • Step Economy: Direct functionalization can reduce the number of synthetic steps required to reach a target molecule.

  • Novel Reactivity: C-H activation can enable the formation of bonds that are difficult to achieve through traditional methods.

Conclusion

The choice of a synthetic route is a multifaceted decision that requires careful consideration of factors such as yield, cost, safety, and environmental impact. While the traditional benzylic bromination of methyl 4-methylbenzoate remains a viable option, the alternatives presented in this guide offer significant advantages. Benzylic chlorination provides a more cost-effective, albeit sometimes less reactive, alternative. The conversion of the benzylic methyl group to an alcohol and subsequently to a sulfonate ester offers a versatile and highly reactive platform for nucleophilic substitution. For researchers seeking the most modern and sustainable approaches, direct C-H functionalization presents an exciting frontier with the potential for increased efficiency and reduced environmental footprint. By understanding the nuances of each of these alternatives, scientists can select the optimal strategy to advance their research and development endeavors.

References

A Comparative Guide to the Reactivity of Substituted Bromomethyl Arenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted bromomethyl arenes, or benzyl bromides, are a pivotal class of reagents in organic synthesis, prized for their utility in introducing benzylic moieties into a wide array of molecules. Their heightened reactivity compared to simple alkyl halides is a cornerstone of their application in pharmaceuticals, materials science, and agrochemicals.[1] This reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of nucleophilic substitution reactions.[1][2]

However, not all benzyl bromides are created equal. The rate and often the mechanism (SN1 vs. SN2) of these substitution reactions are profoundly influenced by the nature and position of substituents on the aromatic ring.[3] Understanding these substituent effects is critical for researchers to control reaction outcomes, optimize yields, and design novel synthetic pathways. This guide provides a comprehensive comparison of the reactivity of various substituted bromomethyl arenes, supported by mechanistic principles and validated experimental protocols.

The Mechanistic Dichotomy: SN1 and SN2 Pathways

The reactivity of benzyl bromides in nucleophilic substitution reactions is typically rationalized through two competing mechanisms: the unimolecular SN1 pathway and the bimolecular SN2 pathway.[4][5]

  • SN1 (Unimolecular Nucleophilic Substitution): This is a two-step process where the leaving group (Br⁻) first departs, forming a resonance-stabilized benzylic carbocation. This intermediate is then captured by a nucleophile. The rate-determining step is the formation of this carbocation.[6] Therefore, any substituent that stabilizes this positive charge will accelerate the SN1 reaction.[2]

  • SN2 (Bimolecular Nucleophilic Substitution): This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.[7] The reaction proceeds through a five-coordinate transition state. The rate is sensitive to steric hindrance at the reaction center and the electronic nature of both the substituent and the nucleophile.

The choice between these pathways is influenced by the structure of the arene, the strength of the nucleophile, and the solvent polarity.[3] Primary benzylic halides often favor the SN2 pathway, while secondary and tertiary ones, which can form more stable carbocations, tend toward SN1.

The Decisive Role of Aromatic Substituents

Substituents on the benzene ring alter the electronic landscape of the molecule, thereby modulating its reactivity. These effects can be broadly categorized as inductive and resonance effects, and their interplay determines whether a substituent is "activating" or "deactivating" towards nucleophilic substitution.[8][9]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are activating groups. They donate electron density to the aromatic ring, which powerfully stabilizes the benzylic carbocation intermediate through resonance and/or inductive effects.[10][11] This significantly accelerates SN1 reactions. The effect is most pronounced when the EDG is at the ortho or para position, where it can directly participate in resonance stabilization of the positive charge.[2]

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) and chloro (-Cl) are deactivating groups. They pull electron density away from the ring, destabilizing the benzylic carbocation and thus slowing down SN1 reactions.[12] For SN2 reactions, the effect can be more complex. While EWGs increase the electrophilicity of the benzylic carbon, they can also destabilize the electron-rich SN2 transition state.[3] Generally, strong EWGs decrease the rate of both SN1 and SN2 reactions compared to unsubstituted benzyl bromide.[3][13]

The Hammett equation provides a quantitative means to correlate the electronic properties of substituents with reaction rates, offering a powerful tool for predicting reactivity in a series of substituted arenes.[14][15][16]

G sub Substituted Bromomethyl Arene prod Substitution Product sub->prod Reaction edg Electron-Donating Group (e.g., -OCH3, -CH3) sub->edg Substituent Effect ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) sub->ewg Substituent Effect nuc Nucleophile nuc->prod edg_effect Stabilizes Carbocation (SN1) Increases Reactivity edg->edg_effect ewg_effect Destabilizes Carbocation (SN1) Decreases Reactivity ewg->ewg_effect

Caption: Influence of substituents on benzylic reactivity.

Experimental Comparison of Reactivity

A reliable and straightforward method for comparing the relative reactivity of substituted bromomethyl arenes is the Finkelstein reaction, which involves substitution with sodium iodide in an acetone solvent.[3] This SN2 reaction is particularly effective for comparative analysis because the resulting sodium bromide (NaBr) is insoluble in acetone and precipitates out, providing a clear visual indicator of reaction progress.[3]

Experimental Protocol: Finkelstein Reaction for Reactivity Screening

This protocol provides a basis for the qualitative and semi-quantitative comparison of SN2 reactivity among different benzyl bromide derivatives.

Materials:

  • Benzyl bromide

  • A selection of substituted benzyl bromides (e.g., 4-methylbenzyl bromide, 4-chlorobenzyl bromide, 4-nitrobenzyl bromide)

  • 15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone

  • Anhydrous acetone for control reactions

  • Dry test tubes and rack

  • Pipettes or droppers

  • Stopwatch

  • Water bath (optional, for unreactive substrates)

Procedure:

  • Preparation: Label a series of clean, dry test tubes for each bromomethyl arene to be tested, plus a control.

  • Reagent Addition: To each test tube, add 1 mL of the 15% NaI in acetone solution.

  • Initiation: Add 2-3 drops of the respective bromomethyl arene to each corresponding test tube simultaneously. For the control, add only the solvent used to dissolve the arenes if they are solids.

  • Mixing & Observation: Immediately after addition, stopper the tubes, shake vigorously to ensure thorough mixing, and start the stopwatch.

  • Data Recording: Place the test tubes in a rack and observe them against a dark background. Record the time required for the first appearance of a distinct precipitate (a fine, cloudy suspension of NaBr).

  • Heating (Optional): If no reaction is observed at room temperature after 15-20 minutes, the test tubes can be gently warmed in a water bath (e.g., 40-50°C) to facilitate the reaction for less reactive substrates. Note any changes upon heating.[3]

G start Start prep 1. Prepare labeled test tubes with 1 mL NaI/acetone solution start->prep add 2. Add 2-3 drops of substituted benzyl bromide prep->add mix 3. Stopper, shake, and start stopwatch add->mix observe 4. Observe for precipitate formation mix->observe record 5. Record time to first turbidity observe->record end End record->end

Caption: Experimental workflow for reactivity comparison.

Interpreting the Results

The time taken for the precipitate to form is inversely proportional to the initial reaction rate. A faster precipitation indicates higher reactivity towards SN2 substitution. This allows for a direct ranking of the substrates' reactivity under these specific conditions.

CompoundSubstituentPositionRelative Rate (vs. Benzyl Bromide)Expected Mechanism
4-Methoxybenzyl bromide-OCH₃para> 10SN1 favored
4-Methylbenzyl bromide-CH₃para~5SN2 / SN1
Benzyl bromide -H - 1 SN2
4-Chlorobenzyl bromide-Clpara~0.7SN2
4-Nitrobenzyl bromide-NO₂para~0.1SN2

Note: Relative rates are illustrative estimates based on established principles of substituent effects and can vary with specific reaction conditions.[3][13] The 4-methoxybenzyl derivative is highly activated and prone to SN1 solvolysis even with a good SN2 nucleophile, complicating direct comparison in this specific assay.

Conclusion for Drug Development Professionals

The predictable modulation of reactivity in bromomethyl arenes through aromatic substitution is a powerful tool in medicinal chemistry and process development.

  • Fine-Tuning Reactivity: By selecting appropriate substituents, chemists can fine-tune the electrophilicity of the benzylic carbon. This allows for controlled reactions with sensitive or complex nucleophiles, preventing side reactions and improving yields. For instance, a deactivating group can temper the reactivity of a benzyl bromide to achieve selective reaction at a more nucleophilic site in a multifunctional molecule.

  • Controlling Reaction Pathways: The choice of substituent can help favor a desired SN1 or SN2 pathway, which is crucial for controlling stereochemistry at the benzylic center. Activating, sterically bulky groups can promote an SN1 mechanism, leading to racemization, while less-hindered substrates with neutral or deactivating groups will favor the stereospecific SN2 pathway.

  • Scaffold Elaboration: As foundational building blocks, substituted benzyl bromides allow for the systematic elaboration of drug scaffolds. The principles outlined here enable a rational approach to modifying lead compounds, where different substituted phenylmethyl groups can be introduced to probe structure-activity relationships (SAR) related to steric and electronic properties.

References

A Comparative Spectroscopic Guide to Products of Methyl 2-(bromomethyl)-4-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, methyl 2-(bromomethyl)-4-methylbenzoate is a pivotal starting material. Its benzylic bromide functionality offers a reactive handle for a multitude of nucleophilic substitution and cyclization reactions, paving the way for a diverse array of complex molecules. The precise characterization of the resulting products is paramount for ensuring purity, confirming structure, and advancing research. This guide provides an in-depth comparative analysis of the spectroscopic signatures of common products derived from methyl 2-(bromomethyl)-4-methylbenzoate, offering a valuable resource for unambiguous product identification and a deeper understanding of structure-property relationships.

The Strategic Importance of Spectroscopic Characterization

This guide will dissect the characteristic spectroscopic data for a series of products obtained from the reaction of methyl 2-(bromomethyl)-4-methylbenzoate with various nucleophiles. By presenting this data in a comparative format, we aim to equip researchers with the ability to discern subtle but significant differences in spectra, thereby facilitating confident structural assignment.

Spectroscopic Profiles of Key Reaction Products

The workhorse reaction of methyl 2-(bromomethyl)-4-methylbenzoate is the SN2 displacement of the bromide ion by a nucleophile. The choice of nucleophile dictates the functionality of the resulting product and, consequently, its spectroscopic fingerprint.

Workflow for Nucleophilic Substitution and Characterization

Nucleophilic Substitution Workflow start Methyl 2-(bromomethyl)-4-methylbenzoate reaction Reaction with Nucleophile (Nu-H) start->reaction product Product: Methyl 2-((Nu)methyl)-4-methylbenzoate reaction->product analysis Spectroscopic Analysis (NMR, IR, MS) product->analysis data Data Interpretation & Comparison analysis->data

Caption: General workflow for the synthesis and spectroscopic analysis of derivatives from methyl 2-(bromomethyl)-4-methylbenzoate.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material and a series of its derivatives. The data presented is a synthesis of typical values found in the literature and should be used as a comparative guide.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundAr-H-CH₂-Br / -CH₂-Nu-OCH₃Ar-CH₃Other
Methyl 2-(bromomethyl)-4-methylbenzoate 7.8-7.9 (d), 7.2-7.3 (m)~4.9 (s)~3.9 (s)~2.4 (s)-
Methyl 2-(hydroxymethyl)-4-methylbenzoate 7.9-8.0 (d), 7.2-7.4 (m)~4.7 (d)~3.9 (s)~2.4 (s)~2.5 (t, -OH)[1][2]
Methyl 2-(methoxymethyl)-4-methylbenzoate 7.8-7.9 (d), 7.2-7.3 (m)~4.6 (s)~3.9 (s)~2.4 (s)~3.4 (s, -OCH₃)
Methyl 2-(aminomethyl)-4-methylbenzoate 7.8-7.9 (d), 7.2-7.3 (m)~4.0 (s)~3.9 (s)~2.4 (s)~1.6 (br s, -NH₂)
N-((4-methyl-2-(methoxycarbonyl))benzyl)acetamide 7.8-7.9 (d), 7.2-7.3 (m)~4.5 (d)~3.9 (s)~2.4 (s)~6.0 (br t, -NH), ~2.0 (s, -COCH₃)

¹H NMR Analysis Insights:

  • The most significant change upon substitution is the chemical shift of the benzylic protons (-CH₂-). The downfield shift of ~4.9 ppm for the -CH₂-Br protons is characteristic of a methylene group attached to an electronegative bromine atom.

  • Replacement of bromine with oxygen-containing nucleophiles (hydroxyl, methoxy) results in an upfield shift of the benzylic protons to the ~4.6-4.7 ppm region.

  • Substitution with a nitrogen nucleophile, as in the aminomethyl derivative, causes a more pronounced upfield shift to ~4.0 ppm.

  • The coupling patterns also provide valuable information. For instance, the benzylic protons in the hydroxymethyl derivative appear as a doublet due to coupling with the hydroxyl proton, which itself appears as a triplet (unless exchange broadening is significant).

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)

CompoundC=OAr-C (quaternary)Ar-CH-CH₂-Br / -CH₂-Nu-OCH₃Ar-CH₃Other
Methyl 2-(bromomethyl)-4-methylbenzoate ~167~140, ~135, ~130~132, ~129, ~128~32~52~21-
Methyl 2-(hydroxymethyl)-4-methylbenzoate ~168~142, ~138, ~128~130, ~129, ~127~64~52~21-
Methyl 2-(methoxymethyl)-4-methylbenzoate ~167~141, ~137, ~128~131, ~129, ~127~73~52~21~58 (-OCH₃)
Methyl 2-(aminomethyl)-4-methylbenzoate ~168~143, ~139, ~127~130, ~129, ~128~45~52~21-
N-((4-methyl-2-(methoxycarbonyl))benzyl)acetamide ~170, ~168~142, ~137, ~128~130, ~129, ~127~43~52~21~23 (-COCH₃)

¹³C NMR Analysis Insights:

  • The carbon of the benzylic methylene group is highly sensitive to the nature of the substituent. The -CH₂-Br carbon resonates at a relatively low field (~32 ppm).

  • Substitution with an oxygen atom causes a significant downfield shift of the benzylic carbon to ~64 ppm for the alcohol and ~73 ppm for the ether.

  • The -CH₂-N carbon in the amine derivative appears at an intermediate value of ~45 ppm.

  • The carbonyl carbon of the newly introduced acetamide group in N-((4-methyl-2-(methoxycarbonyl))benzyl)acetamide appears at ~170 ppm.

Table 3: Key IR Spectroscopic Data (cm⁻¹)

CompoundC=O StretchC-O StretchO-H / N-H StretchC-Br Stretch
Methyl 2-(bromomethyl)-4-methylbenzoate ~1720~1280, ~1120-~670
Methyl 2-(hydroxymethyl)-4-methylbenzoate ~1715~1290, ~1110~3400 (broad)-
Methyl 2-(methoxymethyl)-4-methylbenzoate ~1720~1280, ~1120 (ether C-O)--
Methyl 2-(aminomethyl)-4-methylbenzoate ~1715~1290, ~1115~3350, ~3280 (two bands)-
N-((4-methyl-2-(methoxycarbonyl))benzyl)acetamide ~1720, ~1650 (Amide I)~1280, ~1120~3300 (N-H stretch)-

IR Spectroscopy Insights:

  • The strong carbonyl (C=O) stretch of the methyl ester group is a consistent feature across all compounds, typically appearing around 1715-1720 cm⁻¹.

  • The disappearance of the C-Br stretch (around 670 cm⁻¹) is a clear indicator of successful substitution.

  • The appearance of new, characteristic bands confirms the introduction of new functional groups. For example, a broad O-H stretch around 3400 cm⁻¹ is indicative of the alcohol, while two sharp peaks in the 3300-3400 cm⁻¹ region are characteristic of a primary amine (-NH₂). The amide derivative shows a characteristic N-H stretch and a strong Amide I band around 1650 cm⁻¹.

Mass Spectrometry Fragmentation Patterns:

Electron ionization mass spectrometry (EI-MS) of these benzylic derivatives often shows characteristic fragmentation patterns.[3][4]

  • Benzylic Cleavage: A common fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the substituent, leading to the formation of a stable benzyl-type cation. The mass-to-charge ratio (m/z) of this fragment will vary depending on the substituent.

  • Loss of Methanol: The molecular ion may undergo the loss of a methanol molecule (CH₃OH, 32 Da).

  • Tropylium Ion: Rearrangement to a tropylium ion (m/z 91) is a common feature in the mass spectra of many benzyl compounds.[3]

A comparative analysis of the fragmentation patterns can provide confirmatory evidence for the structure of the product.

Alternative Synthetic Approaches and Their Spectroscopic Implications

While nucleophilic substitution of the benzylic bromide is a common and effective strategy, alternative methods exist for the synthesis of 2-substituted methyl 4-methylbenzoates. Understanding these alternatives and the spectroscopic characteristics of their potential byproducts is crucial for comprehensive product analysis.

Alternative Synthesis Workflow

Alternative Synthesis start Methyl 4-methylbenzoate reaction1 Direct C-H Functionalization start->reaction1 reaction2 Oxidation of Methyl Group followed by Functionalization start->reaction2 product 2-Substituted Methyl 4-methylbenzoate reaction1->product reaction2->product

Caption: Alternative synthetic pathways to 2-substituted methyl 4-methylbenzoates.

One notable alternative is the direct C-H functionalization of methyl 4-methylbenzoate. This approach, often catalyzed by transition metals, can introduce a functional group at the benzylic position without the need for a pre-installed leaving group like bromide.[5] The spectroscopic data of the desired product would be identical to that obtained via the nucleophilic substitution route. However, the potential for side reactions, such as functionalization at other positions on the aromatic ring, necessitates careful spectroscopic analysis to ensure regioselectivity. The presence of unexpected aromatic signals in the ¹H and ¹³C NMR spectra would indicate a mixture of isomers.

Another alternative involves the oxidation of the methyl group of methyl 4-methylbenzoate to an aldehyde or carboxylic acid, followed by further chemical transformations. For example, oxidation to methyl 4-formyl-2-methylbenzoate would introduce a new carbonyl group with a characteristic ¹H NMR signal for the aldehyde proton (~10 ppm) and a ¹³C NMR signal for the aldehyde carbon (~190 ppm). Subsequent reduction and functionalization would then lead to the desired 2-substituted products.

Experimental Protocols

To ensure the reproducibility and integrity of the presented data, the following are representative experimental protocols for the synthesis and characterization of a key derivative.

Synthesis of Methyl 2-(hydroxymethyl)-4-methylbenzoate

Materials:

  • Methyl 2-(bromomethyl)-4-methylbenzoate

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve methyl 2-(bromomethyl)-4-methylbenzoate (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure methyl 2-(hydroxymethyl)-4-methylbenzoate.[1]

Spectroscopic Characterization Protocol

General Considerations:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2]

  • IR Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

Conclusion

The systematic and comparative analysis of spectroscopic data is indispensable for the successful synthesis and characterization of derivatives from methyl 2-(bromomethyl)-4-methylbenzoate. This guide has provided a framework for understanding the key ¹H NMR, ¹³C NMR, and IR spectral features of a range of common reaction products. By recognizing the characteristic shifts and patterns associated with different functional groups, researchers can confidently identify their target molecules, troubleshoot unexpected outcomes, and accelerate the pace of their drug discovery and development efforts. The provided experimental protocols serve as a validated starting point for the synthesis and rigorous characterization of these valuable chemical entities.

References

A Comparative Guide to the Structural Confirmation of 2-Bromomethyl-4-methyl-benzoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A seemingly minor error in structural assignment can invalidate extensive biological screening, process development, and preclinical studies. This guide provides an in-depth, comparative analysis of the essential analytical techniques used to confirm the structure of 2-Bromomethyl-4-methyl-benzoic acid methyl ester and its derivatives—a class of compounds often used as versatile intermediates in organic synthesis.

The Analytical Toolkit: A Strategic Overview

Confirming the structure of a synthetic compound is a process of assembling complementary pieces of evidence. No single technique provides a complete picture, but together, they offer a system of checks and balances. The strategic workflow for confirming the structure of a this compound derivative typically follows a path from broad characterization to fine-detail mapping.

G cluster_0 cluster_1 Phase 1: Initial Verification cluster_2 Phase 2: Connectivity Mapping cluster_3 Phase 3: Absolute Confirmation cluster_4 Synthesis Synthesis & Purification of Derivative FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR Quick, low-cost checks MS Mass Spectrometry (Molecular Weight & Halogen ID) Synthesis->MS Quick, low-cost checks NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Definitive Connectivity) FTIR->NMR Proceed if consistent MS->NMR Proceed if consistent XRAY X-Ray Crystallography (Unambiguous 3D Structure) NMR->XRAY If ambiguity remains or absolute stereochemistry needed Conclusion Final Structure Confirmed NMR->Conclusion Sufficient for most applications XRAY->Conclusion Gold standard confirmation

Caption: Logical workflow for structural elucidation.

Part 1: Foundational Analysis — Functional Groups & Molecular Mass

The first step after synthesis and purification is to quickly verify that the major expected structural features are present. FTIR and Mass Spectrometry are ideal for this initial, cost-effective screening.

A. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid, non-destructive technique that identifies the types of covalent bonds present in a molecule by measuring their absorption of infrared radiation.[1] For an aromatic ester like our target compound, we expect a characteristic "fingerprint" of several strong, sharp peaks.

Why FTIR is a crucial first step: It provides immediate confirmation of the presence of the core ester functional group and the aromatic ring. The absence of these key peaks would be an immediate red flag, indicating a potential failure in the synthesis (e.g., failure of esterification, leaving a carboxylic acid).

Expected FTIR Data for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale & Comments
Ester Carbonyl C=O Stretch~1725 cm⁻¹ This is a very strong and sharp absorption, characteristic of carbonyl groups.[2] For aromatic esters, this peak is typically found between 1715-1730 cm⁻¹, slightly lower than for saturated esters due to conjugation with the aromatic ring.[2][3]
Ester C-O C-O Stretches~1280 cm⁻¹ & ~1110 cm⁻¹ Aromatic esters display two distinct and intense C-O stretching bands.[3][4] The higher frequency band is the C-C(=O)-O stretch, and the lower is the O-CH₃ stretch. This "Rule of Three" (C=O, C-O, C-O) is highly diagnostic for esters.[3][4]
Aromatic Ring C-H Stretch>3000 cm⁻¹ Weak to medium peaks just above 3000 cm⁻¹ are characteristic of sp² C-H bonds on the benzene ring.
Aromatic Ring C=C Stretch~1600, 1580, 1450 cm⁻¹ Medium to strong absorptions in this region confirm the presence of the aromatic backbone.
Aliphatic C-H C-H Stretches<3000 cm⁻¹ Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the benzylic -CH₂Br and the two -CH₃ groups.
B. Mass Spectrometry (MS): Confirming Mass and Halogen Presence

Mass spectrometry provides the exact molecular weight of the compound and, critically, offers definitive evidence for the presence of bromine atoms.

Why MS is essential: It validates the elemental composition. For halogenated compounds, the isotopic distribution provides an unmistakable signature.[5] The natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a characteristic M+ and M+2 molecular ion peak pattern with a nearly 1:1 intensity ratio.[5] This is one of the most reliable ways to confirm that bromination has occurred.

Expected MS Data for this compound (C₁₀H₁₁BrO₂):

FeatureExpected m/zRationale & Comments
Molecular Ion [M]⁺• 242 & 244 These two peaks, separated by 2 m/z units and with nearly identical intensities, represent the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively.[5] This pattern is definitive proof of a single bromine atom in the molecule.
Fragment: [M-OCH₃]⁺ 211 & 213 Loss of the methoxy radical (-•OCH₃) from the ester is a common fragmentation pathway. The 1:1 isotopic pattern is retained.
Fragment: [M-Br]⁺ 163 Loss of the bromine radical (-•Br) results in the formation of a stable benzyl-type carbocation. This peak will be a singlet as the isotopic marker has been removed.

Part 2: Definitive Connectivity — Nuclear Magnetic Resonance (NMR) Spectroscopy

While FTIR and MS confirm the pieces are there, NMR spectroscopy shows how they are connected. It is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule in solution.[6]

G cluster_mol This compound cluster_data Complementary NMR Data mol HNMR ¹H NMR - Proton Environments - Integration (Proton Count) - Splitting (Neighbors) HNMR->mol CNMR ¹³C NMR - Unique Carbon Environments - Functional Group ID (e.g., C=O) CNMR->mol

Caption: NMR provides complementary data to map the molecular structure.

A. ¹H NMR Spectroscopy: Mapping the Protons

¹H NMR provides information on the chemical environment, number, and neighboring protons for every unique hydrogen atom in the molecule.

Why ¹H NMR is the cornerstone of structural analysis: It provides a detailed map of the proton framework. The chemical shift indicates the electronic environment of a proton, the integration value gives the relative number of protons responsible for the signal, and the splitting pattern (singlet, doublet, etc.) reveals the number of adjacent protons.

Expected ¹H NMR Data (in CDCl₃, relative to TMS at 0 ppm):

ProtonsExpected Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (H-3, H-5, H-6) ~7.2 - 7.9 Multiplet3HThe exact shifts and splitting patterns depend on the specific derivative, but these protons on the 1,2,4-trisubstituted ring will appear in the characteristic aromatic region.
Benzylic (-CH₂Br) ~4.5 - 4.9 Singlet2HThese protons are deshielded by the adjacent electronegative bromine atom and the aromatic ring, shifting them significantly downfield.[7] As there are no adjacent protons, the signal is a singlet.
Ester Methyl (-OCH₃) ~3.9 Singlet3HThe electronegative oxygen deshields these protons. The signal is a singlet as they have no neighboring protons.
Aromatic Methyl (-CH₃) ~2.4 Singlet3HProtons of a methyl group attached to an aromatic ring typically appear in this region. The signal is a singlet.
B. ¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR identifies all unique carbon environments within the molecule.

Why ¹³C NMR is the perfect complement to ¹H NMR: It provides a count of the non-equivalent carbons, confirming the complexity of the carbon skeleton. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) which are invisible in the ¹H NMR spectrum, such as the ester carbonyl carbon and the aromatic carbons bonded to the substituents.

Expected ¹³C NMR Data (in CDCl₃):

CarbonExpected Shift (δ, ppm)Rationale
Ester Carbonyl (C=O) ~166 The carbonyl carbon of an ester is highly deshielded and appears far downfield.[6][8]
Aromatic (C-1 to C-6) ~125 - 142 Six distinct signals are expected for the aromatic carbons in the absence of symmetry. The carbons bonded to substituents (C-1, C-2, C-4) will have distinct shifts from those bonded to hydrogen.[9][10]
Ester Methyl (-OCH₃) ~52 A characteristic shift for the methyl carbon of a methyl ester.
Benzylic (-CH₂Br) ~32 The carbon is shifted downfield by the attached bromine atom.
Aromatic Methyl (-CH₃) ~21 A typical chemical shift for a methyl group attached to an aromatic ring.

Part 3: The Gold Standard — Single-Crystal X-Ray Crystallography

When all other methods leave a shred of doubt, or when the absolute three-dimensional arrangement of atoms must be known (e.g., for chiral derivatives), single-crystal X-ray crystallography is the definitive technique.

Why X-Ray Crystallography is the ultimate arbiter: It provides a precise 3D map of the electron density in a molecule, allowing for the direct determination of bond lengths, bond angles, and the absolute configuration of all stereogenic centers.[11][12][13] The result is an unambiguous, high-resolution picture of the molecule's structure in the solid state.[14]

Comparison with Other Methods:

TechniqueInformation ProvidedPhaseAmbiguityThroughput
NMR Atomic connectivity (2D structure)SolutionLow; can be ambiguous for complex isomers or stereoisomers.High
MS Molecular formula, isotopic infoGasHigh; cannot distinguish isomers.Very High
FTIR Functional groups presentSolid/Liquid/GasHigh; many molecules can have similar spectra.Very High
X-Ray Absolute 3D structure, bond lengths/anglesSolidNone (if a good crystal is obtained)Low

The primary challenge of this technique is not data interpretation, but sample preparation. Growing a single crystal of sufficient size and quality can be a significant bottleneck. However, when successful, the data is irrefutable.[15]

Conclusion: A Self-Validating System

The structural confirmation of this compound derivatives is not about a single "correct" technique, but about building a self-validating case.

  • FTIR confirms the presence of the ester and aromatic functionalities.

  • Mass Spectrometry verifies the molecular weight and, crucially, confirms the presence of a single bromine atom via its unique isotopic signature.

  • ¹H and ¹³C NMR piece the puzzle together, mapping the exact connectivity of the atoms and confirming the substitution pattern on the aromatic ring.

  • X-Ray Crystallography serves as the final, definitive proof, providing an exact 3D model of the molecule, should any ambiguity persist.

By following this multi-faceted, comparative approach, researchers can have the highest degree of confidence in their results, ensuring the integrity and validity of their subsequent work in drug discovery and development.

Appendix: Experimental Protocols

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Vortex briefly to dissolve.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).[6]

  • ¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

  • ¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence. This may require several hundred to several thousand scans depending on the sample concentration.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Protocol 3: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

References

A Senior Application Scientist's Guide to Establishing Analytical Standards for 2-Bromomethyl-4-methyl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the purity and identity of starting materials and intermediates are paramount. 2-Bromomethyl-4-methyl-benzoic acid methyl ester is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its quality is not merely a procedural step but a foundational requirement for the safety and efficacy of the final product.

Unlike well-documented APIs, niche intermediates like this often lack dedicated monographs in major pharmacopoeias. This guide, therefore, provides a comprehensive framework for establishing and validating an in-house analytical reference standard. We will compare orthogonal analytical techniques, providing the underlying scientific rationale and actionable experimental protocols to ensure the establishment of a robust, self-validating standard, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The Logic of Orthogonal Analysis: A Self-Validating Approach

The core principle of qualifying a reference standard is the application of multiple, independent (orthogonal) analytical techniques. An analytical result is considered trustworthy only when it is confirmed by a separate method that relies on a different physicochemical principle. For this compound, we will focus on a tripartite approach: Chromatographic Purity , Spectroscopic Identity , and Quantitative Assay .

G cluster_0 Qualification Workflow for In-House Reference Standard Material Candidate Material (2-Bromomethyl-4-methyl- benzoic acid methyl ester) Purity Purity Assessment (HPLC-UV) Material->Purity Is it pure? Identity Identity Confirmation (MS, NMR, IR) Material->Identity What is it? Assay Quantitative Assay (qNMR or Mass Balance) Purity->Assay How much is there? Identity->Assay Standard Qualified Reference Standard Assay->Standard Assign Purity Value

Caption: Workflow for qualifying an in-house analytical standard.

Part 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity analysis of non-volatile organic molecules. Its primary purpose here is to separate the main compound from any process-related impurities or degradation products.

Causality Behind Experimental Choices:

  • Technique: Reversed-Phase HPLC (RP-HPLC) is selected due to the compound's moderate polarity. The stationary phase (e.g., C18) provides hydrophobic interactions with the aromatic ring, while a polar mobile phase allows for elution and separation.

  • Detector: A UV detector is ideal as the benzene ring in the molecule contains a chromophore that absorbs UV light, allowing for sensitive detection.

  • Method Comparison: The choice of mobile phase composition is critical. We will compare a methanol-based mobile phase with an acetonitrile-based one. Acetonitrile often provides better peak shape and lower backpressure, but methanol offers a different selectivity, which can be crucial for resolving closely eluting impurities.[5]

Comparative HPLC Protocols

Protocol 1: Acetonitrile-Based Mobile Phase

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water.

  • Gradient Program: Start at 50:50 (Acetonitrile:Water), ramp to 95:5 over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

Protocol 2: Methanol-Based Mobile Phase

  • Column & Conditions: Same as Protocol 1, but replace Acetonitrile with Methanol.

  • Rationale for Comparison: Running the same sample with both methods provides orthogonal data. An impurity peak that co-elutes with the main peak in one method is unlikely to do so in the other due to the different solvent-analyte interactions.

Expected Performance Data (Illustrative)
ParameterAcetonitrile MethodMethanol MethodICH Q2(R1) Guideline[6][7][8]
Tailing Factor 1.11.3≤ 2.0
Theoretical Plates > 5000> 4000> 2000
Resolution (Rs) > 2.0 (for known impurities)> 1.8 (for known impurities)> 1.5
Limit of Detection (LOD) ~0.01%~0.02%Demonstrate suitability
Limit of Quantitation (LOQ) ~0.03%~0.05%Demonstrate suitability

This comparative approach ensures that the purity value assigned is not an artifact of a single analytical condition.

Part 2: Definitive Identity Confirmation

Identity must be confirmed using techniques that provide structural information. Mass Spectrometry (MS) provides molecular weight and fragmentation data, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the molecular skeleton.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is well-suited for volatile and semi-volatile halogenated compounds.[9][10][11][12] It provides both retention time (a chromatographic property) and a mass spectrum (a structural property). The electron ionization (EI) source will cause predictable fragmentation of the molecule, serving as a fingerprint for identification.

Experimental Protocol:

  • GC Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at 1 mL/min.

  • MS Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Expected Fragmentation: Key expected fragments for this compound would include the molecular ion peak (M+), a peak corresponding to the loss of the bromine atom (M-Br), and fragments related to the ester and aromatic functionalities.

B. Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR probes the carbon backbone. Spectral data for similar structures, such as Methyl 4-(bromomethyl)benzoate, can serve as a useful comparison point.[13][14]

Experimental Protocol:

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • Instrument: 400 MHz or higher spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Expected signals would correspond to the aromatic protons, the methyl ester protons, the benzylic methylene (-CH₂Br) protons, and the aromatic methyl protons.[15]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms.

  • 2D NMR (Optional but Recommended): Techniques like COSY (H-H correlation) and HSQC (H-C correlation) can be used to definitively assign all signals and confirm connectivity.

G cluster_1 Orthogonal Identity Confirmation Identity Structural Identity MS GC-MS (Molecular Weight & Fragmentation) Identity->MS Confirms Mass NMR NMR Spectroscopy (¹H, ¹³C) (Molecular Skeleton) Identity->NMR Confirms Connectivity IR FTIR Spectroscopy (Functional Groups) Identity->IR Confirms Bonds

Caption: Triangulation of identity using orthogonal spectroscopic methods.

Part 3: Quantitative Assay and Standard Certification

Once purity and identity are established, the final step is to assign a precise purity value to the reference standard. The mass balance approach is the most comprehensive method.

Assay by Mass Balance: The principle of mass balance is that the sum of the main component and all impurities (organic, inorganic, water, residual solvents) must equal 100%.

Purity Assignment (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Non-combustible Impurities)

Comparison of Component Analyses:

ComponentRecommended TechniqueAlternative TechniqueRationale for Choice
Organic Impurities HPLC-UV (Area % Normalization)qNMRHPLC is ideal for separating and quantifying unknown related substances.
Water Content Karl Fischer Titration Thermogravimetric Analysis (TGA)Karl Fischer is specific to water and highly accurate at low levels.
Residual Solvents Headspace GC-MS Loss on Drying (LOD)GC-MS can identify and quantify specific volatile solvents used in synthesis.
Non-combustible Impurities Sulphated Ash / Residue on Ignition -Measures inorganic content (salts, catalysts) that will not combust.

Each of these tests must be performed according to validated procedures, often guided by general pharmacopoeial chapters or ICH guidelines.[16] The final, certified purity value is reported on the Certificate of Analysis for the newly qualified in-house reference standard.

Conclusion

Establishing an analytical standard for a compound like this compound requires a rigorous, multi-faceted approach. By comparing results from orthogonal methods—such as different HPLC mobile phases for purity and a combination of MS and NMR for identity—a self-validating and trustworthy standard can be established. This process, grounded in the principles of scientific integrity and authoritative guidelines like ICH Q2(R1) and Q7, ensures that the standard is fit for its intended purpose in a regulated research and development environment.[1][2][6][7][8][17]

References

A Senior Scientist's Guide to the Synthesis of Substituted Benzoic Acids: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The choice of synthetic route to these valuable compounds is a critical decision in any research and development campaign, directly impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of the three most common synthetic pathways, grounded in experimental data and practical field insights, to empower researchers in making informed strategic decisions.

We will dissect the following core methodologies:

  • Carboxylation of Grignard Reagents

  • Oxidation of Alkylbenzene Side-Chains

  • Hydrolysis of Benzonitriles

Each route will be evaluated based on its mechanism, substrate scope, typical yields, and operational limitations. We will conclude with a brief look at modern cross-coupling strategies for more complex targets.

Comparative Overview

Synthetic RouteTypical Yield RangeStarting MaterialsKey AdvantagesMajor Limitations
Grignard Carboxylation 40-85%Aryl/Alkyl HalidesExcellent for forming C-C bonds; versatile for various substitutions.[2]Highly sensitive to moisture; incompatible with acidic functional groups (e.g., -OH, -NH₂, -COOH).[2]
Oxidation of Alkylbenzenes Variable; can be highAlkylbenzenesUtilizes inexpensive starting materials and strong oxidizing agents.[3]Requires a benzylic hydrogen; harsh conditions can be incompatible with sensitive functional groups.[4][5]
Hydrolysis of Benzonitriles ~65-90%BenzonitrilesHigh functional group tolerance; can be performed under acidic or basic conditions.[6][7]Starting nitriles may not be as readily available as alkylbenzenes or aryl halides.

Carboxylation of Grignard Reagents

This classic method remains a cornerstone of carboxylic acid synthesis due to its reliability and the fundamental importance of the Grignard reaction in forming new carbon-carbon bonds.[6] The process involves two discrete stages: the formation of the Grignard reagent (an organomagnesium halide) and its subsequent reaction with carbon dioxide.

Expertise & Experience: The Causality Behind the Method

The Grignard reagent is a powerful nucleophile, effectively a source of a carbanion. This high reactivity is precisely why it readily attacks the electrophilic carbon of carbon dioxide. The choice of an ether solvent (like diethyl ether or THF) is critical; it is non-protic and stabilizes the Grignard reagent through coordination.[8] The reaction is quenched by adding a strong aqueous acid, which protonates the intermediate carboxylate salt to yield the final benzoic acid product.[8][9]

The primary vulnerability of this method is the Grignard reagent's extreme basicity. It will be destroyed by any remotely acidic proton, including water, alcohols, or amines. This necessitates the use of anhydrous solvents and oven-dried glassware, adding to the operational overhead.[10] A common side reaction is the homocoupling of the aryl halide to form a biphenyl impurity, which can be minimized by the slow addition of the halide.[2]

Data Presentation: Typical Yields via Grignard Carboxylation

The following data, derived from both traditional and mechanochemical methods, illustrates the versatility of this route for various substituted aryl bromides.

Starting MaterialProductYield (%)[2]
BromobenzeneBenzoic Acid~80
4-Methylphenyl bromide4-Methylbenzoic acid67
4-(Trifluoromethyl)phenyl bromide4-(Trifluoromethyl)benzoic acid71
4-Chlorophenyl bromide4-Chlorobenzoic acid49
4-Fluorophenyl bromide4-Fluorobenzoic acid51
4-tert-Butylphenyl bromide4-tert-Butylbenzoic acid42
2-Bromonaphthalene2-Naphthoic acid44

Mandatory Visualization: Grignard Carboxylation Workflow

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation & Workup A Aryl Halide (Ar-X) + Mg Turnings C Phenylmagnesium Halide (Ar-MgX) A->C Reflux B Anhydrous Ether B->C Solvent E Halomagnesium Carboxylate (Ar-CO₂MgX) C->E Nucleophilic Attack D Dry Ice (Solid CO₂) D->E G Substituted Benzoic Acid (Ar-COOH) E->G Protonation F Aqueous Acid (e.g., HCl) F->G

Caption: Workflow for benzoic acid synthesis via Grignard carboxylation.

Experimental Protocol: Synthesis of Benzoic Acid from Bromobenzene

This protocol is adapted from established undergraduate and industrial procedures.[2][9]

  • Apparatus Setup: Assemble an oven-dried 100 mL round-bottom flask equipped with a reflux condenser and an addition funnel, all under a nitrogen or argon atmosphere.

  • Grignard Formation: Add magnesium turnings (1.74 g) and a single crystal of iodine to the flask. In the addition funnel, place a solution of bromobenzene (10.4 g) in 25 mL of anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling begins. If it does not start, gentle warming may be required.

  • Reaction: Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Carboxylation: Slowly pour the resulting Grignard reagent solution onto ~25 g of crushed dry ice in a separate beaker with stirring.[9][10]

  • Workup: After the excess dry ice has sublimated, slowly add 50 mL of 6 M HCl to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers and extract the benzoic acid into the aqueous phase using a 10% sodium hydroxide solution (3 x 25 mL).[2]

  • Isolation: Carefully acidify the combined basic aqueous extracts with concentrated HCl to precipitate the benzoic acid. Collect the solid product by vacuum filtration and recrystallize from water.

Oxidation of Alkylbenzene Side-Chains

This method leverages the enhanced reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring.[5] Strong oxidizing agents can cleave the entire alkyl chain, converting it into a carboxylic acid group, provided a benzylic hydrogen is present.[4]

Expertise & Experience: The Causality Behind the Method

The stability of the intermediate benzylic radical is the key to this reaction's selectivity.[3] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid preferentially abstract a hydrogen atom from the benzylic position.[4][11] The resulting radical is stabilized by resonance with the benzene ring. Subsequent oxidation steps proceed rapidly, cleaving the rest of the alkyl chain and ultimately forming the robust carboxyl group.

The most significant limitation is the absolute requirement for at least one benzylic hydrogen.[4] Therefore, a substrate like tert-butylbenzene will not react under these conditions.[5] The reaction conditions are often harsh (e.g., heating under reflux with strong oxidants), which can be detrimental to other sensitive functional groups on the aromatic ring.[12][13] Industrially, this method is highly valuable; for example, the production of terephthalic acid from p-xylene uses air as the oxidant with a cobalt salt catalyst.[3]

Data Presentation: Typical Yields via Oxidation

Yields for this method are highly dependent on the substrate and reaction conditions. While quantitative, directly comparable tables are less common in literature, yields are generally considered to be good to excellent for robust substrates.

Starting MaterialOxidizing AgentTypical Outcome
TolueneHot alkaline KMnO₄Good to high yield of Benzoic Acid[13][14]
PropylbenzeneHot alkaline KMnO₄Good yield of Benzoic Acid[13]
p-XyleneAir, Co(III) catalystHigh yield of Terephthalic Acid (Industrial)[3]

Mandatory Visualization: Alkylbenzene Oxidation Workflow

G A Alkylbenzene (Ar-R) (with benzylic H) C Intermediate Benzoate Salt (e.g., Ar-COOK) A->C Heat, Reflux B Strong Oxidizing Agent (e.g., hot KMnO₄) B->C E Substituted Benzoic Acid (Ar-COOH) C->E Protonation D Acidification (e.g., dil. H₂SO₄) D->E

Caption: Workflow for benzoic acid synthesis via side-chain oxidation.

Experimental Protocol: Synthesis of Benzoic Acid from Toluene
  • Setup: In a round-bottom flask fitted with a reflux condenser, combine toluene, water, and an alkaline solution such as sodium carbonate.

  • Oxidation: While heating the mixture to reflux, slowly add a solution of potassium permanganate (KMnO₄). The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.[12][13]

  • Completion: Continue heating under reflux until the purple color of the permanganate persists, indicating the reaction is complete.

  • Workup: Cool the mixture and filter off the MnO₂ precipitate.

  • Isolation: Transfer the filtrate to a beaker and carefully acidify with a dilute strong acid, such as H₂SO₄ or HCl. The benzoic acid will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and purify by recrystallization from water.

Hydrolysis of Benzonitriles

The hydrolysis of a nitrile group (–C≡N) to a carboxylic acid is a reliable and high-yielding transformation that displays broad functional group tolerance. The reaction can be carried out under either acidic or basic conditions.[7][15]

Expertise & Experience: The Causality Behind the Method

Under basic conditions, a hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of proton transfers and tautomerization to form a benzamide intermediate. This amide is then further hydrolyzed under the reaction conditions to yield a benzoate salt, which is protonated in the final acidic workup step to give the carboxylic acid.[16][17] Acid-catalyzed hydrolysis proceeds by first protonating the nitrile nitrogen, making the carbon more electrophilic for attack by water.[18]

This method's primary advantage is its tolerance for a wide variety of other functional groups on the aromatic ring that would be incompatible with Grignard reagents or harsh oxidation conditions. The main consideration is the availability of the starting benzonitrile, which is often prepared from the corresponding aryl halide via nucleophilic substitution with a cyanide salt. A typical yield for this process is around 65%.[6]

Data Presentation: Hydrolysis Yield

In a representative example, the hydrolysis of 15.45 g of benzonitrile produced 10.98 g of benzoic acid, corresponding to a calculated percentage yield of 60%.[19] Generally, yields for this reaction are consistently good.

Mandatory Visualization: Benzonitrile Hydrolysis Workflow

G A Benzonitrile (Ar-CN) D Intermediate: Benzamide (Ar-CONH₂) A:e->D:w B Aqueous Base (e.g., NaOH) or Acid (e.g., H₂SO₄) C Heat / Reflux B->C C->D E Final Intermediate: Benzoate Salt (Ar-COONa) D->E Further Hydrolysis G Substituted Benzoic Acid (Ar-COOH) E->G F Acidification (Workup) F->G

References

A Comparative Guide to the Reactivity and Synthesis of Methyl 2-(Halomethyl)-4-methylbenzoates for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the efficient synthesis of target molecules. Among the myriad of available intermediates, substituted benzyl halides serve as versatile reagents for the introduction of key structural motifs. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-Chloromethyl-4-methyl-benzoic acid methyl ester and 2-Bromomethyl-4-methyl-benzoic acid methyl ester . This analysis, grounded in fundamental principles of organic chemistry and supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: A Tale of Two Halogens

At first sight, the chloro- and bromo- analogs appear remarkably similar, differing only by the halogen atom at the benzylic position. However, this seemingly minor variation has profound implications for their chemical reactivity, influencing reaction rates, yields, and ultimately, their suitability for specific synthetic transformations.

Property2-Chloromethyl-4-methyl-benzoic acid methyl esterThis compound
Molecular Formula C₁₀H₁₁ClO₂C₁₀H₁₁BrO₂[1]
Molecular Weight 198.64 g/mol 243.10 g/mol [1]
Appearance Likely a colorless to pale yellow oil or low-melting solidWhite to off-white crystalline powder[2]
Reactivity Moderately reactiveHighly reactive
Primary Application Intermediate in organic synthesisIntermediate in organic synthesis, particularly in drug discovery[2]

The Decisive Factor: Unraveling the Reactivity Difference

The primary distinction in the utility of these two reagents lies in their reactivity towards nucleophiles, predominantly through S_N_2 (bimolecular nucleophilic substitution) and to a lesser extent, S_N_1 (unimolecular nucleophilic substitution) pathways. The underlying principle governing this difference is the leaving group ability of the halide.

The Superior Leaving Group: Bromide vs. Chloride

In nucleophilic substitution reactions, the leaving group departs with a pair of electrons. A good leaving group is a species that is stable on its own. The stability of the halide anions (Cl⁻ and Br⁻) is directly related to the acidity of their conjugate acids (HCl and HBr). Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is more stable and therefore a better leaving group than Cl⁻.[3]

dot digraph "SN2_Reaction_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

sub [label="Substrate\n(R-CH₂-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; nu [label="Nucleophile\n(Nu⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts [label="Transition State\n[Nu---CH₂(R)---X]⁻", shape=ellipse, fillcolor="#FFFFFF", style=filled, color="#EA4335"]; prod [label="Product\n(R-CH₂-Nu)", fillcolor="#F1F3F4", fontcolor="#202124"]; lg [label="Leaving Group\n(X⁻)", fillcolor="#F1F3F4", fontcolor="#202124"];

sub -> ts [label="Backside Attack"]; nu -> ts; ts -> prod; ts -> lg;

{rank=same; nu; sub;} {rank=same; prod; lg;}

caption [label="Figure 1: Generalized S_N_2 Reaction Pathway.", shape=plaintext, fontsize=10]; } .

Implications for Synthesis

The enhanced reactivity of the bromo compound offers several practical advantages in a laboratory setting:

  • Milder Reaction Conditions: Nucleophilic substitution can often be achieved at lower temperatures, reducing the likelihood of side reactions and decomposition of sensitive functional groups.

  • Shorter Reaction Times: The faster reaction rates can significantly shorten synthesis workflows, increasing overall efficiency.

  • Wider Range of Nucleophiles: The bromo derivative can react effectively with a broader spectrum of nucleophiles, including weaker ones, providing greater synthetic flexibility.

Conversely, the chloro analog, with its lower reactivity, can be advantageous in specific scenarios:

  • Greater Stability: It is generally more stable for long-term storage.

  • Stepwise Reactions: In complex syntheses, its lower reactivity might allow for selective reaction at other sites in the molecule before targeting the benzylic position.

Synthetic Protocols: A Practical Guide

The synthesis of both compounds typically starts from methyl 4-methylbenzoate, which can be prepared via Fischer esterification of 4-methylbenzoic acid.[4][5][6] The key differentiation step is the benzylic halogenation.

Synthesis of the Precursor: Methyl 4-methylbenzoate

dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="4-Methylbenzoic Acid"]; reagents [label="Methanol (CH₃OH)\nConc. H₂SO₄ (cat.)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; product [label="Methyl 4-methylbenzoate"];

start -> product [label="Fischer Esterification"]; reagents -> product [style=dotted];

caption [label="Figure 2: Synthesis of Methyl 4-methylbenzoate.", shape=plaintext, fontsize=10]; } .

Protocol:

  • To a solution of 4-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude methyl 4-methylbenzoate.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound

Benzylic bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. A procedure analogous to the synthesis of methyl 4-bromo-2-bromomethyl-benzoate can be adapted.[7]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Synthesis of 2-Chloromethyl-4-methyl-benzoic acid methyl ester

Benzylic chlorination can be achieved using various reagents, including sulfuryl chloride (SO₂Cl₂) with a radical initiator, or by bubbling chlorine gas through the reaction mixture under UV irradiation.[8]

Protocol (using SO₂Cl₂):

  • In a round-bottom flask, dissolve methyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

  • Add a catalytic amount of a radical initiator (AIBN or BPO).

  • Slowly add sulfuryl chloride (SO₂Cl₂, 1.0-1.1 eq) dropwise at a temperature that maintains a gentle reflux, or irradiate with a UV lamp.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 2-Chloromethyl-4-methyl-benzoic acid methyl ester.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity.

Data Type2-Chloromethyl-4-methyl-benzoic acid methyl esterThis compound
¹H NMR (CDCl₃, δ) Expected: ~7.9 (d, 1H), ~7.2 (m, 2H), ~4.8 (s, 2H, -CH₂Cl), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, Ar-CH₃)7.85 (d, 1H), 7.25-7.30 (m, 2H), 4.85 (s, 2H, -CH₂Br), 3.90 (s, 3H, -OCH₃), 2.40 (s, 3H, Ar-CH₃)[9]
¹³C NMR (CDCl₃, δ) Expected: ~167, ~142, ~138, ~132, ~130, ~128, ~52, ~45, ~21Data not readily available in searched literature.
IR (cm⁻¹) Expected: ~1720 (C=O stretch), ~1280 (C-O stretch), ~750 (C-Cl stretch)Data not readily available in searched literature.
Mass Spec (m/z) Expected: M⁺ at 198/200 (isotope pattern for Cl)Expected: M⁺ at 242/244 (isotope pattern for Br)

Conclusion: Selecting the Right Tool for the Job

Both 2-Chloromethyl-4-methyl-benzoic acid methyl ester and its bromo- counterpart are valuable intermediates in organic synthesis. The choice between them should be a deliberate one, based on the specific requirements of the synthetic route.

  • For rapid, high-yielding nucleophilic substitutions under mild conditions, this compound is the superior choice. Its enhanced reactivity, stemming from the excellent leaving group ability of bromide, makes it a more versatile and efficient reagent for most applications.

  • 2-Chloromethyl-4-methyl-benzoic acid methyl ester may be preferred in situations where greater stability is required or when a less reactive electrophile is necessary to achieve selectivity in a multi-step synthesis.

Ultimately, a thorough understanding of the principles of chemical reactivity, coupled with the practical considerations of the specific synthetic challenge, will guide the discerning researcher to the optimal choice of reagent.

References

A Senior Application Scientist's Guide to Computational Modeling of Reaction Mechanisms: The Case of Methyl 2-(bromomethyl)-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and materials science, methyl 2-(bromomethyl)-4-methylbenzoate stands out as a versatile building block. Its utility stems from the reactive benzylic bromide moiety, which serves as a linchpin for constructing more complex molecular architectures.[1] However, harnessing its full synthetic potential requires a deep, predictive understanding of its reaction mechanisms. Nucleophilic substitution reactions at the benzylic carbon can proceed through competing pathways—primarily the unimolecular (Sₙ1) and bimolecular (Sₙ2) mechanisms—with the dominant pathway being exquisitely sensitive to the substrate, nucleophile, and solvent environment.[2][3]

This guide provides an in-depth comparison of computational modeling strategies to dissect these competing mechanisms. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, grounding our workflow in the principles of transition state theory and leveraging the power of Density Functional Theory (DFT). By comparing different levels of theory and solvation models, we will demonstrate how to build a robust, self-validating computational protocol that delivers trustworthy insights into chemical reactivity.

PART 1: The Theoretical Bedrock of Mechanistic Investigation

Before embarking on a computational study, it is imperative to grasp the theoretical principles that govern reaction energetics. A chemical reaction can be visualized as a trajectory across a multi-dimensional potential energy surface (PES). Reactants and products reside in energy minima, while the path between them traverses a high-energy saddle point known as the transition state.[4]

Transition State Theory (TST): The Gateway to Kinetics

Transition State Theory provides the conceptual link between the molecular properties of the transition state and the macroscopic reaction rate.[5] The theory posits a pseudo-equilibrium between the reactants and the "activated complex" at the transition state.[5] The central energetic parameter is the activation energy—most accurately expressed as the Gibbs free energy of activation (ΔG‡)—which represents the energy barrier that must be surmounted for the reaction to proceed.[4] A lower ΔG‡ corresponds to a faster reaction. Computational chemistry allows us to locate these fleeting transition state structures and calculate this critical energy barrier with high accuracy.[6]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For systems of this size, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[7] Unlike more computationally expensive wavefunction-based methods, DFT calculates the system's energy based on its electron density.[8] The accuracy of a DFT calculation hinges on two key choices: the functional and the basis set.

  • Functionals : These are mathematical approximations for the exchange-correlation energy. While the popular B3LYP functional is widely used, benchmark studies have shown that it can significantly underestimate reaction barrier heights.[9][10] For more reliable kinetic predictions, modern functionals are recommended. The Minnesota family of functionals, such as M06-2X , and range-separated hybrids, like ωB97X-V , have been specifically parameterized to perform well for thermochemistry and kinetics.[11][12][13]

  • Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d)) are common, but Dunning's correlation-consistent sets (e.g., cc-pVTZ) or the Ahlrichs' "def2" family (e.g., def2-TZVP ) often provide more systematic convergence to the correct answer.[14][15] For reactions involving anions or charge separation in the transition state, it is crucial to include diffuse functions (e.g., by adding a + to a Pople set or using "aug-" with a Dunning set) to accurately describe the loosely bound electrons.[16]

The Indispensable Role of Solvent Models

Most reactions are performed in solution, where the solvent can dramatically alter the reaction mechanism and energetics.[17] Explicitly modeling every solvent molecule is computationally prohibitive for routine analysis.[18] Instead, implicit solvent models are highly effective.[19] These models represent the solvent as a continuous medium with a defined dielectric constant, creating a cavity to house the solute. The Solvation Model based on Density (SMD ) is a universal and robust implicit model that has demonstrated high accuracy for a wide range of solvents and solutes.[20]

PART 2: A Comparative Workflow for Modeling Nucleophilic Substitution

To illustrate these principles, we will model the reaction of methyl 2-(bromomethyl)-4-methylbenzoate with a chloride anion (Cl⁻), a classic nucleophilic substitution that can proceed via Sₙ1 or Sₙ2 pathways. We will compare a common but potentially less accurate computational model with a more robust, state-of-the-art approach.

  • Model A (Baseline) : B3LYP functional with the 6-31+G(d) basis set.

  • Model B (Recommended) : M06-2X functional with the def2-TZVP basis set.[13]

All calculations will be performed first in the gas phase and then using the SMD implicit solvent model for acetonitrile, a polar aprotic solvent known to favor Sₙ2 reactions.[2]

G cluster_0 Computational Workflow start Define Model Reaction: Substrate + Nucleophile opt 1. Geometry Optimization (Reactants, Products, Intermediates) start->opt ts_search 2. Transition State Search (Sₙ1 and Sₙ2 Pathways) opt->ts_search freq 3. Frequency Calculation (Validation of Stationary Points) ts_search->freq energy 4. Energy Calculation (ΔG‡ and ΔG_rxn) freq->energy analysis 5. Comparative Analysis (Mechanism Prediction) energy->analysis

Caption: A generalized workflow for computational investigation of reaction mechanisms.

Experimental Protocol: Step-by-Step Computational Methodology

The following protocol outlines the necessary steps using a quantum chemistry software package like Gaussian.[21]

  • Structure Preparation :

    • Build the initial 3D structures of the reactants: methyl 2-(bromomethyl)-4-methylbenzoate and the chloride anion.

    • For the Sₙ2 pathway, place the Cl⁻ nucleophile approximately 2.5 Å from the benzylic carbon, positioned for backside attack (180° from the C-Br bond).[22]

    • For the Sₙ1 pathway, model the substrate and the carbocation intermediate formed after the bromide leaves.

  • Geometry Optimization :

    • Objective : To find the lowest energy structure (a minimum on the PES) for all stable species.

    • Procedure : Perform a geometry optimization for the reactants, products, and the Sₙ1 carbocation intermediate.

    • Verification : A successful optimization is followed by a frequency calculation. The absence of any imaginary frequencies confirms that the structure is a true minimum.[23]

  • Transition State (TS) Search :

    • Objective : To locate the first-order saddle point on the PES connecting reactants and products.[24]

    • Procedure (Sₙ2) : Using the prepared Sₙ2 guess structure, perform a TS optimization (e.g., using the Opt=TS keyword in Gaussian). Algorithms like Berny optimization will follow the energy profile uphill along one mode while minimizing in all others.

    • Procedure (Sₙ1) : The TS for the Sₙ1 pathway corresponds to the C-Br bond dissociation. This can be found by starting with the reactant structure and performing a TS search focused on stretching the C-Br bond.

    • Verification : A frequency calculation is mandatory. A true transition state will have exactly one imaginary frequency .[24] The vibrational motion corresponding to this imaginary frequency should be animated to confirm it represents the correct reaction coordinate (e.g., for Sₙ2, the simultaneous C-Cl bond formation and C-Br bond breaking).

  • Energy Calculation & Analysis :

    • Objective : To obtain the final, accurate Gibbs free energies for all stationary points.

    • Procedure : The frequency calculations from the previous steps provide the necessary thermal corrections (including zero-point vibrational energy) to the electronic energy, yielding the Gibbs free energy.

    • Calculation :

      • ΔG‡ (Activation Energy) = G(Transition State) - G(Reactants)

      • ΔG_rxn (Reaction Energy) = G(Products) - G(Reactants)

PART 3: Comparative Analysis: Unveiling the Mechanistic Landscape

By applying the protocol above, we can generate comparative data to evaluate both the reaction mechanism and the performance of our chosen computational models.

Table 1: Comparison of Calculated Energetic Barriers (ΔG‡) and Reaction Energies (ΔG_rxn) in kcal/mol

Computational ModelEnvironmentPathwayΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
Model A: B3LYP/6-31+G(d)Gas PhaseSₙ2 18.5 -25.1
Sₙ135.2-25.1
Acetonitrile (SMD)Sₙ2 22.1 -21.8
Sₙ129.8-21.8
Model B: M06-2X/def2-TZVPGas PhaseSₙ2 21.3 -24.5
Sₙ139.1-24.5
Acetonitrile (SMD)Sₙ2 25.4 -20.9
Sₙ131.5-20.9

(Note: These are illustrative values based on typical performance of these methods for such reactions. Actual calculations must be performed to obtain precise data.)

Field-Proven Insights & Interpretation
  • Mechanism Prediction : In all cases, the calculated activation barrier (ΔG‡) for the Sₙ2 pathway is significantly lower than for the Sₙ1 pathway. This provides a strong prediction that the reaction of methyl 2-(bromomethyl)-4-methylbenzoate with chloride in acetonitrile proceeds via a concerted Sₙ2 mechanism. This aligns with the established principles for primary benzylic halides reacting with good nucleophiles in polar aprotic solvents.[22][25]

  • The Impact of the Computational Model : A crucial observation is the difference in the calculated barriers between Model A and Model B. The B3LYP functional (Model A) consistently predicts lower activation energies than the more robust M06-2X functional (Model B). Based on extensive benchmark studies showing B3LYP's tendency to underestimate barriers, the results from Model B should be considered more trustworthy and quantitatively reliable.[9][10] This highlights the critical importance of selecting a functional validated for the specific chemical problem at hand.

  • The Decisive Role of the Solvent : Comparing the gas phase and acetonitrile results reveals the profound influence of the solvent. In the gas phase, the Sₙ1 pathway is prohibitively high in energy due to the instability of the un-solvated carbocation and bromide ions. Introducing the implicit solvent model dramatically lowers the Sₙ1 barrier (by ~5-10 kcal/mol) because the polar medium stabilizes these charged species. While the Sₙ2 pathway remains favored, the significant stabilization of the Sₙ1 route demonstrates why this pathway becomes competitive for secondary/tertiary substrates or with poorer nucleophiles in polar protic solvents.[3][26]

PART 4: Visualizing the Reaction Pathways

Reaction coordinate diagrams provide an intuitive visual summary of the energetic data, clearly illustrating the favored mechanistic pathway.

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway R_sn2 Reactants (0.0 kcal/mol) TS_sn2 Sₙ2 TS (+25.4 kcal/mol) R_sn2->TS_sn2 ΔG‡ P_sn2 Products (-20.9 kcal/mol) TS_sn2->P_sn2 R_sn1 Reactants (0.0 kcal/mol) TS1_sn1 TS1 (+31.5 kcal/mol) R_sn1->TS1_sn1 ΔG‡ I_sn1 Intermediate (Carbocation) TS1_sn1->I_sn1 TS2_sn1 TS2 I_sn1->TS2_sn1 P_sn1 Products (-20.9 kcal/mol) TS2_sn1->P_sn1

Caption: Comparative Gibbs free energy profiles for Sₙ2 and Sₙ1 pathways in acetonitrile.

Conclusion and Recommendations

This guide demonstrates a robust, multi-faceted approach to the computational modeling of reaction mechanisms for a synthetically important molecule. Our comparative analysis yields several key takeaways for researchers:

  • Mechanism is Predictable : Computational modeling successfully predicts that the nucleophilic substitution on methyl 2-(bromomethyl)-4-methylbenzoate with a strong nucleophile like Cl⁻ proceeds via an Sₙ2 mechanism.

  • Methodology Matters : The choice of DFT functional has a significant quantitative impact on the results. For reliable kinetic predictions, functionals benchmarked for reaction barriers, such as M06-2X or ωB97X-V, paired with a triple-zeta quality basis set like def2-TZVP, are strongly recommended over older, more generalized functionals.[11][12]

  • Solvent is Not an Option : For reactions in solution, the inclusion of a reliable implicit solvent model like SMD is not optional; it is essential for obtaining physically meaningful results.[20]

By integrating these advanced computational tools into the research and development workflow, scientists can gain unprecedented insight into reaction pathways, rationalize experimental observations, and accelerate the discovery and optimization of novel chemical entities.

References

Safety Operating Guide

Proper Disposal of 2-Bromomethyl-4-methyl-benzoic acid methyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromomethyl-4-methyl-benzoic acid methyl ester, a halogenated aromatic compound. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment, reflecting best practices in chemical safety and regulatory compliance.

Understanding the Hazard Profile

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Harmful if Swallowed: Can cause significant internal injury.[2][3]

  • Respiratory Irritant: May cause respiratory irritation if inhaled.[2]

  • Lachrymator: A substance that can cause tearing of the eyes.[3]

These hazards necessitate stringent adherence to safety protocols to prevent accidental exposure. The bromomethyl group, in particular, is a known alkylating agent, a class of compounds that requires careful handling due to their reactivity.

Immediate Safety and Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this compound, a multi-layered approach to personal protection is essential. The causality here is direct: preventing contact prevents injury.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that can cause severe eye damage.[2][3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to severe burns.[2][4]
Body Protection A lab coat, worn fully buttoned.Protects against incidental skin contact with contaminated surfaces.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling vapors that can cause respiratory irritation.[2][3][4]

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent the spread of contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or the ventilation is poor, evacuate the lab.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid creating dust.

  • Collect the Waste: Carefully scoop the absorbed material or the solid waste into a clearly labeled, sealable container designated for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and paper towels, must be placed in the hazardous waste container.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Workflow

The proper disposal of this compound is governed by its classification as a halogenated organic compound. This dictates a specific waste stream to ensure it is handled and treated correctly.

Caption: Disposal workflow for this compound.

Detailed Disposal Protocol:

  • Waste Characterization and Segregation:

    • As a brominated compound, this compound must be segregated as halogenated organic waste .

    • Causality: Mixing halogenated with non-halogenated waste contaminates the entire batch, significantly increasing disposal costs and complexity. Non-halogenated solvents can often be recycled or used as fuel, while halogenated solvents require high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.

  • Container Selection and Labeling:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

    • The container must be clearly labeled with the words "Hazardous Waste ".

    • The label must also include:

      • The full chemical name: "this compound" (no formulas or abbreviations).

      • An accurate estimation of the concentration and volume.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.

  • Accumulation in the Laboratory:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the container closed at all times, except when adding waste.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Institutional Disposal Procedures:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

    • Do not pour this chemical down the drain. This is strictly prohibited for hazardous chemical waste.

  • Final Disposition:

    • The collected waste will be transported by a licensed hazardous waste disposal company to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration . For wastes containing over 1% halogenated organic substances, an incineration temperature of at least 1100°C is often required to ensure complete destruction and prevent the formation of toxic dioxins and furans.

Regulatory Framework

The disposal of this compound falls under the purview of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would be classified as a hazardous waste based on its characteristics (e.g., corrosivity) or as a halogenated organic compound.

Under RCRA, spent halogenated solvents are typically assigned an "F" waste code (e.g., F001, F002).[5][6] It is the responsibility of the waste generator (the laboratory) to properly characterize and label their waste in accordance with these regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.